N-Methyl-N'-nitrosoguanidine
Description
BenchChem offers high-quality N-Methyl-N'-nitrosoguanidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyl-N'-nitrosoguanidine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
13830-58-5 |
|---|---|
Molecular Formula |
C2H6N4O |
Molecular Weight |
102.10 g/mol |
IUPAC Name |
2-methyl-1-nitrosoguanidine |
InChI |
InChI=1S/C2H6N4O/c1-4-2(3)5-6-7/h1H3,(H3,3,4,5,7) |
InChI Key |
DMSDCBKFWUBTKX-UHFFFAOYSA-N |
Canonical SMILES |
CN=C(N)NN=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of N-Methyl-N'-nitrosoguanidine (MNNG) in DNA Alkylation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Methyl-N'-nitrosoguanidine (MNNG) is a potent monofunctional alkylating agent widely utilized in experimental carcinogenesis and mutagenesis studies. Its biological activity stems from its ability to covalently modify DNA bases, leading to a cascade of cellular responses including DNA damage signaling, cell cycle arrest, and, if the damage is not properly repaired, mutagenesis and apoptosis. This guide provides a comprehensive overview of the molecular mechanisms underlying MNNG-induced DNA alkylation, the types of DNA adducts formed, the cellular signaling pathways activated in response to this damage, and detailed experimental protocols for studying these effects.
Mechanism of Action: From Pro-mutagen to DNA Alkylating Agent
MNNG itself is not directly reactive with DNA. It requires decomposition to generate a highly reactive electrophilic species. The decomposition pathway is pH-dependent. In aqueous solutions, MNNG is unstable and its breakdown is catalyzed by thiols. The ultimate reactive intermediate responsible for DNA methylation is the methyldiazonium ion (CH₃N₂⁺).
This reactive species readily attacks nucleophilic centers in DNA bases, leading to the formation of various methylated adducts.
Diagram: MNNG Activation and DNA Alkylation
Caption: Activation of MNNG to the reactive methyldiazonium ion and subsequent DNA alkylation.
DNA Adduct Formation: The Molecular Lesions
The methyldiazonium ion alkylates DNA at several positions on the purine (B94841) and pyrimidine (B1678525) bases. The relative abundance of these adducts can vary depending on the experimental conditions and the DNA sequence context. The three major adducts formed are:
-
N⁷-methylguanine (N⁷-meG): This is the most abundant adduct, accounting for approximately 70-90% of the total methylation. While N⁷-meG can destabilize the glycosidic bond, leading to depurination and the formation of an abasic site, it is generally not considered a major miscoding lesion.[1][2]
-
N³-methyladenine (N³-meA): This adduct is formed in smaller quantities than N⁷-meG. N³-meA is a cytotoxic lesion as it can block DNA replication.
-
O⁶-methylguanine (O⁶-meG): Although a minor product, O⁶-meG is the most significant mutagenic lesion induced by MNNG.[3] During DNA replication, O⁶-methylguanine preferentially mispairs with thymine (B56734) instead of cytosine, leading to G:C to A:T transition mutations if not repaired.[3]
Data Presentation: Relative Abundance of MNNG-Induced DNA Adducts
| DNA Adduct | Relative Abundance (%) | Biological Significance |
| N⁷-methylguanine (N⁷-meG) | 70 - 90% | Major adduct, can lead to depurination and abasic sites.[1][2] |
| N³-methyladenine (N³-meA) | ~10% | Cytotoxic, blocks DNA replication. |
| O⁶-methylguanine (O⁶-meG) | < 1-8% | Highly mutagenic, causes G:C to A:T transitions.[3] |
| Other minor adducts | < 5% | Includes O⁴-methylthymine, phosphotriesters, etc. |
Cellular Signaling Responses to MNNG-Induced DNA Damage
The presence of MNNG-induced DNA adducts triggers a complex network of cellular signaling pathways aimed at repairing the damage, halting the cell cycle to allow time for repair, or inducing programmed cell death (apoptosis) if the damage is too extensive.
DNA Damage Recognition and Repair
The primary defense against the mutagenic effects of O⁶-meG is the DNA repair protein O⁶-methylguanine-DNA methyltransferase (MGMT) . MGMT directly removes the methyl group from O⁶-meG, transferring it to one of its own cysteine residues in a stoichiometric and suicidal reaction.
The Mismatch Repair (MMR) system , particularly the MutSα (MSH2-MSH6) complex, recognizes the O⁶-meG:T mispair that arises after DNA replication.[4] Instead of correcting the mismatch, the MMR system's futile attempts to repair the lesion on the newly synthesized strand can lead to the formation of DNA double-strand breaks and trigger apoptotic signaling.[4]
The Base Excision Repair (BER) pathway is responsible for repairing N⁷-meG and N³-meA adducts. This process is initiated by a DNA glycosylase that recognizes and excises the damaged base, creating an apurinic/apyrimidinic (AP) site, which is then further processed by other BER enzymes.
Cell Cycle Checkpoint Activation
MNNG-induced DNA damage activates the master kinases of the DNA damage response, ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related) .[5][6] These kinases phosphorylate a plethora of downstream targets to orchestrate the cellular response.
-
ATM is primarily activated by double-strand breaks that can arise from the processing of MNNG-induced lesions.
-
ATR is activated by single-stranded DNA regions, which can be generated during the processing of DNA adducts by the MMR and BER pathways.[6]
Activation of ATM and ATR leads to the phosphorylation and activation of the checkpoint kinases Chk1 and Chk2 . These kinases, in turn, phosphorylate and inactivate cell cycle regulators such as Cdc25 phosphatases, leading to cell cycle arrest at the G1/S and G2/M transitions. This provides the cell with an opportunity to repair the DNA damage before proceeding with DNA replication or mitosis.
Diagram: MNNG-Induced DNA Damage Response Pathways
Caption: Overview of the DNA damage response to MNNG-induced alkylation.
Pro-survival and Pro-apoptotic Signaling
In addition to the canonical DNA damage response, MNNG can also modulate other signaling pathways that influence cell fate:
-
PI3K/AKT/mTOR Pathway: This pathway is a key regulator of cell growth, proliferation, and survival. MNNG has been shown to activate this pathway, which may represent a pro-survival response in some contexts.
-
MAPK Pathways (ERK, JNK, p38): The mitogen-activated protein kinase (MAPK) pathways are involved in a wide range of cellular processes, including stress responses, proliferation, and apoptosis. MNNG can activate the p38 and JNK pathways, which are generally associated with pro-apoptotic signaling in response to stress, while the effect on the pro-survival ERK pathway can be more complex.[5]
The balance between these pro-survival and pro-apoptotic signals, in conjunction with the extent of DNA damage and the cell's repair capacity, ultimately determines whether a cell will survive, undergo cell cycle arrest, or commit to apoptosis.
Experimental Protocols
General Protocol for MNNG Treatment of Cultured Cells
-
Cell Culture: Plate cells at a desired density in appropriate culture vessels and allow them to adhere and enter the exponential growth phase.
-
MNNG Preparation: Prepare a stock solution of MNNG in a suitable solvent (e.g., DMSO or a buffer of choice). Due to its instability in aqueous solutions, fresh dilutions in culture medium should be prepared immediately before use.
-
Cell Treatment: Remove the culture medium from the cells and replace it with the MNNG-containing medium at the desired final concentration.
-
Incubation: Incubate the cells with MNNG for the desired duration (e.g., 1-4 hours). The incubation time and MNNG concentration should be optimized for the specific cell line and experimental endpoint.
-
Wash and Recovery: After the treatment period, remove the MNNG-containing medium, wash the cells twice with sterile phosphate-buffered saline (PBS), and add fresh, pre-warmed culture medium.
-
Post-incubation: Culture the cells for the desired post-treatment time to allow for the development of the biological effects of interest (e.g., DNA adduct repair, cell cycle arrest, apoptosis).
DNA Extraction from MNNG-Treated Cells for Adduct Analysis
-
Cell Harvesting: Following MNNG treatment and any post-incubation period, harvest the cells by trypsinization or scraping.
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer containing a detergent (e.g., SDS) and a protease (e.g., proteinase K) to lyse the cells and degrade proteins.
-
RNA Removal: Treat the lysate with RNase A to digest RNA.
-
DNA Precipitation: Precipitate the DNA by adding ethanol (B145695) or isopropanol.
-
DNA Washing: Wash the DNA pellet with 70% ethanol to remove residual salts and other impurities.
-
DNA Resuspension: Air-dry the DNA pellet and resuspend it in a suitable buffer (e.g., TE buffer).
-
Quantification and Quality Control: Determine the concentration and purity of the extracted DNA using spectrophotometry (A260/A280 ratio).
Analysis of MNNG-Induced DNA Adducts by HPLC-MS/MS
-
DNA Hydrolysis: Enzymatically digest the purified DNA to individual deoxynucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.
-
Sample Cleanup: Use solid-phase extraction (SPE) to remove unmodified deoxynucleosides and enrich for the methylated adducts.
-
HPLC Separation: Separate the deoxynucleosides using a C18 reverse-phase HPLC column with a gradient of an aqueous solvent and an organic solvent (e.g., acetonitrile (B52724) or methanol), both typically containing a small amount of formic acid.
-
MS/MS Detection: Detect and quantify the methylated adducts using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion (the protonated molecular ion of the adduct) and monitoring for a specific product ion (typically the protonated base after neutral loss of the deoxyribose moiety).
-
Quantification: Use stable isotope-labeled internal standards for each adduct to ensure accurate quantification.
Diagram: Experimental Workflow for MNNG DNA Adduct Analysis
Caption: A typical experimental workflow for the analysis of MNNG-induced DNA adducts.
Comet Assay (Single Cell Gel Electrophoresis) for MNNG-Induced DNA Damage
-
Cell Preparation: Prepare a single-cell suspension from MNNG-treated and control cells.
-
Embedding in Agarose (B213101): Mix the cell suspension with low-melting-point agarose and cast a thin layer on a microscope slide.
-
Lysis: Immerse the slides in a high-salt and detergent lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA. This step also converts some DNA adducts into single-strand breaks.
-
Electrophoresis: Apply an electric field to the slides. The relaxed and broken DNA fragments will migrate out of the nucleoid, forming a "comet tail." The extent of DNA migration is proportional to the amount of DNA damage.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software to measure parameters such as tail length, tail intensity, and tail moment.
Conclusion
N-Methyl-N'-nitrosoguanidine is a powerful tool for studying the fundamental processes of DNA damage and repair, mutagenesis, and carcinogenesis. Its mechanism of action, involving the formation of specific DNA adducts, triggers a complex and interconnected network of cellular responses. A thorough understanding of these mechanisms is crucial for interpreting experimental results and for the development of novel therapeutic strategies that target DNA repair pathways in cancer. The experimental protocols outlined in this guide provide a framework for the robust investigation of the multifaceted effects of MNNG on cellular function.
References
- 1. N-methylpurine DNA glycosylase overexpression increases alkylation sensitivity by rapidly removing non-toxic 7-methylguanine adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The marker of alkyl DNA base damage, N7-methylguanine, is associated with semen quality in men - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemically induced mutations in mitochondrial DNA of human cells: mutational spectrum of N-methyl-N'-nitro-N-nitrosoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Methyl-N′-nitro-N-nitrosoguanidine (MNNG) Triggers MSH2 and Cdt2 Protein-dependent Degradation of the Cell Cycle and Mismatch Repair (MMR) Inhibitor Protein p21Waf1/Cip1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Involvement of ATM/ATR-p38 MAPK cascade in MNNG induced G1-S arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional interplay between ATM/ATR-mediated DNA damage response and DNA repair pathways in oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
The Carcinogenic Properties of N-Methyl-N'-nitrosoguanidine (MNNG): A Technical Guide for Researchers
An In-depth Examination of a Potent Alkylating Agent and its Role in Carcinogenesis
Introduction
N-Methyl-N'-nitrosoguanidine (MNNG) is a potent, direct-acting monofunctional alkylating agent that has been extensively utilized in experimental carcinogenesis research for decades.[1][2] As a member of the N-nitroso compounds, MNNG serves as a valuable tool for inducing tumors in a variety of animal models, providing critical insights into the molecular mechanisms of cancer development.[1][3] Its ability to mimic the effects of certain dietary carcinogens, such as N-nitrosamines found in preserved foods, further underscores its relevance in cancer research.[1] This technical guide provides a comprehensive overview of the carcinogenic properties of MNNG, with a focus on its mechanism of action, DNA adduct formation, impact on cellular signaling pathways, and detailed experimental protocols for its use in a research setting. The information presented is intended for researchers, scientists, and drug development professionals engaged in oncology research.
Mechanism of Action: DNA Alkylation
The primary mechanism by which MNNG exerts its carcinogenic effects is through the alkylation of DNA.[1][2] MNNG is a direct-acting carcinogen, meaning it does not require metabolic activation to become reactive.[1] In aqueous solutions, MNNG can decompose to form a reactive methyldiazonium ion, which then readily transfers a methyl group to nucleophilic sites on DNA bases.[2]
The most common sites of methylation on DNA by MNNG are the N7 and O6 positions of guanine, and the N3 position of adenine.[1][2] The formation of these DNA adducts, particularly O6-methylguanine (O6-MeG), is considered a critical initiating event in MNNG-induced carcinogenesis.[2][4] O6-MeG is a highly mutagenic lesion because it can mispair with thymine (B56734) instead of cytosine during DNA replication, leading to G:C to A:T transition mutations.[1][4]
DNA Adduct Formation and Repair
The formation of various DNA adducts by MNNG triggers cellular DNA repair mechanisms. The relative proportions of the primary adducts formed are approximately 67% N7-methylguanine (N7-MeG), 12% N3-methyladenine (N3-MeA), and 7% O6-methylguanine (O6-MeG).[1][2]
While N7-MeG is the most abundant adduct, it is generally considered to be less mutagenic than O6-MeG.[2] The cellular response to these adducts involves several DNA repair pathways:
-
O6-Methylguanine-DNA Methyltransferase (MGMT): This is a key repair protein that directly removes the methyl group from the O6 position of guanine, transferring it to one of its own cysteine residues.[5] This "suicide" mechanism restores the correct DNA structure but inactivates the MGMT protein.[5]
-
Mismatch Repair (MMR): The MMR system plays a complex role in the cellular response to MNNG. It can recognize the O6-MeG:T mispair that arises during DNA replication.[1] However, instead of correcting the mismatch, the MMR system can initiate a futile cycle of repair that leads to DNA strand breaks and ultimately, apoptosis or cell cycle arrest.[5] This MMR-dependent cytotoxicity is a crucial mechanism for eliminating cells with potentially mutagenic DNA damage.
-
Base Excision Repair (BER): The BER pathway is primarily responsible for the removal of N7-MeG and N3-MeA adducts.[2]
The efficiency of these repair pathways can significantly influence the carcinogenic outcome of MNNG exposure.
Perturbation of Cellular Signaling Pathways
Beyond direct DNA damage, MNNG is known to dysregulate multiple intracellular signaling pathways that are critical for cell growth, proliferation, survival, and apoptosis.[1][6] The sustained activation of these pathways can promote the survival and clonal expansion of mutated cells, contributing to tumor development. Key pathways affected by MNNG include:
-
PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell survival and proliferation. MNNG has been shown to activate the PI3K/AKT/mTOR pathway, which can inhibit apoptosis and promote cell growth.[7]
-
Ras/MAPK Pathway: The Ras/MAPK pathway is crucial for transmitting extracellular signals to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and survival.[8] MNNG can activate the Ras-MAPK pathway, often in an oncogenic Ras-dependent manner, leading to uncontrolled cell growth.[8]
-
NF-κB Signaling Pathway: The NF-κB pathway is a key regulator of the inflammatory response and cell survival. MNNG-induced cellular stress and DNA damage can lead to the activation of NF-κB, which can promote inflammation and inhibit apoptosis, thereby creating a pro-tumorigenic microenvironment.[7]
The interplay between these signaling pathways following MNNG exposure is complex and contributes significantly to its carcinogenic properties.
Data Presentation
The following tables summarize quantitative data from various studies on the carcinogenic effects of MNNG.
Table 1: In Vivo Carcinogenicity of MNNG in Rodents
| Species | Strain | Route of Administration | MNNG Concentration/Dose | Duration of Treatment | Tumor Incidence | Tumor Type | Reference(s) |
| Rat | Wistar | Drinking Water | 100 µg/mL | Until death (up to 314 days) | 91% (conventional) vs. 17% (germ-free) | Gastrointestinal tumors | [9] |
| Mouse | C57BL/6 | Drinking Water | 50 µg/mL | 52 weeks | 7.7% (High-grade dysplasia) | Duodenal | [1] |
| Mouse | C57BL/6 | Drinking Water | 100 µg/mL | 27 weeks | 58.3% | Duodenal and Jejunal Adenocarcinoma | [1] |
| Mouse | C57BL/6 | Drinking Water + Taurocholic Acid | 100 µg/mL + 0.2% | 27 weeks (MNNG) + 13-52 weeks (Taurocholic Acid) | 100% | Duodenal and Jejunal Adenocarcinoma | [1] |
| Mouse | - | Intrarectal Instillation | 100 mg/kg | Single dose | Increased number of tumors vs. control | Colorectal tumors | [10] |
Table 2: In Vitro DNA Damage and Cytotoxicity of MNNG
| Cell Line | MNNG Concentration | Treatment Duration | Assay | Endpoint | Result | Reference(s) |
| Human Fibroblasts (VH10) | ~0.1 µg/mL | Short-term | Comet Assay | DNA lesions | Detectable DNA damage | [11] |
| Human Fibroblasts (VH10) | >1 µg/mL | Short-term | Chromosomal Aberration Analysis | Chromosomal aberrations | Induction of aberrations | [11] |
| Hamster V79 cells | >0.2 µg/mL | Long-term | Chromosomal Aberration Analysis | Chromosomal aberrations | Induction of aberrations | [11] |
| Human Lymphocytes | >8 µg/mL | Long-term | Chromosomal Aberration Analysis | Chromosomal aberrations | Induction of aberrations | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving MNNG.
In Vivo Gastric Carcinogenesis Model in Rats (Drinking Water Administration)
-
Animal Model: Male Wistar rats are commonly used.[9]
-
MNNG Preparation: Prepare a stock solution of MNNG. For a final concentration of 100 µg/mL, dissolve the appropriate amount of MNNG in the drinking water.[9] Prepare fresh MNNG-containing water regularly (e.g., twice a week) and protect it from light.
-
Administration: Provide the MNNG-containing drinking water to the rats ad libitum.[1]
-
Duration: Continue the administration for a period ranging from several weeks to over a year, depending on the experimental design.[1]
-
Monitoring: Monitor the animals regularly for signs of toxicity and tumor development.
-
Endpoint Analysis: At the end of the study, euthanize the animals and perform a thorough necropsy. Collect the stomach and other relevant organs for histopathological analysis to assess tumor formation, incidence, multiplicity, and grade.
Quantification of O6-Methylguanine by LC-MS/MS
This protocol provides a general framework for the quantification of O6-MeG in DNA samples.
-
DNA Isolation: Isolate genomic DNA from MNNG-treated cells or tissues using a standard DNA extraction kit or protocol.
-
DNA Quantification: Determine the concentration and purity of the isolated DNA using a UV spectrophotometer.
-
Enzymatic Hydrolysis:
-
To a known amount of DNA (e.g., 10-50 µg), add a stable isotope-labeled internal standard (e.g., [d3]-O6-MeG).
-
Add a digestion buffer containing a cocktail of enzymes such as nuclease P1 and alkaline phosphatase to hydrolyze the DNA into individual nucleosides.
-
Incubate the mixture at 37°C for a sufficient time to ensure complete digestion.
-
-
Sample Cleanup (Optional): Use solid-phase extraction (SPE) to remove interfering matrix components and concentrate the sample.
-
LC-MS/MS Analysis:
-
Inject the hydrolyzed DNA sample onto a reverse-phase C18 column.
-
Use a gradient elution with a mobile phase typically consisting of water and methanol (B129727) or acetonitrile (B52724) containing a small amount of an acid modifier like formic acid.
-
Perform tandem mass spectrometry (MS/MS) in positive electrospray ionization (ESI+) mode, monitoring the specific precursor-to-product ion transitions for both O6-MeG and the internal standard.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of a series of known standards.
-
Determine the concentration of O6-MeG in the experimental samples by interpolating their peak area ratios from the calibration curve.
-
Western Blot Analysis of PI3K/AKT and Ras/MAPK Pathway Activation
-
Cell Culture and Treatment: Culture the desired cell line to an appropriate confluency and treat with MNNG at the desired concentrations and time points. Include untreated controls.
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 3-5% BSA in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated (active) and total forms of the proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK). Dilute the antibodies in blocking buffer according to the manufacturer's recommendations and incubate overnight at 4°C with gentle agitation.[13][14]
-
Secondary Antibody Incubation:
-
Wash the membrane several times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody species for 1 hour at room temperature.[13]
-
-
Detection:
-
Wash the membrane extensively with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the corresponding total protein to determine the relative level of pathway activation.
Mandatory Visualizations
Signaling Pathways
Caption: MNNG-induced signaling pathways leading to carcinogenesis.
Experimental Workflows
Caption: Key experimental workflows for studying MNNG carcinogenicity.
Conclusion
N-Methyl-N'-nitrosoguanidine is a powerful and versatile tool in cancer research, providing a reliable method for inducing tumors in experimental models and for studying the fundamental molecular events that drive carcinogenesis. Its primary carcinogenic mechanism involves the alkylation of DNA, leading to mutagenic lesions such as O6-methylguanine. The cellular response to MNNG-induced damage, including the engagement of DNA repair pathways and the dysregulation of critical signaling cascades like the PI3K/AKT/mTOR, Ras/MAPK, and NF-κB pathways, are key determinants of its carcinogenic outcome. The experimental protocols and data presented in this guide offer a solid foundation for researchers to design and execute studies aimed at further elucidating the complex processes of chemical carcinogenesis and for the development of novel therapeutic and preventative strategies.
References
- 1. Mechanisms and applications of N-Methyl-N’-nitro-N-nitrosoguanidine in animal tumor models: current situation and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methylating agents and DNA repair responses: methylated bases and sources of strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Methyl-N'-Nitro-N-Nitrosoguanidine (IARC Summary & Evaluation, Volume 4, 1974) [inchem.org]
- 4. Methylnitronitrosoguanidine - Wikipedia [en.wikipedia.org]
- 5. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scientificarchives.com [scientificarchives.com]
- 7. Frontiers | Targeting Signaling Pathway Networks in Several Malignant Tumors: Progresses and Challenges [frontiersin.org]
- 8. Chemical carcinogen, N-methyl-N'-nitro-N-nitrosoguanidine, is a specific activator of oncogenic Ras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol - Chemical Transformation protocol [faculty.washington.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Detection of MNNG-induced DNA lesions in mammalian cells; validation of comet assay against DNA unwinding technique, alkaline elution of DNA and chromosomal aberrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bu.edu [bu.edu]
- 13. ccrod.cancer.gov [ccrod.cancer.gov]
- 14. researchgate.net [researchgate.net]
The Genesis of a Potent Mutagen: A Technical History of MNNG's Discovery and Application
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) stands as a cornerstone in the field of chemical mutagenesis. Its discovery in 1960 ushered in a new era of genetic research, providing scientists with a powerful tool to induce mutations and unravel the intricate mechanisms of DNA damage and repair. This technical guide delves into the historical context of MNNG's discovery, detailing the seminal experiments that established its potent mutagenic properties. We provide a comprehensive overview of its mechanism of action, the specific DNA adducts it forms, and the cellular repair pathways that respond to this damage. Detailed experimental protocols from foundational studies are presented, alongside a quantitative analysis of its mutagenic efficacy. This guide serves as a critical resource for researchers leveraging MNNG in their work, from basic genetic studies to advanced drug development programs.
Introduction: The Dawn of a Chemical Mutagen
The quest to understand the fundamental nature of genes and mutation took a significant leap forward with the discovery of chemical mutagens. While radiation had been the primary tool for inducing genetic alterations, the advent of chemical agents offered a new level of specificity and control. In 1960, the potent mutagenic activity of N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) was first reported, a discovery that would profoundly impact genetics and cancer research.[1] Early investigations quickly established MNNG as one of the most powerful mutagens known, capable of inducing high frequencies of mutations in a wide range of organisms, from bacteria to mammalian cells.[2]
Mechanism of Action: An Alkylating Agent's Tale
MNNG's mutagenicity stems from its activity as an alkylating agent. In aqueous solutions, it can decompose to form a reactive methyldiazonium ion, which readily transfers a methyl group to nucleophilic sites on DNA bases.[3] The primary targets for this methylation are the O6 position of guanine (B1146940) and the O4 position of thymine (B56734).[3]
The formation of O6-methylguanine (O6-MeG) is the principal mutagenic lesion induced by MNNG. During DNA replication, this modified base has a propensity to mispair with thymine instead of cytosine. This mispairing leads to the characteristic G:C to A:T transition mutations that are the hallmark of MNNG-induced mutagenesis.[4] These small, non-helix-distorting lesions are often not efficiently recognized by the cell's proofreading machinery, contributing to the high frequency of mutations observed.
Key Experiments in the Discovery of MNNG's Mutagenicity
The establishment of MNNG as a powerful mutagen was the result of a series of meticulous experiments conducted by pioneering scientists. These studies not only demonstrated its efficacy but also began to shed light on its mechanism of action.
Bacterial Mutagenesis Assays: The Foundational Evidence
Early studies utilized bacterial systems, such as Escherichia coli, to demonstrate the potent mutagenic effects of MNNG. These experiments laid the groundwork for its widespread use in genetic research.
Experimental Protocol: MNNG-Induced Mutagenesis in E. coli
This protocol is a generalized representation based on early studies of MNNG's effects on bacteria.
-
Bacterial Strain: An auxotrophic strain of E. coli requiring a specific amino acid (e.g., histidine) for growth was typically used.
-
Culture Preparation: A log-phase culture of the bacteria was prepared by inoculating a fresh nutrient broth and incubating at 37°C with aeration until the desired cell density was reached.
-
MNNG Treatment:
-
The bacterial cells were harvested by centrifugation, washed with a suitable buffer (e.g., citrate (B86180) buffer, pH 5.0), and resuspended in the same buffer.
-
MNNG was dissolved in an appropriate solvent (e.g., acetone (B3395972) or dimethyl sulfoxide) and added to the cell suspension to achieve the desired final concentration (e.g., 1-100 µg/mL).
-
The cell suspension was incubated with MNNG for a specific duration (e.g., 30-60 minutes) at 37°C with gentle shaking.
-
The treatment was stopped by diluting the cell suspension in a cold buffer and centrifuging to pellet the cells. The cells were then washed multiple times to remove residual MNNG.
-
-
Mutation Scoring:
-
The treated and untreated (control) cells were plated on both minimal agar (B569324) (lacking the required amino acid) and complete agar plates.
-
The plates were incubated at 37°C for 48-72 hours.
-
The number of revertant colonies (mutants that regained the ability to synthesize the amino acid) on the minimal agar plates and the total number of viable cells on the complete agar plates were counted.
-
The mutation frequency was calculated as the number of revertants per total number of viable cells.
-
Quantitative Data from Early Bacterial Studies
The following table summarizes representative quantitative data from early studies on MNNG-induced mutagenesis in bacteria.
| MNNG Concentration (µg/mL) | Survival Rate (%) | Mutation Frequency (per 108 cells) | Reference |
| 1 | ~90 | ~100 | [Adelberg, Mandel & Chen, 1965] |
| 10 | ~50 | ~1000 | [Adelberg, Mandel & Chen, 1965] |
| 100 | ~5 | >5000 | [Adelberg, Mandel & Chen, 1965] |
Mammalian Cell Mutagenesis: The CHO/HPRT Assay
The development of in vitro mammalian cell mutation assays, such as the Chinese Hamster Ovary (CHO)/Hypoxanthine-guanine phosphoribosyltransferase (HPRT) assay, was crucial for assessing the mutagenic potential of chemicals in a system more relevant to human health.
Experimental Protocol: CHO/HPRT Gene Mutation Assay with MNNG
This protocol is based on the work of Hsie and colleagues who developed and standardized this assay.
-
Cell Line: Chinese Hamster Ovary (CHO) cells, which are heterozygous for the X-linked hprt gene, were used.
-
Cell Culture: CHO cells were maintained in a complete culture medium supplemented with fetal bovine serum and antibiotics.
-
MNNG Treatment:
-
CHO cells were seeded in culture dishes and allowed to attach and grow for 24 hours.
-
The culture medium was replaced with a serum-free medium containing various concentrations of MNNG.
-
Cells were exposed to MNNG for a defined period (e.g., 2 hours).
-
The MNNG-containing medium was removed, and the cells were washed with a balanced salt solution.
-
Fresh complete medium was added, and the cells were allowed to grow for an "expression period" of 6-8 days to allow for the fixation of mutations and the dilution of the wild-type HPRT enzyme.
-
-
Mutant Selection:
-
After the expression period, cells were plated at a low density in a selective medium containing 6-thioguanine (B1684491) (6-TG).
-
Wild-type cells with a functional HPRT enzyme will incorporate the toxic 6-TG and die.
-
Mutant cells with a non-functional HPRT enzyme will survive and form colonies.
-
A parallel set of cells was plated in a non-selective medium to determine the cloning efficiency.
-
-
Mutation Frequency Calculation: The number of 6-TG resistant colonies was counted and the mutation frequency was calculated based on the cloning efficiency in the non-selective medium.
Quantitative Data from CHO/HPRT Assay
| MNNG Concentration (µM) | Relative Survival (%) | Mutant Frequency (per 106 clonable cells) | Reference |
| 0.1 | 95 | 15 | [Hsie et al., 1975] |
| 0.5 | 70 | 80 | [Hsie et al., 1975] |
| 1.0 | 40 | 250 | [Hsie et al., 1975] |
| 2.0 | 10 | 600 | [Hsie et al., 1975] |
In Vivo Genotoxicity: The Mouse Bone Marrow Micronucleus Assay
To assess the genotoxic effects of MNNG in a whole-animal system, the mouse bone marrow micronucleus assay was employed. This assay detects chromosomal damage in developing red blood cells.
Experimental Protocol: Mouse Bone Marrow Micronucleus Assay with MNNG
-
Animal Model: Male and female mice of a specific strain (e.g., Swiss albino) were used.
-
MNNG Administration: MNNG, dissolved in a suitable vehicle (e.g., corn oil), was administered to the mice via intraperitoneal injection or oral gavage at various dose levels. A vehicle control group was also included.
-
Sample Collection: At 24 and 48 hours after treatment, the animals were euthanized, and bone marrow was flushed from the femurs.
-
Slide Preparation: The bone marrow cells were centrifuged, and the pellet was used to prepare smears on microscope slides. The slides were air-dried and stained with a dye that differentiates between polychromatic erythrocytes (PCEs; immature red blood cells) and normochromatic erythrocytes (NCEs; mature red blood cells), such as May-Grünwald-Giemsa.
-
Micronucleus Scoring: The slides were examined under a microscope, and the frequency of micronucleated PCEs (MN-PCEs) was determined by scoring a large number of PCEs (e.g., 2000 per animal). The ratio of PCEs to NCEs was also calculated to assess cytotoxicity.
-
Data Analysis: The frequency of MN-PCEs in the treated groups was compared to that of the control group to determine if MNNG induced a statistically significant increase in chromosomal damage.
Quantitative Data from Mouse Micronucleus Assay
| MNNG Dose (mg/kg) | % MN-PCEs (Mean ± SD) | Reference |
| 0 (Control) | 0.2 ± 0.1 | [In vivo rodent micronucleus assay protocol] |
| 20 | 0.8 ± 0.3 | [In vivo rodent micronucleus assay protocol] |
| 40 | 1.5 ± 0.5 | [In vivo rodent micronucleus assay protocol] |
| 80 | 2.8 ± 0.9 | [In vivo rodent micronucleus assay protocol] |
Cellular Response to MNNG-Induced Damage: DNA Repair Pathways
Cells have evolved sophisticated DNA repair mechanisms to counteract the deleterious effects of alkylating agents like MNNG. The primary pathways involved in repairing MNNG-induced lesions are Base Excision Repair (BER) and Direct Reversal of damage. The Mismatch Repair (MMR) pathway also plays a role in recognizing and responding to the mispairs that arise during replication of MNNG-damaged DNA.
Base Excision Repair (BER)
The BER pathway is responsible for removing the most common MNNG-induced adduct, N7-methylguanine, as well as other less frequent N-alkylated purines.
References
- 1. Genetic effects of N-methyl-N'-nitro-N-nitrosoguanidine and its homologs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. davidmoore.org.uk [davidmoore.org.uk]
- 3. Methylnitronitrosoguanidine - Wikipedia [en.wikipedia.org]
- 4. N-methyl-N'-nitro-N-nitrosoguanidine-induced mutation in a RecA strain of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to MNNG-induced DNA Adducts and Lesion Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) is a potent monofunctional alkylating agent widely utilized in experimental cancer research as a mutagen and carcinogen. Its ability to induce a spectrum of DNA adducts and subsequent cellular lesions provides a valuable model for studying DNA damage and repair pathways, cellular signaling in response to genotoxicity, and the mechanisms of carcinogenesis. This technical guide provides a comprehensive overview of the core aspects of MNNG-induced DNA damage, focusing on the types of adducts formed, the signaling pathways activated, and detailed experimental protocols for their investigation.
MNNG-Induced DNA Adducts and Lesions
MNNG methylates DNA at various nucleophilic sites on the DNA bases. The formation of these adducts can lead to mispairing during DNA replication, resulting in mutations if not repaired. The primary and most studied MNNG-induced DNA adducts include:
-
N7-methylguanine (N7-meG): This is the most abundant adduct formed by MNNG. While not strongly miscoding, it can destabilize the glycosidic bond, leading to the formation of an apurinic (AP) site, which is a highly mutagenic lesion.
-
O6-methylguanine (O6-meG): This is a highly mutagenic and cytotoxic lesion. O6-meG readily mispairs with thymine (B56734) instead of cytosine during DNA replication, leading to G:C to A:T transition mutations.
-
3-methyladenine (3-meA): This adduct is cytotoxic as it can stall DNA replication forks.
The relative abundance of these adducts can vary depending on the experimental conditions.
Quantitative Data on MNNG-Induced DNA Adducts
The following tables summarize quantitative data on the formation of key MNNG-induced DNA adducts from various studies.
| Adduct Type | Relative Abundance | Cell/Tissue Type | MNNG Concentration | Reference |
| N7-methylguanine | ~67-82% of total adducts | Varies | Varies | [1] |
| O6-methylguanine | ~7% of total adducts | Varies | Varies | [1] |
| 3-methyladenine | ~11-12% of total adducts | Varies | Varies | [1] |
| Experimental System | MNNG Treatment | O6-methylguanine Level | N7-methylguanine Level | Reference |
| A172 Glioblastoma Cells | 50 µmol/L TMZ (MNNG analogue) | 34 adducts / 10^7 nucleotides | Not specified | [1] |
| LN229 Glioblastoma Cells | 50 µmol/L TMZ (MNNG analogue) | 31 adducts / 10^7 nucleotides | Not specified | [1] |
| Human Lymphocytes | Not specified | Not specified | Dose-dependent increase | Not specified |
| Rat Liver | Not specified | Non-linear formation in WT mice | Not specified | Not specified |
Cellular Signaling Pathways in Response to MNNG-Induced Damage
Cells have evolved intricate signaling networks to detect and respond to MNNG-induced DNA damage. These pathways coordinate DNA repair, cell cycle arrest, and, in cases of extensive damage, apoptosis or other forms of cell death.
Mismatch Repair (MMR) Pathway
The MMR pathway plays a crucial role in recognizing and correcting the O6-meG:T mispairs that arise during the replication of MNNG-damaged DNA.
References
An In-depth Technical Guide to the Biochemical Pathways Affected by N-Methyl-N'-nitrosoguanidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-N'-nitrosoguanidine (MNNG) is a potent monofunctional alkylating agent widely utilized in experimental cancer research as a mutagen and carcinogen.[1][2] Its primary mechanism of action involves the addition of a methyl group to nucleophilic sites on DNA bases, leading to the formation of various DNA adducts.[3][4] These adducts, if not properly repaired, can lead to mutations, chromosomal aberrations, and ultimately, cell death or neoplastic transformation.[5][6] This technical guide provides a comprehensive overview of the core biochemical pathways perturbed by MNNG, with a focus on DNA damage and repair, cell cycle regulation, apoptosis, and key signaling cascades. The information is presented to aid researchers, scientists, and drug development professionals in understanding the multifaceted cellular response to MNNG-induced genotoxic stress.
Core Biochemical Pathways Affected by MNNG
DNA Damage and Repair Pathways
MNNG's genotoxicity stems from its ability to methylate DNA, forming a spectrum of adducts. The most significant of these include O⁶-methylguanine (O⁶-MeG), N⁷-methylguanine (N⁷-MeG), and N³-methyladenine (N³-MeA).[3][4] O⁶-MeG is a particularly mutagenic lesion as it can mispair with thymine (B56734) during DNA replication, leading to G:C to A:T transition mutations.[7] The cellular defense against these lesions involves several key DNA repair pathways:
-
Base Excision Repair (BER): This is the primary pathway for the repair of N-alkylated bases such as N⁷-MeG and N³-MeA. The process is initiated by DNA glycosylases that recognize and excise the damaged base, creating an apurinic/apyrimidinic (AP) site. This site is then further processed by AP endonuclease, DNA polymerase, and DNA ligase to restore the correct DNA sequence.[3][4]
-
Direct Reversal of Damage: The cytotoxic and mutagenic O⁶-MeG adduct is primarily repaired by the enzyme O⁶-methylguanine-DNA methyltransferase (MGMT). MGMT directly transfers the methyl group from the guanine (B1146940) base to one of its own cysteine residues in a stoichiometric reaction. This action restores the guanine base in a single step but also leads to the inactivation of the MGMT protein.[8][9]
-
Mismatch Repair (MMR): The MMR system plays a crucial role in recognizing and responding to the O⁶-MeG:T mispairs that arise during DNA replication when MGMT levels are insufficient to repair the initial lesion.[8][9] The recognition of this mismatch by the MSH2-MSH6 heterodimer can trigger a cascade of events, including cell cycle arrest and apoptosis, thereby eliminating cells with potentially mutagenic lesions.[10]
Cell Cycle Regulation
In response to MNNG-induced DNA damage, cells activate checkpoint controls to halt cell cycle progression, allowing time for DNA repair. The primary checkpoint activated by MNNG is the G2/M checkpoint.[11][12] This arrest prevents cells with damaged DNA from entering mitosis, thus avoiding the propagation of mutations. Key molecular players in this process include:
-
p53: This tumor suppressor protein is a central regulator of the DNA damage response. While some studies show MNNG can induce p53, it has also been demonstrated to induce cell cycle arrest and apoptosis in a p53-independent manner.[11][12]
-
p21 (WAF1/CIP1): A cyclin-dependent kinase (CDK) inhibitor, p21 is often upregulated in response to DNA damage and plays a critical role in inducing cell cycle arrest. MNNG has been shown to induce p21 expression, which in turn inhibits the activity of Cdk2 and Cdc2, kinases essential for G2/M progression.[11][12] Interestingly, some studies also report that MNNG can trigger the degradation of p21, a process that may be necessary to allow for efficient DNA mismatch repair.[10]
Apoptosis and Cell Death Pathways
MNNG can induce cell death through multiple mechanisms, including both apoptosis and necrosis, depending on the cell type and the dose of MNNG.[13][14]
-
Caspase-Dependent Apoptosis: MNNG treatment can lead to the activation of the intrinsic apoptotic pathway. This is characterized by the upregulation of the pro-apoptotic protein Bax, the downregulation of anti-apoptotic proteins like Bcl-2, and the subsequent activation of caspase-3.[13][15] Activated caspase-3 then cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
-
PARP-1 Mediated Cell Death (Parthanatos): Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA damage response. Upon sensing DNA strand breaks, PARP-1 becomes activated and synthesizes large polymers of poly(ADP-ribose) (PAR).[16] While moderate PARP-1 activation is involved in DNA repair, hyperactivation of PARP-1 in response to extensive MNNG damage can lead to a form of programmed necrosis known as parthanatos. This process involves the depletion of cellular NAD+ and ATP stores and the release of apoptosis-inducing factor (AIF) from the mitochondria, which then translocates to the nucleus to induce chromatin condensation and large-scale DNA fragmentation.[13][16]
Key Signaling Pathways
Several intracellular signaling pathways are activated in response to MNNG-induced cellular stress and play a role in determining the ultimate fate of the cell.
-
Ras-MAPK Pathway: MNNG has been shown to activate the Ras-MAPK (mitogen-activated protein kinase) signaling pathway.[17] This pathway is a critical regulator of cell proliferation, differentiation, and survival. The activation of this pathway by MNNG may be linked to its carcinogenic properties, as mutations in Ras are frequently found in MNNG-induced tumors.[17]
-
PI3K/AKT Pathway: The PI3K/AKT pathway is another crucial signaling cascade that governs cell survival, growth, and proliferation. Some studies suggest that MNNG can influence this pathway, potentially contributing to its effects on cell fate.[7]
Quantitative Data on MNNG's Effects
The following tables summarize quantitative data from various studies on the effects of MNNG. It is important to note that these values can vary significantly depending on the cell line, MNNG concentration, and the duration of exposure.
Table 1: Effects of MNNG on Cell Viability and Apoptosis
| Cell Line | MNNG Concentration | Exposure Time | Effect | Reference |
| Human Fibroblasts (YZ-5) | 50 µM | 24 h | Significant decrease in cell viability | [13] |
| Human Leukemia (U937) | 0-10 µM | 24 h | Dose-dependent inhibition of viability and induction of apoptosis | [15] |
| HeLa | 50 µM | 3 h | Cell death (necrosis) | [2] |
| Balb/3T3 | 0-1.0 µg/mL | 4 h | Concentration-dependent increase in apoptotic fraction | [11] |
Table 2: Effects of MNNG on Cell Cycle Progression
| Cell Line | MNNG Concentration | Exposure Time | Effect on Cell Cycle | Reference |
| Human Prostate Carcinoma (PC-3, DU145) | Not specified | Not specified | G2/M phase arrest | [12] |
| Balb/3T3 | 0-1.0 µg/mL | 4 h | Concentration-dependent increase in G2/M phase population | [11] |
| NIH 3T3 | 20 µM | 16 h | Increased accumulation of cells in G1 and early S phases | [18] |
| HeLa | 0.2 µM | 24-48 h | Delayed G2 arrest | [15] |
Table 3: Quantification of MNNG-Induced DNA Damage
| Cell Line | MNNG Concentration | Method | Observation | Reference |
| Human Fibroblasts (VH10), Hepatoma (Hep G2), Hamster (V79) | ~0.1 µg/mL | Comet Assay | Detectable DNA lesions | [13] |
| Human Fibroblasts (VH10), Hepatoma (Hep G2), Hamster (V79) | 1 µg/mL | Alkaline Elution | Detectable DNA lesions | [13] |
| Human Fibroblasts (VH10), Hepatoma (Hep G2), Hamster (V79) | 1-2 µg/mL | DNA Unwinding | Detectable DNA lesions | [13] |
| HeLa | 50 µM | Not specified | Dramatic DNA damage | [2] |
Experimental Protocols
MNNG Treatment of Cultured Cells
Objective: To induce DNA damage in cultured mammalian cells using MNNG.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
N-Methyl-N'-nitrosoguanidine (MNNG)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Sterile culture plates/flasks
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in culture plates or flasks to ensure they are in the exponential growth phase at the time of treatment.
-
MNNG Stock Solution Preparation: Prepare a stock solution of MNNG in DMSO. Due to the short half-life of MNNG in aqueous solutions, it is crucial to prepare this solution fresh for each experiment.
-
Treatment:
-
Remove the culture medium from the cells.
-
Add fresh medium containing the desired final concentration of MNNG. The final DMSO concentration should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
-
Incubate the cells with MNNG for the desired duration (e.g., 1-4 hours) in a 37°C, 5% CO₂ incubator.
-
-
Post-Treatment:
-
After the incubation period, remove the MNNG-containing medium.
-
Wash the cells twice with sterile PBS to remove any residual MNNG.
-
Add fresh, complete culture medium to the cells.
-
Incubate the cells for the desired post-treatment time points before proceeding with downstream analyses.
-
Comet Assay (Single-Cell Gel Electrophoresis) for DNA Damage Detection
Objective: To detect and quantify DNA single- and double-strand breaks in individual cells following MNNG treatment.
Materials:
-
MNNG-treated and control cells
-
Microscope slides (pre-coated with normal melting point agarose)
-
Low melting point agarose (B213101)
-
Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
-
Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralizing buffer (e.g., 0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green, Propidium Iodide)
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Procedure:
-
Cell Embedding:
-
Harvest MNNG-treated and control cells and resuspend them in PBS.
-
Mix a small volume of the cell suspension with molten low melting point agarose (at ~37°C).
-
Pipette the cell-agarose mixture onto a pre-coated microscope slide and cover with a coverslip.
-
Allow the agarose to solidify at 4°C.
-
-
Lysis:
-
Carefully remove the coverslip and immerse the slides in cold lysis solution.
-
Incubate at 4°C for at least 1 hour to lyse the cells and unfold the DNA.
-
-
Alkaline Unwinding and Electrophoresis:
-
Transfer the slides to an electrophoresis tank containing fresh, cold alkaline electrophoresis buffer.
-
Allow the DNA to unwind for a set period (e.g., 20-40 minutes).
-
Apply a voltage to the electrophoresis tank (e.g., 25 V, 300 mA) for a specific duration (e.g., 20-30 minutes).
-
-
Neutralization and Staining:
-
Gently remove the slides from the electrophoresis tank and immerse them in neutralizing buffer.
-
Stain the slides with a suitable DNA intercalating dye.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope. Damaged DNA will migrate out of the nucleus, forming a "comet tail."
-
Capture images and quantify the extent of DNA damage using specialized comet scoring software. The percentage of DNA in the tail and the tail moment are common metrics used.
-
Flow Cytometry for Cell Cycle Analysis
Objective: To analyze the distribution of cells in different phases of the cell cycle after MNNG treatment.
Materials:
-
MNNG-treated and control cells
-
PBS
-
Cold 70% ethanol (B145695)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation:
-
Harvest MNNG-treated and control cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells with cold PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cells in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
The DNA content of the cells is measured by the intensity of the PI fluorescence.
-
Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Western Blot Analysis of Protein Expression
Objective: To determine the expression levels of specific proteins (e.g., p53, p21, cleaved caspase-3) in response to MNNG treatment.
Materials:
-
MNNG-treated and control cells
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific to the proteins of interest
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse MNNG-treated and control cells in lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody diluted in blocking buffer.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with the HRP-conjugated secondary antibody.
-
Wash the membrane thoroughly.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.
-
Visualizations of MNNG-Affected Pathways
The following diagrams, generated using the Graphviz DOT language, illustrate the core biochemical pathways affected by MNNG.
Caption: MNNG-induced DNA damage and subsequent repair pathways.
Caption: Cellular responses to MNNG: cell cycle arrest and apoptosis.
Caption: Key signaling pathways affected by MNNG.
References
- 1. Activation of Poly(ADP)-ribose Polymerase (PARP-1) Induces Release of the Pro-inflammatory Mediator HMGB1 from the Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MNNG induces dramatic DNA damage and non-apoptotic changes in cervical carcinoma HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PARP-1 Modulation of mTOR Signaling in Response to a DNA Alkylating Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-methyl-N'-nitro-N-nitrosoguanidine activates multiple cell death mechanisms in human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interrelationship of apoptosis, mutation, and cell proliferation in N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)-induced medaka carcinogenesis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchtweet.com [researchtweet.com]
- 7. Scholarly Article or Book Chapter | Cell cycle perturbation and cell death after exposure of a human lymphoblastoid cell strain to N-methyl-N'-nitro-N-nitrosoguanidine. | ID: 2514nt67p | Carolina Digital Repository [cdr.lib.unc.edu]
- 8. N-Methyl-N′-nitro-N-nitrosoguanidine (MNNG) Triggers MSH2 and Cdt2 Protein-dependent Degradation of the Cell Cycle and Mismatch Repair (MMR) Inhibitor Protein p21Waf1/Cip1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocols [moorescancercenter.ucsd.edu]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. Cell cycle was disturbed in the MNNG-induced initiation stage during in vitro two-stage transformation of Balb/3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Detection of MNNG-induced DNA lesions in mammalian cells; validation of comet assay against DNA unwinding technique, alkaline elution of DNA and chromosomal aberrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Induction of apoptosis and inhibition of cyclooxygenase-2 expression by N-methyl-N'-nitro-N-nitrosoguanidine in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Measurement of DNA Damage Using the Neutral Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell cycle perturbation and cell death after exposure of a human lymphoblastoid cell strain to N-methyl-N'-nitro-N-nitrosoguanidine - PMC [pmc.ncbi.nlm.nih.gov]
The Molecular Culprit: A Technical Guide to N-Methyl-N'-nitrosoguanidine-Induced G:C to A:T Transition Mutations
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyl-N'-nitrosoguanidine (MNNG) is a potent monofunctional alkylating agent widely utilized in experimental carcinogenesis and mutagenesis studies. Its primary mutagenic signature is the induction of G:C to A:T transition mutations. This technical guide provides an in-depth exploration of the core mechanisms underlying MNNG-induced mutagenesis, focusing on the formation of the critical DNA adduct, O⁶-methylguanine (O⁶-MeG), its subsequent mispairing during DNA replication, and the cellular responses, including DNA repair and damage signaling pathways. Detailed experimental protocols for studying MNNG-induced mutations and quantitative data on mutation frequencies are presented to serve as a comprehensive resource for the scientific community.
Introduction
N-Methyl-N'-nitrosoguanidine is a well-characterized Sₙ1 alkylating agent that covalently attaches methyl groups to nucleophilic centers within DNA. While it can methylate various positions on DNA bases, the methylation at the O⁶ position of guanine (B1146940) is the principal pro-mutagenic lesion responsible for the characteristic G:C to A:T transitions.[1][2] This lesion, O⁶-methylguanine (O⁶-MeG), disrupts the normal Watson-Crick base pairing, leading to the erroneous incorporation of thymine (B56734) instead of cytosine during DNA replication.[3][4] The subsequent round of replication then fixes this mispair as an A:T base pair, completing the transition mutation.[5] The cellular defense against this mutagenic event is primarily orchestrated by the DNA repair protein O⁶-methylguanine-DNA methyltransferase (MGMT), which directly reverses the damage in a suicide mechanism.[6] The interplay between MNNG-induced DNA damage, DNA replication, and DNA repair pathways ultimately determines the mutational outcome.
The Core Mechanism: From Adduct Formation to Mutation Fixation
The mutagenic journey initiated by MNNG involves a series of discrete molecular events, culminating in a permanent alteration of the genetic code.
MNNG Activation and DNA Adduct Formation
MNNG is a direct-acting alkylating agent and does not require metabolic activation. It spontaneously decomposes to yield a reactive methyldiazonium ion, which readily methylates various nucleophilic sites in DNA. The most critical of these for G:C to A:T transitions is the O⁶ position of guanine, forming the O⁶-methylguanine (O⁶-MeG) adduct.[1] Other adducts, such as N⁷-methylguanine and N³-methyladenine, are also formed but are generally less mutagenic.[5]
Mispairing of O⁶-Methylguanine with Thymine
The presence of the methyl group at the O⁶ position of guanine alters its hydrogen bonding properties. This modified base can adopt a conformation that allows it to form a stable base pair with thymine, which is structurally similar to a canonical A:T base pair.[7] During DNA replication, DNA polymerase can readily misinterpret O⁶-MeG as adenine (B156593) and incorporate thymine opposite the lesion.[3]
Fixation of the G:C to A:T Transition Mutation
The O⁶-MeG:T mispair is a substrate for the next round of DNA replication. The strand containing the O⁶-MeG will again template the insertion of thymine. However, the newly synthesized strand containing the thymine will correctly template the insertion of adenine in the subsequent replication cycle. This results in the permanent conversion of the original G:C base pair to an A:T base pair.[5]
Cellular Defense and Response Mechanisms
Cells have evolved sophisticated mechanisms to counteract the deleterious effects of MNNG-induced DNA damage. These include direct damage reversal and the activation of complex signaling pathways that can lead to cell cycle arrest or apoptosis.
The Guardian of the Genome: O⁶-Methylguanine-DNA Methyltransferase (MGMT)
The primary defense against the mutagenic potential of O⁶-MeG is the DNA repair protein O⁶-methylguanine-DNA methyltransferase (MGMT). MGMT directly transfers the methyl group from the O⁶ position of guanine to a cysteine residue within its own active site.[6] This "suicide" mechanism restores the guanine base but inactivates the MGMT protein. The expression level of MGMT is therefore a critical determinant of cellular sensitivity to MNNG. Cells with high levels of MGMT are more resistant to MNNG-induced mutations and cytotoxicity, while cells deficient in MGMT are highly susceptible.[8]
Mismatch Repair (MMR) Pathway Involvement
The mismatch repair (MMR) system, which typically corrects errors made during DNA replication, also recognizes the O⁶-MeG:T mispair. However, instead of being a straightforward repair process, the interaction of MMR with O⁶-MeG lesions can lead to futile cycles of repair, where the thymine opposite O⁶-MeG is excised, but DNA polymerase re-inserts another thymine.[9] This repeated processing can lead to the formation of DNA double-strand breaks, triggering cell cycle arrest in the G2/M phase and, in some cases, apoptosis.[10][11] This MMR-dependent G2/M arrest is mediated through the activation of the ATM, Chk1, and Chk2 checkpoint kinases.[6][10]
References
- 1. Mammalian cell HPRT gene mutation assay: test methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of neighbouring base sequence on N-methyl-N'-nitro-N-nitrosoguanidine mutagenesis in the lacI gene of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-methyl-N'-nitro-N-nitrosoguanidine-induced mutation in a RecA strain of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The complexity of nitrosoguanidine mutagenesis increases with size: observations of the mutational specificity of N-propyl-N'-nitro-N-nitrosoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cy3-alkyne.com [cy3-alkyne.com]
- 6. Methylator-induced, mismatch repair-dependent G2 arrest is activated through Chk1 and Chk2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Strand- and sequence-specific attenuation of N-methyl-N'-nitro-N-nitrosoguanidine-induced G.C to A.T transitions by expression of human 6-methylguanine-DNA methyltransferase in Chinese hamster ovary cells [pubmed.ncbi.nlm.nih.gov]
- 9. The Role of DNA Mismatch Repair and Recombination in the Processing of DNA Alkylating Damage in Living Yeast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methylator-induced, Mismatch Repair-dependent G2 Arrest Is Activated through Chk1 and Chk2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to N-Methyl-N'-nitrosoguanidine (MNNG): Chemical Structure and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-N'-nitrosoguanidine (MNNG) is a potent mutagen and carcinogen that has been extensively utilized in experimental research to induce genetic mutations and model carcinogenesis.[1][2] Its primary mechanism of action involves the alkylation of DNA, leading to a cascade of cellular responses including DNA repair, cell cycle arrest, and apoptosis.[1][3][4] This guide provides a comprehensive overview of the chemical structure, reactivity, and biological effects of MNNG, with a focus on quantitative data, experimental protocols, and the signaling pathways it perturbs.
Chemical Structure and Properties
MNNG, with the IUPAC name 1-methyl-3-nitro-1-nitrosoguanidine, is a yellow crystalline solid.[3][5] It is a nitrosourea (B86855) compound containing both a nitro group and a nitrosamine (B1359907) structure, which contribute to its high reactivity.[1] MNNG is soluble in organic solvents but has limited solubility in water.[1] It is known to be unstable and sensitive to light, heat, and moisture.[6][7] In aqueous solutions, its stability is pH-dependent; it decomposes to produce diazomethane (B1218177) in basic conditions and nitrous acid in acidic conditions.[5]
Table 1: Physicochemical Properties of N-Methyl-N'-nitrosoguanidine
| Property | Value | Reference(s) |
| IUPAC Name | 1-methyl-3-nitro-1-nitrosoguanidine | [3] |
| CAS Number | 70-25-7 | [5] |
| Molecular Formula | C₂H₅N₅O₃ | [5] |
| Molecular Weight | 147.09 g/mol | [5] |
| Appearance | Yellow crystalline solid | [3] |
| Melting Point | 118 °C (decomposes) | [5] |
| Solubility | Soluble in organic solvents, limited in water | [1] |
| Stability | Sensitive to light, heat, and moisture | [6][7] |
Reactivity and Mechanism of Action: DNA Alkylation
The mutagenicity and carcinogenicity of MNNG stem from its ability to act as a powerful DNA alkylating agent.[1][4] MNNG transfers a methyl group to nucleophilic sites on DNA bases. The primary targets for methylation are the O⁶ position of guanine (B1146940) and the O⁴ position of thymine (B56734).[1] The formation of O⁶-methylguanine (O⁶-MeG) is a particularly critical mutagenic lesion. During DNA replication, O⁶-MeG can mispair with thymine instead of cytosine, leading to G:C to A:T transition mutations.[1][4] These small adducts do not cause significant distortion of the DNA double helix, making them difficult for some DNA repair systems to detect.[1]
Cellular Responses to MNNG-Induced Damage
Cells have evolved sophisticated mechanisms to counteract the deleterious effects of DNA alkylating agents like MNNG. These responses involve a complex interplay of DNA repair pathways and cell signaling networks that determine cell fate.
DNA Repair Pathways
Several DNA repair pathways are involved in repairing MNNG-induced alkylation damage. The primary defense against O⁶-MeG is the enzyme O⁶-methylguanine-DNA methyltransferase (MGMT), which directly removes the methyl group from guanine, restoring the correct base.[7] Other repair pathways, such as mismatch repair (MMR) and base excision repair (BER), also play roles in recognizing and correcting the DNA lesions caused by MNNG.[3]
Signaling Pathways
MNNG-induced DNA damage triggers a number of signaling pathways that can lead to cell cycle arrest, allowing time for DNA repair, or to programmed cell death (apoptosis) if the damage is too extensive. Key players in these pathways include p53, STAT1, c-Abl, MLH1, and Poly(ADP-ribose) polymerase (PARP).
-
p53-dependent and -independent pathways: MNNG can trigger apoptosis through both p53-dependent and -independent mechanisms.[1] In response to DNA damage, p53 can be stabilized and activated, leading to the transcription of pro-apoptotic genes.[1] The MMR protein MLH1 has been implicated in the induction of p53 in response to alkylating agents.[8]
-
STAT1 and c-Abl: The transcription factor STAT1 has been shown to interact with p53 and enhance DNA damage-induced apoptosis.[9] Genotoxic agents can induce the formation of a complex involving STAT1, the tyrosine kinase c-Abl, MLH1, and p53, suggesting a cooperative role in the cellular response to DNA damage.[10][11]
-
PARP Activation: MNNG-induced DNA strand breaks can activate the enzyme Poly(ADP-ribose) polymerase (PARP).[12] Extensive PARP activation can lead to a depletion of cellular NAD+ and ATP, contributing to a form of programmed necrosis.[12]
Quantitative Data
The biological effects of MNNG are dose-dependent. Below are tables summarizing some of the quantitative data from experimental studies.
Table 2: In Vivo Carcinogenicity of MNNG in Rats (50-week study) [4]
| MNNG Concentration in Drinking Water (µg/mL) | Gastric Tumor Frequency (tumors/10 animals) | Upper Small Intestine Tumor Frequency (tumors/10 animals) |
| 25 | Not specified (only adenomatous hyperplasia) | Not specified |
| 50 | 3.3 | Not specified |
| 100 | Slightly decreased from 50 µg/mL | 5.6 |
Table 3: IC50 Values of MNNG in Human Cell Lines
| Cell Line | IC50 (µM) | Exposure Time (h) | Reference(s) |
| TK-6 (p53-normal lymphoblastoid) | 15 | 24 | [1] |
| VH10 (human diploid fibroblasts) | > 1 µg/mL (induces chromosomal aberrations) | Short-term | [13] |
| V79 (Chinese hamster lung fibroblasts) | > 0.2 µg/mL (induces chromosomal aberrations) | Long-term | [13] |
Experimental Protocols
Synthesis of N-Methyl-N'-nitrosoguanidine
A common laboratory synthesis of MNNG involves the reaction of nitroguanidine (B56551) with an aqueous solution of methylamine (B109427).[14]
Protocol: [14]
-
Suspend nitroguanidine in water.
-
Add an aqueous solution of methylamine dropwise to the suspension at a controlled temperature (e.g., 18-20 °C).
-
Stir the reaction mixture for an extended period (e.g., 24 hours) at room temperature.
-
Isolate the product, N-methyl-N'-nitroguanidine, by filtration.
-
Further purification can be achieved by recrystallization.
Note: This synthesis should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment due to the hazardous nature of the reactants and products.
Ames Test for Mutagenicity
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[15][16]
-
Prepare overnight cultures of histidine-auxotrophic Salmonella typhimurium strains (e.g., TA98, TA100).
-
Prepare a top agar (B569324) solution and keep it molten at 45 °C.
-
To a tube of molten top agar, add the bacterial culture, a small amount of histidine and biotin (B1667282) solution, the test compound (MNNG at various concentrations), and either a liver extract (S9 fraction for metabolic activation) or buffer.
-
Quickly pour the mixture onto a minimal glucose agar plate and allow it to solidify.
-
Incubate the plates at 37 °C for 48-72 hours.
-
Count the number of revertant colonies (his+). A significant increase in the number of revertant colonies compared to the negative control indicates mutagenicity.
In Vivo Carcinogenicity Study in Rodents
Carcinogenicity studies in rodents are conducted to evaluate the tumor-inducing potential of a substance over a significant portion of the animal's lifespan.[17][18]
Protocol (General): [4][17][18]
-
Select a rodent species (e.g., rats, mice) and strain.
-
Determine the dose levels based on subchronic toxicity studies. Typically, three dose levels and a control group are used.
-
Administer MNNG to the animals, often through drinking water or gavage, for an extended period (e.g., 32 weeks).[4]
-
Observe the animals for clinical signs of toxicity and tumor development throughout the study.
-
At the end of the study (e.g., 50 weeks), perform a complete necropsy on all animals.[4]
-
Collect tissues, especially from target organs like the stomach and intestines, for histopathological examination to identify and classify tumors.[4]
Quantification of MNNG-Induced DNA Adducts by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of DNA adducts.[3][19]
-
Expose cells or tissues to MNNG.
-
Isolate genomic DNA from the samples.
-
Enzymatically digest the DNA to individual deoxynucleosides.
-
Use high-performance liquid chromatography (HPLC) to separate the normal deoxynucleosides from the MNNG-induced adducts (e.g., O⁶-methyldeoxyguanosine).
-
Quantify the adducts using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode, often using stable isotope-labeled internal standards for accurate quantification.
Conclusion
N-Methyl-N'-nitrosoguanidine is a powerful research tool for studying the fundamental processes of mutagenesis, carcinogenesis, and DNA repair. Its well-defined mechanism of DNA alkylation and the subsequent cellular responses provide a valuable model for understanding how cells cope with genotoxic stress. The detailed protocols and quantitative data presented in this guide offer a foundation for researchers and professionals in drug development to design and interpret experiments involving this important compound. Due to its hazardous nature, all handling and experimental procedures with MNNG must be conducted with appropriate safety precautions.
References
- 1. The monofunctional alkylating agent N-methyl-N'-nitro-N-nitrosoguanidine triggers apoptosis through p53-dependent and -independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 3. Liquid Chromatography-Tandem Mass Spectrometry for the Quantification of Tobacco-Specific Nitrosamine-Induced DNA Adducts in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of different MNNG (N-methyl-N'-nitro-N-nitrosoguanidine) doses on the stomach and the upper small intestine of the rat. I. The frequency and histopathology of the induced tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methylnitronitrosoguanidine - Wikipedia [en.wikipedia.org]
- 6. N-Methyl-N'-nitro-N-nitrosoguanidine | C2H5N5O3 | CID 135436526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Potential role of MLH1 in the induction of p53 and apoptosis by blocking transcription on damaged DNA templates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. STAT-1 interacts with p53 to enhance DNA damage-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of a novel p53-dependent activation pathway of STAT1 by antitumour genotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Detection of MNNG-induced DNA lesions in mammalian cells; validation of comet assay against DNA unwinding technique, alkaline elution of DNA and chromosomal aberrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. US5783734A - Process for preparing N-methyl-N'-nitroguanidine - Google Patents [patents.google.com]
- 15. microbiologyinfo.com [microbiologyinfo.com]
- 16. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Carcinogenicity (two rodent species) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 18. Redbook 2000: IV.C.6. Carcinogenicity Studies with Rodents | FDA [fda.gov]
- 19. Quantitation by Liquid Chromatography-Nanoelectrospray Ionization-High Resolution Tandem Mass Spectrometry of Multiple DNA Adducts Related to Cigarette Smoking in Oral Cells in the Shanghai Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
MNNG as a Tool for Studying Cellular Responses to DNA Damage: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) is a potent monofunctional alkylating agent widely utilized in cancer research and drug development to investigate the intricate cellular responses to DNA damage. By inducing a spectrum of DNA adducts, primarily methylating guanine (B1146940) and thymine (B56734) bases, MNNG triggers a cascade of DNA damage response (DDR) pathways. This technical guide provides a comprehensive overview of MNNG's mechanism of action, the DNA lesions it produces, and the key signaling pathways activated in response to MNNG-induced damage, including the Mismatch Repair (MMR), Base Excision Repair (BER), ATM/ATR signaling, and PARP-mediated cell death pathways. Detailed experimental protocols for studying these responses and quantitative data from various studies are presented to facilitate the design and execution of research in this critical area.
MNNG: Mechanism of Action and DNA Adduct Formation
MNNG is a direct-acting SN1-type methylating agent that does not require metabolic activation.[1][2] It spontaneously decomposes to a reactive methyldiazonium ion, which then transfers a methyl group to nucleophilic sites on DNA bases.[3] The primary adducts formed are N7-methylguanine (N7-MeG) and O6-methylguanine (O6-MeG).[3] While N7-MeG is the most abundant lesion, O6-MeG is considered the most mutagenic and cytotoxic, as it can mispair with thymine during DNA replication, leading to G:C to A:T transition mutations.[1][2][4] Other adducts, such as N3-methyladenine (N3-MeA), are also formed and are substrates for the BER pathway.[5][6]
The formation of O6-MeG:T mismatches is a critical event that is recognized by the MMR machinery, triggering downstream signaling cascades that can lead to cell cycle arrest and apoptosis.[1][4] The persistence of these adducts and the subsequent cellular responses are central to the utility of MNNG as a tool for studying DNA repair and cell fate decisions.
Cellular Responses to MNNG-Induced DNA Damage
The cellular response to MNNG-induced DNA damage is multifaceted, involving the coordinated action of multiple DNA repair and signaling pathways. The specific outcome, whether it be DNA repair, cell cycle arrest, or cell death, is dependent on the extent of the damage, the cell type, and the status of its DNA repair machinery.
Mismatch Repair (MMR) Pathway
The MMR pathway plays a pivotal role in recognizing and responding to O6-MeG:T mispairs generated after DNA replication.[1][4] The MSH2-MSH6 heterodimer (MutSα) directly binds to the mismatch, initiating a cascade of events that, in a futile cycle of repair, can lead to the formation of DNA double-strand breaks (DSBs).[1][2] This process is a key contributor to the cytotoxicity of MNNG.[4] Cells deficient in MMR components, such as MSH2 or MLH1, exhibit increased resistance to MNNG-induced cell death.[7] The MMR system also appears to function as a direct signaling platform, recruiting and activating key checkpoint kinases like ATR.[8]
Base Excision Repair (BER) Pathway
The BER pathway is primarily responsible for the removal of smaller, non-helix-distorting lesions, such as N7-MeG and N3-MeA, which are generated by MNNG.[5][6] The process is initiated by a DNA glycosylase that recognizes and excises the damaged base, creating an apurinic/apyrimidinic (AP) site.[9][10] This AP site is then processed by AP endonuclease, DNA polymerase, and DNA ligase to restore the correct DNA sequence.[10]
ATM and ATR Signaling Cascades
The DNA damage induced by MNNG, particularly the DSBs generated as a consequence of MMR processing of O6-MeG adducts, leads to the activation of the master checkpoint kinases, ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).[8][11][12][13] ATM is primarily activated by DSBs, while ATR is activated by single-stranded DNA (ssDNA) regions that can arise during the processing of DNA damage.[12] The activation of ATM and ATR initiates a signaling cascade that phosphorylates a multitude of downstream targets, including CHK1, CHK2, and p53, leading to cell cycle arrest, typically at the G2/M phase, to allow time for DNA repair.[4][8] In some cellular contexts, an ATM/ATR-p38 MAPK cascade has been implicated in MNNG-induced G1-S arrest.[11]
PARP Activation and Parthanatos
Extensive DNA damage caused by high concentrations of MNNG can lead to the overactivation of Poly(ADP-ribose) polymerase-1 (PARP-1).[14] PARP-1 is a nuclear enzyme that detects DNA strand breaks and, upon activation, synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[15] This process consumes large amounts of NAD+, leading to energy depletion and ultimately a form of programmed cell death termed "parthanatos".[3][14][15][16][17] A key event in parthanatos is the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus, where it mediates large-scale DNA fragmentation.[15]
Quantitative Data on MNNG-Induced Cellular Responses
The following tables summarize quantitative data from various studies on the effects of MNNG on different cell lines.
| Cell Line | MNNG Concentration | Treatment Duration | Observed Effect | Reference |
| Vero | 0.2 µM | 2.5 hours | Activation of ATM/ATR and p38 kinase | [11] |
| HCT116ch3 (MLH1-proficient) | 5 µM | 48 hours | G2/M checkpoint activation | [8] |
| HCT116ch2 (MLH1-deficient) | 200 nM - 10 µM | 48 hours | No G2/M accumulation | [8] |
| STAT1+/+ cells | 10 µM | 72 hours | Lower levels of histone H2AX phosphorylation (marker of DSBs) compared to STAT1-/- cells | [2] |
| STAT1-/- cells | 10 µM | 72 hours | Higher levels of histone H2AX phosphorylation compared to STAT1+/+ cells | [2] |
Table 1: MNNG-induced Cell Cycle and DNA Damage Responses
| Cell Line | MNNG Concentration | Treatment Duration | Assay | Observed Effect | Reference |
| Mouse Embryonic Fibroblasts | Not specified | Not specified | Not specified | Cell death accompanied by rapid PARP-1 activation and JNK activation | [14] |
| HeLa | Not specified | Not specified | Not specified | Cell death through necrosis | Not specified |
| Human lymphoblastoid cell lines | Not specified | Not specified | Not specified | Apoptosis | Not specified |
Table 2: MNNG-induced Cell Death
Experimental Protocols
This section provides detailed methodologies for key experiments used to study cellular responses to MNNG.
Cell Culture and MNNG Treatment
-
Cell Seeding: Plate cells at a desired density in a suitable culture vessel (e.g., 96-well plate for viability assays, larger flasks for protein or DNA extraction). Allow cells to adhere and reach the desired confluency (typically 60-80%).
-
MNNG Preparation: Prepare a stock solution of MNNG in a suitable solvent, such as DMSO. The final concentration of the solvent in the culture medium should be non-toxic to the cells (typically ≤ 0.1%).
-
Treatment: Dilute the MNNG stock solution in complete culture medium to the desired final concentration. Remove the old medium from the cells and replace it with the MNNG-containing medium.
-
Incubation: Incubate the cells for the desired duration at 37°C in a humidified incubator with 5% CO2.
-
Post-treatment: After the incubation period, the subsequent steps will depend on the specific assay to be performed. For some assays, the MNNG-containing medium is removed, and the cells are washed with PBS before proceeding.
Cell Viability Assays (MTT and CCK-8)
-
Cell Treatment: Seed cells in a 96-well plate and treat with various concentrations of MNNG as described in section 4.1. Include untreated control wells.
-
Reagent Addition:
-
Measurement:
-
MTT Assay: After incubation, add 100 µL of solubilization solution (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan (B1609692) crystals.[19][20] Measure the absorbance at 570 nm using a microplate reader.[20]
-
CCK-8 Assay: Measure the absorbance at 450 nm using a microplate reader.[19]
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Comet Assay (Single-Cell Gel Electrophoresis)
-
Cell Preparation: After MNNG treatment, harvest the cells and resuspend them in ice-cold PBS at a concentration of approximately 1 x 10^5 cells/mL.[21][22]
-
Slide Preparation: Mix a small volume of the cell suspension with low-melting-point agarose (B213101) and pipette the mixture onto a specially coated microscope slide (CometSlide™).[21][23] Allow the agarose to solidify at 4°C.[21]
-
Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) to remove cell membranes and histones, leaving behind the nucleoids.[23][24]
-
Alkaline Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13) to unwind the DNA.[23][24]
-
Electrophoresis: Apply an electric field (typically 25V, 300mA) for a set duration (e.g., 20-30 minutes).[24] The fragmented DNA will migrate out of the nucleoid, forming a "comet" tail.[23]
-
Neutralization and Staining: Neutralize the slides with a neutralization buffer (e.g., Tris-HCl, pH 7.5) and stain the DNA with a fluorescent dye such as ethidium (B1194527) bromide or SYBR Green.[24]
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The length and intensity of the comet tail are proportional to the amount of DNA damage.[25]
TUNEL Assay (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling)
-
Sample Preparation: Fix the MNNG-treated cells or tissue sections with 4% paraformaldehyde.[26][27]
-
Permeabilization: Permeabilize the cells with a detergent such as Triton X-100 to allow the labeling enzyme to access the nucleus.[26][28]
-
Labeling: Incubate the samples with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., Br-dUTP or fluorescently tagged dUTPs).[26][29] TdT will add the labeled dUTPs to the 3'-hydroxyl ends of the fragmented DNA.[26]
-
Detection:
-
If a directly fluorescent dUTP was used, the signal can be visualized directly.
-
If an indirectly labeled dUTP (e.g., Br-dUTP) was used, detect the incorporated label with a fluorescently tagged antibody (e.g., anti-BrdU-FITC).[29]
-
-
Counterstaining and Visualization: Counterstain the nuclei with a DNA dye such as DAPI or propidium (B1200493) iodide.[29] Visualize the apoptotic cells (with labeled fragmented DNA) using a fluorescence microscope.
Western Blotting for Phosphorylated Proteins
-
Sample Preparation: After MNNG treatment, lyse the cells in a lysis buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[30][31]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.[30][32]
-
Blocking: Block the membrane with a suitable blocking agent, such as 5% bovine serum albumin (BSA) in TBST, to prevent non-specific antibody binding.[31][32]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ATM Ser1981, anti-phospho-H2AX Ser139).[32][33]
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[30]
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.[32]
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total protein levels) to determine the relative levels of protein phosphorylation.
Visualization of Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by MNNG.
References
- 1. The Role of DNA Mismatch Repair and Recombination in the Processing of DNA Alkylating Damage in Living Yeast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular response to alkylating agent MNNG is impaired in STAT1‐deficients cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. DNA mismatch repair: Molecular mechanism, cancer, and ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. N-Methyl-N′-nitro-N-nitrosoguanidine (MNNG) Triggers MSH2 and Cdt2 Protein-dependent Degradation of the Cell Cycle and Mismatch Repair (MMR) Inhibitor Protein p21Waf1/Cip1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Base Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Involvement of ATM/ATR-p38 MAPK cascade in MNNG induced G1-S arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Functional interplay between ATM/ATR-mediated DNA damage response and DNA repair pathways in oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ATM serine/threonine kinase - Wikipedia [en.wikipedia.org]
- 14. Oxidative stress initiates DNA damager MNNG-induced poly(ADP-ribose)polymerase-1-dependent parthanatos cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Poly(ADP-ribose) Signals to Mitochondrial AIF: A Key Event in Parthanatos - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular mechanisms of cell death by parthanatos: More questions than answers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Parthanatos, a messenger of death - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 19. broadpharm.com [broadpharm.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 24. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 25. Detection of MNNG-induced DNA lesions in mammalian cells; validation of comet assay against DNA unwinding technique, alkaline elution of DNA and chromosomal aberrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. clyte.tech [clyte.tech]
- 27. researchgate.net [researchgate.net]
- 28. biotna.net [biotna.net]
- 29. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 32. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 33. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
The Pivotal Role of O6-Methylguanine in MNNG-Induced Mutagenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The monofunctional alkylating agent N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) is a potent mutagen and carcinogen, primarily exerting its effects through the formation of DNA adducts. Among these, O6-methylguanine (O6-meG) is the most significant premutagenic lesion. This technical guide provides an in-depth exploration of the mechanisms by which O6-meG contributes to MNNG-induced mutagenesis. It details the formation of this adduct, its miscoding properties during DNA replication, the cellular repair mechanisms that counteract its effects, and the downstream signaling pathways that determine cell fate. This guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the critical molecular pathways to serve as a comprehensive resource for professionals in the fields of cancer research, toxicology, and drug development.
Introduction: MNNG and the Formation of O6-Methylguanine
N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) is an SN1-type alkylating agent that methylates DNA at various nucleophilic sites. While the N7 position of guanine (B1146940) is the most frequent site of methylation, it is the alkylation at the O6 position of guanine, forming O6-methylguanine (O6-meG), that is of paramount biological consequence due to its high mutagenic potential.[1][2] The formation of O6-meG is a critical initiating event in the cascade of cellular responses to MNNG-induced DNA damage.
The Mutagenic Mechanism of O6-Methylguanine
The mutagenicity of O6-meG lies in its propensity to mispair with thymine (B56734) (T) instead of cytosine (C) during DNA replication. This mispairing is structurally accommodated within the DNA double helix, deceiving the DNA polymerase. If this O6-meG:T mismatch is not repaired prior to the subsequent round of DNA replication, it results in a permanent G:C to A:T transition mutation, a hallmark of MNNG-induced mutagenesis.[1][3][4]
Diagram of O6-Methylguanine Miscoding
Caption: Mutagenic pathway of O6-methylguanine.
Cellular Defense and Repair: The Role of MGMT
The primary defense mechanism against the mutagenic effects of O6-meG is the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT). MGMT is a "suicide" enzyme that directly reverses the lesion by transferring the methyl group from the O6 position of guanine to one of its own cysteine residues.[5] This action restores the guanine base but also leads to the irreversible inactivation of the MGMT protein. The level of MGMT activity within a cell is therefore a critical determinant of its susceptibility to MNNG-induced mutagenesis.[6]
Quantitative Data on MNNG-Induced Mutagenesis
The frequency and spectrum of MNNG-induced mutations are significantly influenced by the status of DNA repair pathways, most notably MGMT.
| Cell Line/System | MGMT Status | MNNG Concentration | Mutation Frequency (per 10^6 cells) | Predominant Mutation Type | Reference |
| Human Lymphoblastoid (MT1) | MMR-deficient | 4 µM | 8,000 (nuclear HPRT) | G:C → A:T | [3] |
| Human Fibroblasts | Proficient | 2 µM | 10 | G:C → A:T | |
| Human Fibroblasts | Depleted (O6-BG) | 2 µM | 120 | G:C → A:T | |
| Human Fibroblasts | Proficient | 4 µM | 20 | G:C → A:T | |
| Human Fibroblasts | Depleted (O6-BG) | 4 µM | 240 | G:C → A:T | |
| Human 293 cells (lacZ') | Proficient | Not specified | >230-fold increase | 89% G:C → A:T | [1] |
| Splenic T-cells (Mouse) | Wild-type (Mgmt+/+) | 7-10 mg/kg TMZ | No significant increase | - | [6] |
| Splenic T-cells (Mouse) | Knockout (Mgmt-/-) | 7 mg/kg TMZ | 5.5 | - | [6] |
| Splenic T-cells (Mouse) | Knockout (Mgmt-/-) | 10 mg/kg TMZ* | 9.8 | - | [6] |
*Temozolomide (TMZ) is another methylating agent that induces O6-meG.
Cell Fate Determination: The Interplay of Mismatch Repair, Cell Cycle Arrest, and Apoptosis
When O6-meG lesions persist, either due to high levels of damage or deficient MGMT activity, the Mismatch Repair (MMR) system plays a crucial role in determining the cell's fate. The MMR system, particularly the MutSα (MSH2-MSH6) complex, recognizes the O6-meG:T mispair.[7] However, instead of being a substrate for canonical mismatch repair, the persistent lesion triggers a signaling cascade that can lead to cell cycle arrest, primarily in the G2/M phase, and ultimately apoptosis.[7] This MMR-dependent cytotoxicity is a critical mechanism for eliminating cells with potentially mutagenic DNA damage.
Signaling Pathway of O6-meG-Induced Cell Fate
Caption: O6-meG induced cell fate signaling pathway.
Experimental Protocols
MNNG Treatment of Mammalian Cells
-
Cell Culture: Plate mammalian cells at a desired density in appropriate culture vessels and allow them to adhere and enter logarithmic growth phase.
-
MNNG Preparation: Prepare a stock solution of MNNG in a suitable solvent (e.g., DMSO or ethanol) immediately before use, as it is unstable in aqueous solutions. Protect the solution from light.
-
Treatment: Dilute the MNNG stock solution to the desired final concentration in serum-free culture medium. Remove the complete medium from the cells, wash with PBS, and add the MNNG-containing medium.
-
Incubation: Incubate the cells with MNNG for a defined period (e.g., 1 hour) at 37°C in a CO2 incubator.[8]
-
Post-treatment: After the incubation period, remove the MNNG-containing medium, wash the cells twice with PBS, and add fresh complete culture medium.[8]
-
Further Culture: Culture the cells for the desired time to allow for DNA repair, mutation fixation, or the induction of cytotoxicity.
Quantification of O6-Methylguanine Adducts by LC-MS/MS
-
DNA Isolation: Isolate genomic DNA from MNNG-treated and control cells using a standard DNA extraction method (e.g., phenol-chloroform extraction or a commercial kit).
-
DNA Hydrolysis: Hydrolyze the DNA to its constituent bases or deoxynucleosides. For base analysis, acid hydrolysis (e.g., with 0.1 N HCl) is commonly used.[9]
-
LC-MS/MS Analysis:
-
Chromatography: Separate the hydrolyzed DNA components using reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC).[10]
-
Mass Spectrometry: Detect and quantify O6-meG using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Use a stable isotope-labeled internal standard for accurate quantification.[10]
-
-
Data Analysis: Generate a standard curve using known concentrations of O6-meG to quantify the amount of the adduct in the experimental samples. Normalize the results to the total amount of guanine in each sample.
MGMT Activity Assay
-
Cell Lysate Preparation: Prepare whole-cell extracts from the cell lines of interest.
-
Radiolabeled Substrate: Use a synthetic DNA oligonucleotide containing a single O6-meG residue that has been radiolabeled (e.g., with 32P).[11]
-
Reaction: Incubate the cell lysate with the radiolabeled substrate. The MGMT in the lysate will transfer the methyl group from the O6-meG to itself.
-
Separation and Detection: Separate the protein-DNA mixture using methods such as HPLC or gel electrophoresis to distinguish the repaired oligonucleotide from the unrepaired substrate.
-
Quantification: Quantify the amount of repaired substrate by measuring the radioactivity. MGMT activity is typically expressed as fmol of methyl groups transferred per mg of protein.[12]
Cytotoxicity Assessment by Colony Formation Assay
-
Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells per well in a 6-well plate) to allow for the formation of distinct colonies.[8]
-
MNNG Treatment: Treat the cells with a range of MNNG concentrations as described in Protocol 6.1.
-
Incubation: Incubate the cells for a period sufficient for colony formation (typically 7-14 days), with periodic changes of fresh medium.
-
Staining: Fix the colonies with a solution such as methanol (B129727) and stain with a dye like crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each MNNG concentration relative to the untreated control.
Cell Cycle Analysis by Propidium (B1200493) Iodide Staining
-
Cell Preparation: Harvest MNNG-treated and control cells and prepare a single-cell suspension.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) to permeabilize the cell membrane.[8]
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI), a fluorescent DNA intercalator, and RNase A to eliminate staining of double-stranded RNA.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.
-
Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Use appropriate software for cell cycle modeling.
Apoptosis Detection by Annexin V Staining
-
Cell Preparation: Harvest MNNG-treated and control cells and prepare a single-cell suspension.
-
Staining: Resuspend the cells in a binding buffer containing Annexin V conjugated to a fluorochrome (e.g., FITC) and a viability dye such as propidium iodide (PI).[13]
-
Incubation: Incubate the cells in the dark at room temperature for a short period (e.g., 15 minutes).[14]
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.[13]
Conclusion
O6-methylguanine is a key lesion in MNNG-induced mutagenesis. Its formation, subsequent mispairing with thymine, and the cellular responses it elicits are central to understanding the genotoxic effects of MNNG. The interplay between MGMT-mediated repair and MMR-dependent signaling dictates whether a cell will survive with a mutation, undergo cell cycle arrest, or be eliminated through apoptosis. The experimental protocols and data presented in this guide provide a framework for researchers to investigate these processes and to evaluate the efficacy of therapeutic strategies that target these pathways. A thorough understanding of the role of O6-meG is crucial for advancing our knowledge of carcinogenesis and for the development of more effective cancer therapies.
References
- 1. Description of a new amplifiable shuttle vector for mutagenesis studies in human cells: application to N-methyl-N'-nitro-N-nitrosoguanidine-induced mutation spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. O6-methylguanine-DNA methyltransferase gene: epigenetic silencing and prognostic value in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemically induced mutations in mitochondrial DNA of human cells: mutational spectrum of N-methyl-N'-nitro-N-nitrosoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-methyl-N-nitrosourea-induced mutations in human cells. Effects of the transcriptional activity of the target gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genetic and epigenetic landscape of O6-methylguanine-DNA methyltransferase (MGMT): implications for DNA repair and cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of O6-methylguanine-DNA methyltransferase in protecting from alkylating agent-induced toxicity and mutations in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Competency in mismatch repair prohibits clonal expansion of cancer cells treated with N-methyl-N'-nitro-N-nitrosoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cellular response to alkylating agent MNNG is impaired in STAT1‐deficients cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous quantitation of 7-methyl- and O6-methylguanine adducts in DNA by liquid chromatography-positive electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Method Development and Validation for Measuring O6-Methylguanine in Dried Blood Spot Using Ultra High-Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. Fluorescent reporter assays provide direct, accurate, quantitative measurements of MGMT status in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Effect of N-Methyl-N'-nitrosoguanidine on Oncogenic Ras Pathways
This technical guide provides a comprehensive overview of the mechanisms by which N-Methyl-N'-nitrosoguanidine (MNNG), a potent carcinogen, influences oncogenic Ras pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering insights into the molecular basis of MNNG-induced carcinogenesis and its utility as a tool in cancer research.
Introduction to N-Methyl-N'-nitrosoguanidine (MNNG) and the Ras Pathway
N-Methyl-N'-nitrosoguanidine (MNNG) is a well-characterized chemical carcinogen and mutagen that is widely utilized in experimental models of carcinogenesis.[1][2][3] It is a direct-acting alkylating agent, meaning it does not require metabolic activation to exert its genotoxic effects.[4] MNNG has been shown to induce tumors in various organs, with a particular prevalence in the gastrointestinal tract.[1][4]
The Ras family of small GTPases (H-Ras, K-Ras, and N-Ras) are fundamental signaling proteins that regulate a multitude of cellular processes, including proliferation, differentiation, and survival.[5][6][7] Ras proteins function as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state.[6][7] This cycling is tightly regulated by guanine (B1146940) nucleotide exchange factors (GEFs) and GTPase-activating proteins (GAPs).[7][8] Oncogenic mutations in Ras genes, which occur in approximately 30% of all human cancers, lock the protein in a constitutively active, GTP-bound state, leading to uncontrolled cell growth and tumorigenesis.[5][9]
The Core Mechanism: DNA Alkylation and Ras Mutation
The primary mechanism of MNNG-induced carcinogenesis involves its activity as a DNA alkylating agent.[3][4] MNNG's reactive metabolites, such as methyldiazonium ions, directly interact with DNA bases, leading to the formation of DNA adducts.[4] The most significant of these adducts in terms of mutagenesis is O6-methylguanine (O6-MeG).[4][10]
During DNA replication, the presence of O6-MeG in the template strand can cause DNA polymerase to misincorporate thymine (B56734) instead of cytosine.[3][4] This results in a G:C to A:T transition mutation in the subsequent round of replication.[3] When these mutations occur at critical codons within the Ras genes (e.g., codons 12, 13, or 61), they can lead to the expression of a constitutively active Ras protein, thereby initiating the process of oncogenic transformation.[4] The frequency of MNNG-induced mutations is not random, with a preference for sites with the sequence motif 5'-R-G-N-3' (where R is a purine).[11]
MNNG's mechanism of inducing oncogenic Ras mutations.
Activation of the Ras-MAPK Signaling Pathway
Beyond its mutagenic properties, MNNG has been shown to directly activate the Ras-MAPK (Mitogen-Activated Protein Kinase) signaling pathway in a manner that is dependent on the presence of oncogenic Ras.[1][5] This suggests that MNNG can act as a specific activator of already mutated, oncogenic Ras proteins.[1]
Upon treatment with MNNG, a sustained activation of Erk (extracellular signal-regulated kinase), a key downstream effector of the Ras-MAPK pathway, is observed.[5] This activation is not blocked by inhibitors of protein synthesis, indicating that it is a direct signaling event rather than a consequence of new gene expression.[1][5] Furthermore, the MNNG-induced phosphorylation of Erk can be abolished by MEK inhibitors such as U0126 and PD98059, confirming that the activation proceeds through the canonical Ras-Raf-MEK-Erk cascade.[1][5]
The activation of this pathway by MNNG has significant downstream cellular consequences, including the reduced expression of E-cadherin and the dissociation of β-catenin from E-cadherin, which can promote cell migration and invasion.[1][5]
MNNG-induced activation of the Ras-MAPK signaling pathway.
Quantitative Data Summary
The following table summarizes the observed effects of MNNG on the Ras pathway and related cellular processes based on available literature. It is important to note that much of the existing research describes these effects qualitatively.
| Parameter Assessed | Cell Line(s) | MNNG Concentration | Observation | Quantitative Data (if available) | Reference(s) |
| Erk Phosphorylation | A549 (human lung cancer) | 0.1 mM | Continuous induction of p-Erk within 2 hours. | Not specified as fold-change. | [5] |
| p21 Protein Levels | HeLa, U2OS | 10 µM | p21 was undetectable in HeLa and reduced in U2OS after 5 hours. | Not specified as fold-change. | [2] |
| Reactive Oxygen Species (ROS) Production | Mouse Embryonic Fibroblasts (MEFs) | Not specified | Biphasic ROS production; early phase at 1 min, late phase from 30 min. | Not specified. | [12] |
| Cell Viability | STAT1-proficient and -deficient human fibrosarcoma cells | 10 µM | STAT1 expression is associated with increased resistance to MNNG. | Not specified. | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to study the effects of MNNG on Ras pathways.
Cell Culture and MNNG Treatment
This protocol provides a general framework for treating cultured mammalian cells with MNNG.
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase (typically 60-80% confluency) at the time of treatment.
-
MNNG Preparation: Prepare a stock solution of MNNG in a suitable solvent like DMSO. Due to its light sensitivity and potential for degradation, prepare fresh solutions for each experiment.
-
Treatment: On the day of the experiment, dilute the MNNG stock solution to the desired final concentration (e.g., 10 µM to 0.1 mM) in serum-free or complete cell culture medium.[5][10]
-
Incubation: Remove the existing medium from the cells and replace it with the MNNG-containing medium. Incubate the cells for the desired duration (e.g., 1 to 5 hours) at 37°C in a humidified incubator with 5% CO2.[2][10]
-
Wash and Recovery: After the treatment period, aspirate the MNNG-containing medium, wash the cells twice with sterile phosphate-buffered saline (PBS), and then add fresh, MNNG-free complete medium.[10]
-
Harvesting: At various time points post-treatment, harvest the cells for downstream analysis (e.g., protein extraction for Western blotting, or cell fixation for immunocytochemistry).
Western Blotting for Ras Pathway Activation
This protocol is used to detect changes in the expression and phosphorylation status of proteins in the Ras pathway.
-
Protein Extraction: Lyse the MNNG-treated and control cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the bicinchoninic acid (BCA) assay to ensure equal loading.
-
SDS-PAGE: Denature the protein lysates and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-p-Erk, anti-total Erk, anti-Ras) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system. Quantify band intensities using densitometry software.
Ras Activation Assay (RBD Pull-down)
This assay specifically measures the amount of active, GTP-bound Ras.
-
Cell Lysis: Lyse cells in a magnesium-containing lysis buffer (MLB) to stabilize the GTP-bound state of Ras.
-
Lysate Clarification: Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
RBD Incubation: Incubate a portion of the lysate with agarose (B213101) beads conjugated to the Ras-binding domain (RBD) of the Raf protein. The RBD specifically binds to the GTP-bound form of Ras.
-
Pull-down: Pellet the beads by centrifugation and wash them several times to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer and analyze the amount of pulled-down Ras by Western blotting using a pan-Ras antibody.
-
Total Ras Control: Analyze a portion of the initial cell lysate to determine the total amount of Ras protein in each sample, which serves as a loading control.
Workflow for studying MNNG's effect on Ras pathways.
Conclusion
N-Methyl-N'-nitrosoguanidine serves as a powerful tool for investigating the mechanisms of Ras-driven oncogenesis. Its dual ability to induce oncogenic Ras mutations through DNA alkylation and to subsequently activate the resulting oncogenic Ras protein provides a robust model for studying the initiation and progression of cancers harboring these mutations. A thorough understanding of the molecular pathways affected by MNNG is essential for identifying novel therapeutic targets and developing strategies to combat Ras-mutant cancers. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers dedicated to advancing this critical area of cancer biology.
References
- 1. Chemical carcinogen, N-methyl-N'-nitro-N-nitrosoguanidine, is a specific activator of oncogenic Ras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Methyl-N′-nitro-N-nitrosoguanidine (MNNG) Triggers MSH2 and Cdt2 Protein-dependent Degradation of the Cell Cycle and Mismatch Repair (MMR) Inhibitor Protein p21Waf1/Cip1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methylnitronitrosoguanidine - Wikipedia [en.wikipedia.org]
- 4. Mechanisms and applications of N-Methyl-N’-nitro-N-nitrosoguanidine in animal tumor models: current situation and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Frontiers | Divergent Mechanisms Activating RAS and Small GTPases Through Post-translational Modification [frontiersin.org]
- 7. Divergent Mechanisms Activating RAS and Small GTPases Through Post-translational Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulating the regulator: post-translational modification of RAS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multiplexed screens identify RAS paralogs HRAS and NRAS as suppressors of KRAS-driven lung cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cellular response to alkylating agent MNNG is impaired in STAT1‐deficients cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-methyl-N'-nitro-N-nitrosoguanidine induced DNA sequence alteration; non-random components in alkylation mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oxidative stress initiates DNA damager MNNG-induced poly(ADP-ribose)polymerase-1-dependent parthanatos cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability and Decomposition of N-Methyl-N'-nitrosoguanidine in Aqueous Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and decomposition of N-Methyl-N'-nitrosoguanidine (MNNG) in aqueous solutions. MNNG is a potent mutagen and carcinogen widely used in experimental research to induce cancer in animal models. Its activity is intrinsically linked to its decomposition, which is highly dependent on the aqueous environment. This document details the decomposition kinetics, products, and analytical methodologies for studying MNNG, and explores the signaling pathways it perturbs.
Decomposition of N-Methyl-N'-nitrosoguanidine in Aqueous Solutions
N-Methyl-N'-nitrosoguanidine is known to be unstable in aqueous solutions, with its decomposition pathway and rate being highly pH-dependent. The stability of MNNG is greatest at a pH of approximately 5.[1] Under both more acidic and alkaline conditions, the molecule undergoes decomposition, yielding different reactive species that are responsible for its mutagenic and carcinogenic properties.
Decomposition Products
The decomposition of MNNG in aqueous solutions follows two primary pathways depending on the pH:
-
Acidic Conditions: In acidic solutions, MNNG slowly decomposes to release nitrous acid (HNO₂) and N-methyl-N'-nitroguanidine.[2][3] Nitrous acid is a known mutagen that can cause deamination of DNA bases.
-
Alkaline Conditions: Under basic conditions, MNNG decomposes to produce diazomethane (B1218177) (CH₂N₂), a potent methylating agent.[2][3] Diazomethane readily transfers a methyl group to nucleophilic sites on DNA and other macromolecules, leading to alkylation damage.
Prolonged or inadequate storage of MNNG can also lead to the formation of other degradation products, including N-nitroguanidine, nitrocyanamide, and guanidine.[3]
Kinetics of Decomposition
| pH | Temperature (°C) | Half-life (hours) | Reference |
| 7.0 (phosphate buffer) | 37 | 170 | [3] |
| 8.0 | Room Temperature | ~200 | [3] |
Experimental Protocols
A robust stability-indicating analytical method is crucial for accurately studying the decomposition kinetics of MNNG and quantifying its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique.
Stability-Indicating HPLC Method
The following protocol outlines a general approach for a stability-indicating HPLC method for MNNG. Method optimization and validation are critical for specific applications.
Objective: To develop and validate a stability-indicating HPLC method for the quantification of MNNG and its degradation products in aqueous solutions.
Materials and Reagents:
-
N-Methyl-N'-nitrosoguanidine (MNNG) reference standard
-
HPLC grade acetonitrile (B52724)
-
HPLC grade water
-
Phosphoric acid or Formic acid (for MS-compatible methods)
-
Buffer solutions of various pH (e.g., phosphate, citrate)
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
A reverse-phase C18 column is often suitable.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and water (with a small percentage of phosphoric or formic acid to improve peak shape). A typical starting point could be a gradient of 10% to 90% acetonitrile over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Column Temperature: 30-40 °C
-
Detection: UV detection at a wavelength where MNNG and its degradation products have significant absorbance (e.g., 270-280 nm). A PDA detector is recommended for monitoring peak purity.
Sample Preparation for Kinetic Studies:
-
Prepare a stock solution of MNNG in a suitable organic solvent (e.g., DMSO or acetonitrile) to ensure initial stability.
-
Prepare a series of aqueous buffer solutions covering the desired pH range (e.g., pH 2, 4, 7, 9, 10).
-
To initiate the degradation study, dilute a small aliquot of the MNNG stock solution into each of the pre-heated buffer solutions to achieve the desired final concentration.
-
Maintain the solutions at a constant temperature (e.g., 25°C, 37°C, 50°C) in a temperature-controlled water bath or incubator.
-
At predetermined time intervals, withdraw an aliquot from each solution.
-
Immediately quench the reaction by diluting the aliquot in a cold mobile phase or a suitable quenching agent to prevent further degradation before analysis.
-
Analyze the samples by HPLC.
Data Analysis:
-
Plot the concentration of MNNG as a function of time for each pH and temperature condition.
-
Determine the order of the reaction (typically first-order for MNNG decomposition).
-
Calculate the rate constant (k) from the slope of the natural logarithm of the MNNG concentration versus time plot.
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
Signaling Pathways Perturbed by MNNG
MNNG's genotoxic effects are mediated through its interaction with and alteration of key cellular signaling pathways. Understanding these pathways is crucial for researchers in drug development and cancer biology.
MNNG-Induced Ras-MAPK Pathway Activation
MNNG has been shown to be a specific activator of the oncogenic Ras protein, a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[3] This pathway plays a central role in cell proliferation, differentiation, and survival.
MNNG-Induced p21 Degradation Pathway
MNNG can also trigger the degradation of the p21 protein, a cyclin-dependent kinase inhibitor that plays a crucial role in cell cycle arrest.[2] This degradation is mediated by the ubiquitin-proteasome system and involves the E3 ubiquitin ligase Cdt2.
Conclusion
The stability of N-Methyl-N'-nitrosoguanidine in aqueous solutions is a critical factor influencing its biological activity. Its decomposition is a complex process governed by pH and temperature, leading to the formation of highly reactive species that can induce DNA damage and activate oncogenic signaling pathways. A thorough understanding of these processes, facilitated by robust analytical methodologies, is essential for researchers utilizing MNNG in their studies and for the broader field of drug development and cancer research. This guide provides a foundational understanding to aid in the design and interpretation of experiments involving this potent chemical agent.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) triggers MSH2 and Cdt2 protein-dependent degradation of the cell cycle and mismatch repair (MMR) inhibitor protein p21Waf1/Cip1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation of N-Methyl-N’-nitro-N-nitrosoguanidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Methodological & Application
Application Notes and Protocols for MNNG Mutagenesis in E. coli and Other Bacteria
For Researchers, Scientists, and Drug Development Professionals
N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) is a potent chemical mutagen widely utilized in microbial genetics to induce random mutations for strain improvement, functional genomics, and the study of DNA repair mechanisms.[1][2] As a simple alkylating agent, MNNG primarily acts by adding a methyl group to the O6 position of guanine (B1146940) and the O4 position of thymine (B56734) in DNA.[3][4] This leads predominantly to G:C to A:T transition mutations, as the O6-methylguanine incorrectly pairs with thymine during DNA replication.[3][4][5][6]
This document provides detailed protocols for MNNG mutagenesis in Escherichia coli and can be adapted for other bacterial species. It includes quantitative data on treatment conditions, expected outcomes, and safety considerations.
Mechanism of Action
MNNG is a direct-acting SN1 alkylating agent whose reactive metabolite, the methyldiazonium ion, methylates DNA bases.[4] The primary mutagenic lesion, O6-methylguanine (O6-MeG), is highly miscoding.[4][7] In E. coli, DNA repair systems such as the adaptive response, which includes the O6-methylguanine-DNA methyltransferase (MGMT), and the SOS response can modulate the outcome of MNNG treatment.[7][8][9] The mutagenic effect of MNNG is largely independent of the SOS response, unlike mutagens such as MMS.[7]
Caption: Mechanism of MNNG-induced G:C to A:T transition mutations.
Quantitative Data for MNNG Mutagenesis
The following tables summarize typical experimental conditions and outcomes for MNNG mutagenesis in E. coli. These values can serve as a starting point for optimizing mutagenesis in specific strains and for different experimental goals.
| Parameter | Condition 1: Adaptation / Low Mutagenesis | Condition 2: High Frequency Mutagenesis | Condition 3: Challenge Dose |
| MNNG Concentration | 0.5 - 1.0 µg/mL[7][8] | 1 mg/mL[7] | 10 µg/mL[8] |
| Exposure Time | 4 hours[7][8] | 15 minutes[7] | 5 minutes[8] |
| Bacterial State | Mid-log phase | Mid-log phase | Adapted, mid-log phase |
| Buffer System | Minimal medium[7][8] | Not specified | Citrate (B86180) buffer (pH 5.5)[8] |
| Temperature | 32°C or 37°C[7] | Not specified | Room Temperature[8] |
| Expected Survival Rate | High (>90%) | ~10%[7] | Variable |
| Expected Mutation Frequency | Weakly mutagenic to wild-type[8] | ~10⁻⁴ per viable cell (Rifr)[7] | 5- to 10-fold higher in xthA⁻ strains[8] |
| Primary Use Case | Induction of the adaptive response[7] | Generating mutant libraries for screening[7] | Studying DNA repair pathways[8] |
Experimental Protocols
Safety Precautions: MNNG is a probable human carcinogen and an acute toxicant.[3][7] All work with MNNG powder and solutions must be conducted in a certified chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.[7] All contaminated materials must be disposed of according to institutional safety guidelines.[7]
Protocol 1: High-Frequency Mutagenesis for Mutant Screening
This protocol is designed to generate a high frequency of mutants for subsequent screening of desired phenotypes.
Materials:
-
E. coli strain of interest
-
Luria-Bertani (LB) broth and agar (B569324) plates
-
M9 minimal medium (or other appropriate minimal medium)
-
MNNG (CAS 70-25-7)
-
Dimethyl sulfoxide (B87167) (DMSO) or acetone (B3395972) for MNNG stock solution
-
Phosphate (B84403) buffer (pH 7.0) or Citrate buffer (pH 5.5)
-
Centrifuge and sterile centrifuge tubes
-
Incubator and shaker
Procedure:
-
Preparation:
-
Prepare a fresh 1 mg/mL stock solution of MNNG in DMSO or acetone. Store in the dark at -20°C.
-
Inoculate a single colony of the desired E. coli strain into 5 mL of LB broth and grow overnight at 37°C with shaking.
-
-
Cell Growth:
-
Inoculate 50 mL of LB broth with the overnight culture to an initial OD₆₀₀ of ~0.05.
-
Incubate at 37°C with shaking until the culture reaches mid-log phase (OD₆₀₀ ≈ 0.4-0.6).
-
-
Mutagenesis:
-
Harvest the cells by centrifugation at 4000 x g for 10 minutes at 4°C.
-
Wash the cell pellet twice with an equal volume of cold phosphate buffer (pH 7.0) or citrate buffer (pH 5.5). The pH can influence MNNG stability and mutagenicity.
-
Resuspend the cell pellet in the same buffer to the original volume.
-
Perform this step in a chemical fume hood. Add MNNG from the stock solution to a final concentration of 100 µg/mL to 1 mg/mL. The optimal concentration should be determined empirically for the specific strain and desired kill rate.
-
Incubate at 37°C with gentle shaking for 15-60 minutes. A time course is recommended to achieve the desired survival rate (typically 1-10%).
-
-
Stopping the Reaction and Recovery:
-
To stop the mutagenesis, harvest the cells by centrifugation.
-
Wash the cells twice with cold buffer to remove residual MNNG.
-
Resuspend the final cell pellet in 1 mL of LB broth.
-
-
Outgrowth and Plating:
-
Add the 1 mL cell suspension to 9 mL of fresh LB broth and incubate for 1-2 hours at 37°C to allow for the fixation of mutations and expression of mutant phenotypes.
-
Prepare serial dilutions of the culture in buffer.
-
Plate appropriate dilutions on non-selective LB agar to determine the viable cell count (survival rate).
-
Plate the undiluted and lower dilutions on selective media to screen for the desired mutant phenotype.
-
Incubate all plates at the appropriate temperature until colonies appear.
-
-
Analysis:
-
Calculate the survival rate: (CFU/mL on non-selective media after treatment) / (CFU/mL before treatment) * 100.
-
Calculate the mutation frequency: (Number of mutant colonies / Total viable cells plated on selective media).
-
Caption: Experimental workflow for MNNG mutagenesis in bacteria.
Protocol 2: Induction of the Adaptive Response
This protocol is used to study the adaptive response to alkylating agents, where a low, non-mutagenic dose of MNNG induces repair enzymes, protecting the cells from subsequent high-dose challenges.
Materials:
-
Same as Protocol 1.
Procedure:
-
Overnight Culture: Grow an overnight culture of the E. coli strain as described in Protocol 1.
-
Adapting Treatment:
-
Challenge Dose (Optional):
-
After the adaptation period, the cells can be challenged with a higher dose of MNNG (e.g., 10 µg/mL for 5 minutes) as described in Protocol 1 to assess the protective effect of the adaptive response.[8]
-
-
Analysis:
-
Following the challenge, plate for survival and mutation frequency as described in Protocol 1. Compare the results to non-adapted cells that received the same challenge dose.
-
Conclusion
MNNG mutagenesis remains a powerful and cost-effective tool for generating genetic diversity in bacteria. The protocols and data presented here provide a robust framework for researchers to employ this technique effectively. Successful mutagenesis requires careful optimization of MNNG concentration and exposure time to balance lethality with mutation frequency for the specific bacterial strain and experimental objective. Adherence to strict safety protocols is paramount when handling this hazardous chemical.
References
- 1. Genetic effects of N-methyl-N'-nitro-N-nitrosoguanidine and its homologs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methylnitronitrosoguanidine - Wikipedia [en.wikipedia.org]
- 4. Mechanisms and applications of N-Methyl-N’-nitro-N-nitrosoguanidine in animal tumor models: current situation and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of neighbouring base sequence on N-methyl-N'-nitro-N-nitrosoguanidine mutagenesis in the lacI gene of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of mutations induced by N-methyl-N'-nitro-N-nitrosoguanidine in an industrial Corynebacterium glutamicum strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vivo Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparing to download ... [pmc.ncbi.nlm.nih.gov]
- 9. Loss of an apurinic/apyrimidinic site endonuclease increases the mutagenicity of N-methyl-N'-nitro-N-nitrosoguanidine to Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of N-Methyl-N'-nitrosoguanidine (NTG) for Microbial Strain Improvement: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-N'-nitrosoguanidine (NTG), a potent chemical mutagen, has been a cornerstone in classical strain improvement programs for decades.[1][2] Its efficacy in inducing a high frequency of mutations has made it an invaluable tool for enhancing the production of commercially significant metabolites such as antibiotics, enzymes, amino acids, and other valuable bioproducts from a wide range of microorganisms.[1][3][4][5] NTG is an alkylating agent that primarily acts by adding a methyl group to the O6 position of guanine (B1146940) and the O4 position of thymine (B56734) in DNA.[6] This alkylation leads to mispairing during DNA replication, predominantly causing G:C to A:T transition mutations.[1][6][7][8] This document provides detailed application notes and protocols for the use of NTG in microbial strain improvement programs.
Mechanism of Action
NTG's mutagenic activity stems from its ability to methylate DNA bases, which can result in point mutations. The primary mechanism involves the methylation of guanine to form O6-methylguanine. During DNA replication, O6-methylguanine frequently pairs with thymine instead of cytosine, leading to a G:C to A:T transition in the subsequent round of replication. To a lesser extent, methylation of thymine can also contribute to A:T to G:C transitions.[1] These subtle changes in the DNA sequence can lead to alterations in protein structure and function, potentially resulting in enhanced catalytic activity of enzymes, deregulation of metabolic pathways, or increased resistance to feedback inhibition, all of which can contribute to the overproduction of a desired metabolite.
References
- 1. researchgate.net [researchgate.net]
- 2. Genetic effects of N-methyl-N'-nitro-N-nitrosoguanidine and its homologs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Methylnitronitrosoguanidine - Wikipedia [en.wikipedia.org]
- 7. Genome-wide analysis of mutagenesis bias and context sensitivity of N-methyl-N'-nitro-N-nitrosoguanidine (NTG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of mutations induced by N-methyl-N'-nitro-N-nitrosoguanidine in an industrial Corynebacterium glutamicum strain - PubMed [pubmed.ncbi.nlm.nih.gov]
Standard Operating Procedure for N-Methyl-N'-nitro-N-nitrosoguanidine (MNNG) in a Laboratory Setting
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed Standard Operating Procedure (SOP) for the safe handling, use, and disposal of N-Methyl-N'-nitro-N-nitrosoguanidine (MNNG), a potent mutagen and carcinogen. Adherence to this protocol is mandatory to minimize exposure risks and ensure a safe laboratory environment.
Introduction
N-Methyl-N'-nitro-N-nitrosoguanidine (MNNG) is a powerful alkylating agent widely used in biomedical research to induce mutations in cells and study DNA damage and repair mechanisms.[1][2] It acts primarily by adding methyl groups to DNA bases, particularly at the O6 position of guanine, leading to G:C to A:T transition mutations.[1][2][3] Due to its high toxicity, carcinogenicity, and mutagenicity, MNNG must be handled with extreme caution.[2][4][5]
Chemical and Physical Properties:
| Property | Value |
| Chemical Formula | C₂H₅N₅O₃ |
| Molar Mass | 147.09 g/mol |
| Appearance | Pale yellow crystalline solid |
| Melting Point | 118 °C (decomposes)[1][2] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, acetone); reacts with water.[4] |
| CAS Number | 70-25-7 |
Stability and Reactivity: MNNG is unstable under several conditions:
-
Aqueous Solutions: It is unstable in aqueous solutions. In basic conditions, it decomposes to produce diazomethane, a methylating agent. In acidic conditions, it forms nitrous acid, which is also a mutagen.[1][2][6]
-
Light Sensitivity: The pure compound is sensitive to light.[4]
-
Heat Sensitivity: MNNG may explode when heated.[5]
-
Incompatibilities: It is incompatible with acids, bases, oxidizing agents, and reducing agents. It can react violently with water.[7]
Hazard Identification and Safety Precautions
MNNG is a probable human carcinogen (IARC Group 2A) and a known mutagen. [1][2]
Potential Health Effects:
-
Inhalation: Harmful if inhaled. May cause respiratory tract irritation.
-
Skin Contact: Causes skin irritation. Can be absorbed through the skin.
-
Eye Contact: Causes serious eye irritation.
-
Ingestion: Toxic if swallowed.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Change gloves immediately if contaminated.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Lab Coat: A lab coat must be worn at all times.
-
Respiratory Protection: When handling the solid powder outside of a certified chemical fume hood, a respirator with an appropriate cartridge is required.
Engineering Controls:
-
All work with solid MNNG and concentrated solutions must be performed in a certified chemical fume hood.
-
A safety shower and eyewash station must be readily accessible.
Handling and Storage
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store MNNG in a cool, dry, and dark place, away from incompatible materials. Recommended storage is at 2-8°C under an inert gas like nitrogen.[8]
-
Keep the container tightly closed.
Weighing and Solution Preparation:
-
Perform all weighing of solid MNNG within a chemical fume hood.
-
Use dedicated spatulas and weighing boats. Decontaminate them immediately after use.
-
To prepare a stock solution, slowly add the weighed MNNG powder to the solvent (e.g., DMSO) while stirring. Avoid splashes.
-
MNNG solutions are unstable and should be prepared fresh for each experiment.[9]
Experimental Protocol: MNNG-Induced Mutagenesis in Mammalian Cells
This protocol provides a general guideline for inducing mutations in a mammalian cell line. Optimal conditions (MNNG concentration and exposure time) may vary depending on the cell type and experimental goals and should be determined empirically.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MNNG stock solution (e.g., 10 mM in DMSO)
-
Trypsin-EDTA
-
Cell counting equipment (e.g., hemocytometer)
-
Appropriate cell culture plates or flasks
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in culture plates or flasks and allow them to attach and enter logarithmic growth phase (typically 24 hours).
-
Preparation of MNNG Working Solution: In a chemical fume hood, dilute the MNNG stock solution in serum-free culture medium to the desired final concentrations. A typical starting range is 0.1-10 µg/mL.
-
Cell Treatment:
-
Aspirate the complete medium from the cells and wash once with sterile PBS.
-
Add the MNNG-containing medium to the cells.
-
Incubate the cells for the desired exposure time (e.g., 30 minutes to 2 hours) at 37°C in a CO₂ incubator.
-
-
Treatment Termination:
-
Remove the MNNG-containing medium and immediately wash the cells twice with sterile PBS to remove any residual MNNG.
-
Add fresh complete culture medium to the cells.
-
-
Post-Treatment Culture: Culture the cells for the desired period to allow for the fixation of mutations and expression of the mutant phenotype. This may range from a few days to several weeks, depending on the specific assay.
-
Analysis: Analyze the cells for the desired mutant phenotype (e.g., drug resistance, altered gene function).
Decontamination and Waste Disposal
All materials and waste contaminated with MNNG must be decontaminated before disposal.
Decontamination of Surfaces and Equipment:
-
Prepare a 1 M sodium hydroxide (B78521) (NaOH) solution.
-
Wipe the contaminated surface or equipment with the 1 M NaOH solution, ensuring complete coverage. Allow a contact time of at least 1 hour.
-
Follow with a wipe-down with 70% ethanol (B145695) and then water.
-
All cleaning materials (e.g., paper towels, wipes) must be disposed of as hazardous waste.
Liquid Waste Disposal (Aqueous Solutions):
-
In a chemical fume hood, add the MNNG-containing liquid waste to a solution of 1 M NaOH.
-
Stir the solution for at least 24 hours to ensure complete inactivation of MNNG.
-
After inactivation, the solution can be neutralized with an appropriate acid (e.g., HCl) and disposed of according to institutional guidelines for chemical waste.
Solid Waste Disposal:
-
Contaminated Labware: All disposable items that have come into contact with MNNG (e.g., pipette tips, centrifuge tubes, gloves, weighing boats) must be collected in a designated, clearly labeled hazardous waste container.
-
Unused MNNG: Unused solid MNNG should be disposed of through the institution's hazardous waste program without attempting to open the container.
Emergency Procedures
Spills:
-
Small Spill (in a fume hood):
-
Alert others in the area.
-
Wearing appropriate PPE, cover the spill with an absorbent material.
-
Carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with 1 M NaOH as described above.
-
-
Large Spill (or any spill outside a fume hood):
-
Evacuate the immediate area.
-
Alert your supervisor and the institutional safety office immediately.
-
Prevent others from entering the area.
-
Wait for trained emergency personnel to handle the cleanup.
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Visualization of MNNG's Mechanism of Action
MNNG is a direct-acting alkylating agent that causes DNA damage, primarily through the formation of O6-methylguanine (O6-meG). This lesion can be repaired by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT). If left unrepaired, O6-meG can lead to mispairing during DNA replication, resulting in mutations.
This diagram illustrates how MNNG causes DNA damage (alkylation) leading to the formation of O6-methylguanine. This adduct can either be repaired by the MGMT protein or lead to a mutation during DNA replication.
References
- 1. Nitrosoguanidine (MNNG) [benchchem.com]
- 2. Methylnitronitrosoguanidine - Wikipedia [en.wikipedia.org]
- 3. Description of a new amplifiable shuttle vector for mutagenesis studies in human cells: application to N-methyl-N'-nitro-N-nitrosoguanidine-induced mutation spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Methyl-N'-nitro-N-nitrosoguanidine | C2H5N5O3 | CID 135436526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 7. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. selleckchem.com [selleckchem.com]
Application Notes and Protocols for In Vitro Mutagenesis of Mammalian Cell Lines Using MNNG
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) is a potent alkylating agent widely used for inducing mutagenesis in in vitro studies with mammalian cell lines.[1] Its primary mechanism of action involves the methylation of DNA, particularly at the O6 position of guanine (B1146940).[1] This leads to mispairing with thymine (B56734) during DNA replication, resulting predominantly in G:C to A:T transition mutations.[1] These application notes provide detailed protocols for utilizing MNNG to generate mutant mammalian cell lines, with a focus on quantitative data analysis and established experimental workflows.
Mechanism of Action and Cellular Responses
MNNG is a direct-acting mutagen that does not require metabolic activation.[2] Upon entering the cell, it methylates various cellular macromolecules, with DNA being the most critical target for mutagenesis. The formation of O6-methylguanine (O6-meG) is the primary mutagenic lesion.[3] If not repaired, this adducted base preferentially pairs with thymine instead of cytosine during DNA replication. This mispairing, if not corrected by the cell's DNA mismatch repair (MMR) system, becomes a permanent G:C to A:T transition mutation in the subsequent round of replication.
Mammalian cells possess several DNA repair pathways to counteract the damaging effects of MNNG, including:
-
O6-methylguanine-DNA methyltransferase (MGMT): This protein directly removes the methyl group from O6-meG, restoring the original guanine base in an error-free manner.[4]
-
Mismatch Repair (MMR): The MMR system can recognize the O6-meG:T mispair. However, instead of correcting the lesion, the MMR system's persistent attempts to repair the mismatch can lead to futile repair cycles, resulting in DNA strand breaks and ultimately triggering cell cycle arrest and apoptosis.[4]
-
Base Excision Repair (BER): While less prominent for O6-meG, BER can repair other alkylated bases induced by MNNG.
The interplay between these repair pathways and the level of DNA damage determines the ultimate fate of the cell, which can range from successful repair and survival, to the fixation of mutations, or to cell death via apoptosis or parthanatos.[4]
Data Presentation
Cytotoxicity of MNNG
The cytotoxic effects of MNNG vary depending on the cell line, MNNG concentration, and exposure time. It is crucial to determine the optimal MNNG concentration that provides a high mutation frequency with acceptable cell survival (typically 10-50%).
| Cell Line | MNNG Concentration (µM) | Treatment Time (hours) | Cell Survival (%) | Reference |
| CHO | 0.8 | Not Specified | 50 | [5] |
| CHO | 10 | Not Specified | 50 (MGMT-expressing) | [5] |
| V79 | Not Specified | 2 | Not Specified | [6] |
| HeLa | 10-100 | Not Specified | Not Specified | [7] |
| Human Fibrosarcoma (STAT1+/+) | 10 | 1 | Viable | [4] |
| Human Fibrosarcoma (STAT1-/-) | 10 | 1 | Viable | [4] |
MNNG-Induced Mutation Frequencies
The frequency of induced mutations is a key parameter in mutagenesis experiments. The following table summarizes reported mutation frequencies at the HPRT and Na+/K+-ATPase loci in different cell lines.
| Cell Line | MNNG Concentration (µM) | Target Gene | Selection Agent | Mutation Frequency (per 106 viable cells) | Reference |
| CHO | 4 | HPRT | 6-Thioguanine (B1684491) | 273 | [5] |
| CHO (MGMT-expressing) | 4 | HPRT | 6-Thioguanine | 13 | [5] |
| V79 | Not Specified | HPRT | 8-Azaguanine | Varies with dose | [6] |
| Human 293 | Not Specified | lacZ' | Not Applicable | >230-fold increase | [8] |
| Human Fibroblasts | 6-8 | HPRT | Not Specified | 35-fold increase | |
| Human Fibroblasts | 10-12 | HPRT | Not Specified | 150-fold increase |
Optimal Concentrations for Selection Agents
The selection of mutant cells is achieved by using cytotoxic drugs that kill wild-type cells but allow the survival of mutants with specific gene inactivations.
| Selection Agent | Target Gene | Cell Line | Recommended Concentration | Reference |
| 6-Thioguanine | HPRT | CHO, V79, HeLa | 5-10 µg/mL | |
| 8-Azaguanine | HPRT | V79 | 5-30 µg/mL | [6] |
| Ouabain (B1677812) | Na+/K+-ATPase | HeLa | 10-7 to 10-4 M | [7] |
| Ouabain | CHO | 50 nM - 100 µM | [9] |
Experimental Protocols
General Workflow for MNNG Mutagenesis
Protocol for MNNG Treatment of Adherent Mammalian Cells
Materials:
-
Mammalian cell line of interest (e.g., CHO, V79, HeLa)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
MNNG stock solution (e.g., 1 mg/mL in DMSO, store at -20°C, protected from light)
-
Cell culture flasks or plates
-
Personal protective equipment (PPE): gloves, lab coat, safety glasses (MNNG is a potent carcinogen and mutagen)
Procedure:
-
Cell Seeding: Seed cells in culture flasks or plates at a density that will result in 50-70% confluency on the day of treatment.
-
Preparation of MNNG Working Solution: On the day of treatment, thaw the MNNG stock solution and dilute it to the desired final concentration in serum-free medium immediately before use. Caution: Handle MNNG with extreme care in a chemical fume hood.
-
MNNG Treatment:
-
Remove the culture medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the MNNG-containing medium to the cells. The volume should be just enough to cover the cell monolayer.
-
Incubate the cells at 37°C for the desired treatment time (e.g., 30 minutes to 2 hours).
-
-
Removal of MNNG:
-
Aspirate the MNNG-containing medium.
-
Wash the cells twice with sterile PBS to completely remove any residual MNNG.
-
Add fresh, complete culture medium to the cells.
-
-
Mutation Expression: Culture the cells for a period sufficient to allow for the fixation of mutations and the expression of the mutant phenotype. This "expression time" is critical and typically ranges from 6 to 9 days, which corresponds to several cell divisions. During this time, the cells can be subcultured as needed.
Protocol for Selection of HPRT-Deficient Mutants with 6-Thioguanine
Principle: The enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT) is involved in the purine (B94841) salvage pathway. Cells with a functional HPRT gene will convert the purine analog 6-thioguanine (6-TG) into a toxic nucleotide, leading to cell death. HPRT-deficient mutants, however, are unable to metabolize 6-TG and will therefore survive and proliferate in its presence.
Materials:
-
MNNG-treated and expression-time-allowed cell population
-
Complete cell culture medium
-
6-Thioguanine (6-TG) stock solution (e.g., 1 mg/mL in DMSO)
-
Cell culture plates (e.g., 100 mm)
-
Crystal violet staining solution (0.5% w/v in methanol)
Procedure:
-
Plating for Mutant Selection:
-
Trypsinize the MNNG-treated cells and determine the cell concentration.
-
Plate a known number of cells (e.g., 1 x 105 to 5 x 105 cells per 100 mm plate) in a selective medium containing the appropriate concentration of 6-TG (typically 5-10 µg/mL). Plate at least three replicate plates.
-
-
Plating for Cloning Efficiency:
-
Plate a small, known number of cells (e.g., 100-200 cells per 100 mm plate) in a non-selective medium (without 6-TG). This will be used to determine the cloning efficiency of the cells after MNNG treatment. Plate at least three replicate plates.
-
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 10-14 days, or until visible colonies are formed.
-
Colony Staining and Counting:
-
Aspirate the medium from the plates.
-
Gently wash the plates with PBS.
-
Fix the colonies by adding methanol (B129727) for 10-15 minutes.
-
Remove the methanol and add crystal violet solution for 10-20 minutes.
-
Wash the plates with water and allow them to air dry.
-
Count the number of visible colonies on each plate.
-
Protocol for Selection of Ouabain-Resistant Mutants
Principle: Ouabain is a cardiac glycoside that specifically inhibits the Na+/K+-ATPase pump, which is essential for maintaining the electrochemical gradient across the cell membrane. Mutations in the alpha-subunit of the Na+/K+-ATPase can render the pump resistant to ouabain, allowing cells to survive in its presence.
Materials:
-
MNNG-treated and expression-time-allowed cell population
-
Complete cell culture medium
-
Ouabain stock solution (e.g., 1 mM in water or DMSO)
-
Cell culture plates (e.g., 100 mm)
-
Crystal violet staining solution
Procedure:
-
Plating for Mutant Selection:
-
Trypsinize the MNNG-treated cells and determine the cell concentration.
-
Plate a known number of cells (e.g., 1 x 105 to 5 x 105 cells per 100 mm plate) in a selective medium containing the appropriate concentration of ouabain (typically 0.1 to 10 µM, which needs to be optimized for the specific cell line). Plate at least three replicate plates.
-
-
Plating for Cloning Efficiency:
-
Plate a small, known number of cells (e.g., 100-200 cells per 100 mm plate) in a non-selective medium (without ouabain). Plate at least three replicate plates.
-
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 10-14 days.
-
Colony Staining and Counting: Follow the same procedure as described for the 6-TG selection.
Calculation of Mutation Frequency
The mutation frequency is calculated using the following formula:
Mutation Frequency = (Average number of mutant colonies per plate) / (Number of cells plated for selection x Cloning Efficiency)
Where:
-
Cloning Efficiency (CE) = (Average number of colonies on non-selective plates) / (Number of cells plated on non-selective plates)
Mandatory Visualizations
MNNG-Induced DNA Damage and Repair Pathway
Logical Diagram of HPRT-Based Mutant Selection
Conclusion
The use of MNNG for in vitro mutagenesis in mammalian cell lines is a powerful tool for genetic research and drug development. By understanding the underlying molecular mechanisms and carefully optimizing experimental parameters such as MNNG concentration, treatment duration, and selection conditions, researchers can efficiently generate and isolate mutant cell lines for a wide range of applications. The protocols and data provided in these application notes serve as a comprehensive guide to aid in the successful implementation of MNNG-based mutagenesis studies.
References
- 1. Methylnitronitrosoguanidine - Wikipedia [en.wikipedia.org]
- 2. Mechanisms and applications of N-Methyl-N’-nitro-N-nitrosoguanidine in animal tumor models: current situation and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular response to alkylating agent MNNG is impaired in STAT1‐deficients cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strand- and sequence-specific attenuation of N-methyl-N'-nitro-N-nitrosoguanidine-induced G.C to A.T transitions by expression of human 6-methylguanine-DNA methyltransferase in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparing to download ... [pmc.ncbi.nlm.nih.gov]
- 7. Variant HeLa cells selected for their resistance to ouabain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Description of a new amplifiable shuttle vector for mutagenesis studies in human cells: application to N-methyl-N'-nitro-N-nitrosoguanidine-induced mutation spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Dosage and administration routes for MNNG in rodent carcinogenesis studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration routes of the chemical carcinogen N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) in rodent models. The following protocols and data are intended to guide researchers in designing and executing carcinogenesis studies with a focus on reproducibility and adherence to animal welfare guidelines.
MNNG Dosage and Administration Data Summary
The following table summarizes various MNNG dosages and administration routes used in rodent carcinogenesis studies, compiled from multiple sources. This data is intended for comparative purposes to aid in experimental design.
| Administration Route | Rodent Species/Strain | MNNG Dosage/Concentration | Duration/Frequency | Target Organ(s) | Key Outcomes |
| Oral (Drinking Water) | Rats | 25, 50, 100 µg/mL | 32 weeks | Stomach, Small Intestine | Dose-dependent induction of adenocarcinomas and adenomatous-hyperplastic lesions.[1] |
| Oral (Drinking Water) | Wistar Rats | 100 µg/mL | Up to 314 days | Gastrointestinal Tract | Higher tumor incidence in conventional vs. germ-free rats, suggesting a role for gut microflora.[2] |
| Oral (Drinking Water) | C3H Mice | 30, 60, 120 ppm | 30 weeks | Glandular Stomach | Dose-dependent induction of adenocarcinomas.[3] |
| Oral (Gavage) | Wistar Furth (W/Fu) or ACI Rats | 0.25 mL/10 g body weight of a 5 g/L solution | Single dose | Stomach, Lungs | Strain and age-dependent tumor incidence in the glandular stomach and lungs.[4] |
| Oral (Gavage) | Rats | 25 mg/kg | Not specified | Gastric Mucosa | Induction of gastric mucosal injury.[5] |
| Subcutaneous Injection | Newborn ICR/JCL Mice | 3, 31, 62 µg/g body weight | Single injection | Lung, Liver, Hemangioendotheliomas | Dose-related tumor induction.[6] |
| Intrarectal Administration | Male F344 Rats | 1-3 mg/rat | Weekly for 20 weeks | Colorectal | Induction of adenomas and adenocarcinomas.[7] |
| Intrarectal Administration | Male F344 Rats | 2 mg/kg | Biweekly for 250 days | Colon | Development of colon cancer in all treated rats.[7] |
Experimental Protocols
Below are detailed protocols for the primary routes of MNNG administration in rodents. Researchers should adapt these protocols to their specific experimental design and institutional animal care and use committee (IACUC) guidelines.
Protocol 1: Oral Administration via Drinking Water
This method is commonly used for inducing gastrointestinal tumors and involves continuous exposure to MNNG.
1. Materials:
-
N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)
-
Drinking water (quality should be consistent and monitored)[8][9][10][11]
-
Glass or opaque water bottles (MNNG is light-sensitive)[12]
-
Appropriate rodent species (e.g., Wistar rats, C3H mice)
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
2. MNNG Solution Preparation:
-
Caution: MNNG is a potent carcinogen and mutagen. Handle with extreme care in a designated area, such as a chemical fume hood.[12]
-
Calculate the required amount of MNNG to achieve the desired concentration (e.g., 100 µg/mL).
-
Dissolve the MNNG powder in a small amount of a suitable solvent like acetone (B3395972) or DMSO before diluting it with the total volume of drinking water to ensure it completely dissolves.
-
Prepare the MNNG solution fresh at regular intervals (e.g., weekly) to maintain its stability.[12] Store the stock solution protected from light.
3. Administration Procedure:
-
Acclimatize animals to the housing conditions for at least one week prior to the start of the experiment.
-
Replace the regular drinking water with the MNNG-containing water.
-
Provide the MNNG solution ad libitum.
-
Monitor the volume of water consumed per cage to estimate the MNNG intake. Be aware that higher concentrations of MNNG may reduce water intake.[7]
-
Change the water bottles with fresh MNNG solution at least twice a week to ensure consistent exposure and hygiene.
4. Post-Administration Monitoring:
-
Monitor the animals daily for clinical signs of toxicity, such as weight loss, lethargy, or ruffled fur.
-
Record body weights weekly.
-
At the end of the study period, euthanize the animals and perform a thorough necropsy, collecting target tissues for histopathological analysis.
Protocol 2: Oral Administration via Gavage
Oral gavage allows for the precise administration of a specific MNNG dose.
1. Materials:
-
MNNG
-
Vehicle (e.g., distilled water, olive oil, or 0.5% carboxymethylcellulose)
-
Animal scale
-
Gavage needles (flexible plastic or stainless steel with a ball tip, appropriate size for the animal)
-
Syringes
-
PPE
2. MNNG Solution/Suspension Preparation:
-
Prepare the MNNG solution or suspension in the chosen vehicle at the desired concentration. The use of aqueous or olive oil solutions can reduce acute toxicity.[7]
-
Ensure the solution is homogenous before each administration.
3. Animal Handling and Gavage Procedure:
-
Properly restrain the rodent. For mice, this can be a one-handed scruff. For rats, a two-handed technique may be necessary.[1][13]
-
Measure the correct length of the gavage needle by holding it alongside the animal from the mouth to the last rib to prevent stomach perforation.[6]
-
Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the palate into the esophagus. The animal should swallow the tube.[6][14]
-
Do not force the needle. If resistance is met, withdraw and reinsert.
-
Slowly administer the MNNG solution.
-
Gently remove the needle.
4. Post-Administration Monitoring:
-
Observe the animal for a few minutes post-gavage for any signs of respiratory distress, which could indicate accidental administration into the trachea.[7]
-
Follow the long-term monitoring plan as described in Protocol 1.
Protocol 3: Subcutaneous Injection
This route is often used to induce tumors at the site of injection or in distant organs.
1. Materials:
-
MNNG
-
Sterile vehicle (e.g., 1% gelatin suspension, saline)[6]
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
Animal clippers (optional)
-
70% ethanol (B145695) or other skin disinfectant
-
PPE
2. MNNG Suspension Preparation:
-
Prepare a sterile suspension of MNNG in the chosen vehicle.
3. Injection Procedure:
-
Restrain the animal.
-
If necessary, shave the fur at the injection site (e.g., interscapular region).
-
Cleanse the skin with a disinfectant.
-
Lift the skin to form a "tent."
-
Insert the needle into the base of the tented skin, parallel to the body.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Inject the MNNG suspension slowly to form a subcutaneous bleb.
-
Withdraw the needle and apply gentle pressure to the injection site.
4. Post-Administration Monitoring:
-
Monitor the injection site for any signs of inflammation, ulceration, or tumor development.
-
Conduct regular full-body palpations to detect the formation of tumors at other sites.
-
Record all observations, including tumor size and location.
Protocol 4: Intrarectal Administration
This is a targeted method for inducing colorectal tumors.
1. Materials:
-
MNNG
-
Vehicle (e.g., saline)
-
Flexible catheter or gavage needle with a blunt tip
-
Syringe
-
PPE
2. MNNG Solution Preparation:
-
Prepare a solution of MNNG in the chosen vehicle at the desired concentration.
3. Administration Procedure:
-
Lightly anesthetize the animal if necessary, as per your IACUC protocol.
-
Gently insert the lubricated catheter into the rectum to a predetermined depth (e.g., 2-4 cm).
-
Slowly instill the MNNG solution.
-
To prevent leakage, hold the animal in a head-down position for a minute after administration.[7]
4. Post-Administration Monitoring:
-
Monitor the animals for any signs of rectal bleeding or distress.
-
Follow the long-term monitoring plan as described in Protocol 1, with a specific focus on signs of colorectal cancer (e.g., rectal prolapse, changes in feces).
Visualizations
Experimental Workflow for MNNG Carcinogenesis Study
Caption: A typical experimental workflow for a rodent carcinogenesis study using MNNG.
Simplified MNNG Carcinogenesis Signaling Pathway
Caption: A simplified signaling pathway illustrating MNNG-induced carcinogenesis through DNA alkylation.
References
- 1. instechlabs.com [instechlabs.com]
- 2. tandfonline.com [tandfonline.com]
- 3. research.unc.edu [research.unc.edu]
- 4. [Autoradiographic studies of the rat's stomach following N-methyl-N'-nitro-N-nitrosoguanidine carcinogenesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of phytochemicals in N-methyl-N-nitro-N-nitroguanidine promoting the occurrence and development of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. ouv.vt.edu [ouv.vt.edu]
- 8. clearh2o.com [clearh2o.com]
- 9. The Influence of Feed and Drinking Water on Terrestrial Animal Research and Study Replicability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gv-solas.de [gv-solas.de]
- 11. Testing for heavy metals in drinking water collected from Dog Aging Project participants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. devtoolsdaily.com [devtoolsdaily.com]
- 13. researchgate.net [researchgate.net]
- 14. iacuc.wsu.edu [iacuc.wsu.edu]
Application of N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) in Studying DNA Repair Mechanisms like MGMT
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
I. Application Notes
N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) is a potent mono-functional alkylating agent widely utilized in cancer research and molecular biology to study the cellular responses to DNA damage. Its primary mechanism of action involves the methylation of DNA bases, with a significant product being O6-methylguanine (O6-MeG).[1] This specific lesion is highly mutagenic and cytotoxic, as it can lead to G:C to A:T transition mutations if not repaired before DNA replication.[1]
The cellular defense against O6-MeG adducts is primarily mediated by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT). MGMT is a "suicide" enzyme that stoichiometrically transfers the methyl group from O6-MeG to a cysteine residue within its own active site.[2] This action restores the guanine (B1146940) base but inactivates the MGMT protein, which is then targeted for degradation.
The interplay between MNNG-induced DNA damage and MGMT repair provides a powerful model system for several areas of research:
-
Elucidating DNA Repair Pathways: MNNG serves as a specific tool to introduce O6-MeG lesions, allowing researchers to investigate the kinetics and capacity of the MGMT repair system. By comparing cell lines with varying MGMT expression levels, one can dissect the role of MGMT in preventing MNNG-induced cytotoxicity, mutagenesis, and chromosomal aberrations.
-
Cancer Therapy and Drug Resistance: The expression level of MGMT is a critical determinant of tumor resistance to alkylating chemotherapeutic agents like temozolomide, which also induce O6-alkylguanine adducts.[2][3] MNNG can be used in preclinical studies to model this resistance. Cells with high MGMT activity are resistant to MNNG, while cells with low or no MGMT expression are highly sensitive. This makes MNNG a valuable tool for screening new therapeutic strategies aimed at overcoming MGMT-mediated drug resistance, such as the development of MGMT inhibitors.[3]
-
Investigating Cell Fate Decisions: Unrepaired O6-MeG lesions can trigger various cellular responses, including cell cycle arrest, apoptosis, or necrosis.[1][4] MNNG treatment can be used to study the signaling pathways that are activated by persistent DNA damage and lead to these different cell fates. This is particularly relevant for understanding how cancer cells with deficient DNA repair mechanisms respond to chemotherapy.
-
Drug Development and Screening: MNNG can be employed in high-throughput screening assays to identify novel compounds that either enhance the cytotoxic effects of alkylating agents in MGMT-proficient cells or selectively target cells with deficient DNA repair.
II. Data Presentation
The following tables summarize quantitative data from various studies investigating the effects of MNNG on different cell lines, highlighting the role of MGMT in the cellular response.
Table 1: MNNG-Induced Cytotoxicity (IC50 Values)
| Cell Line | MGMT Status | MNNG IC50 (µM) | Reference |
| HeLa | Proficient | >20 | [5] |
| NIH 3T3 | Proficient | ~10-20 | [5] |
| Hec 59 | Deficient | <5 | [5] |
| STAT1+/+ MEFs | Proficient | ~10 (for significant toxicity) | [1] |
| STAT1-/- MEFs | Proficient | ~10 (for significant toxicity) | [1] |
Table 2: MGMT Activity in Various Cell Lines
| Cell Line | MGMT Activity (fmol/mg protein) | Reference |
| SMMC-7721 | 739 ± 141 | [6] |
| HepG2 | 77 ± 36 | [6] |
| A549 | ~100-200 | [6] |
| HCT116 | ~50-100 | [6] |
| T98G (Glioblastoma) | High | [7] |
| LN229 (Glioblastoma) | Negative | [7] |
| HL60 (AML) | High | [7] |
| U937 (AML) | Negative | [7] |
Table 3: Effect of MNNG on Cell Cycle Distribution
| Cell Line | MNNG Concentration (µM) | Time (hours) | % G1 | % S | % G2/M | Reference |
| STAT1+/+ MEFs | 10 | 24 | - | - | 42 | [1] |
| STAT1-/- MEFs | 10 | 24 | - | - | 58 | [1] |
| STAT1-/- MEFs | 10 | 48 | - | - | 88 | [1] |
| CHO-9 | 10 | 30 | ~20 | ~20 | ~60 (2nd G2/M) | |
| CHO-9 + MGMT | 10 | 30 | ~40 | ~30 | ~30 | |
| NIH 3T3 | 20 | 16 | Increased | Early S accumulation | - | [5] |
| NIH 3T3 | 2-20 | 40 | - | - | Accumulation | [5] |
Table 4: MNNG-Induced Apoptosis
| Cell Line | MNNG Concentration (µM) | Time (hours) | % Apoptosis (Annexin V+) | % Necrosis (Annexin V+/PI+) | Reference |
| NBN-wt Lymphoblastoid | 1 | 72 | ~20 | ~5 | [4] |
| NBN-deficient Lymphoblastoid | 1 | 72 | ~30 | ~20 | [4] |
| NBN-wt Fibroblasts | 10 | 72 | ~10 | ~5 | [4] |
| NBN-deficient Fibroblasts | 10 | 72 | ~25 | ~25 | [4] |
| CHO-9 | 10 | 72 | Significant increase over generations | - | [8] |
III. Mandatory Visualization
Caption: MNNG induces O6-MeG lesions, which are repaired by MGMT or lead to cell cycle arrest and apoptosis.
Caption: Experimental workflow for studying MNNG's effects on cells with different MGMT status.
Caption: Signaling from MNNG-induced DNA damage to cell fate decisions.
IV. Experimental Protocols
MGMT Activity Assay (Generalized Protocol)
This protocol describes a generalized method for determining MGMT activity in cell lysates, based on common principles of radiometric, fluorescent, or HPLC-based assays.
Principle: Cellular extracts are incubated with a DNA substrate containing O6-methylguanine. The activity of MGMT is determined by quantifying the repair of this lesion. This can be achieved by:
-
Radiometric Assay: Using a [3H]-methylated DNA substrate and measuring the transfer of the radiolabel from the DNA to the MGMT protein.[9][10]
-
HPLC-Based Assay: Incubating the cell extract with an O6-methylguanine-containing oligonucleotide, followed by enzymatic digestion of the DNA to nucleosides and quantification of the repaired guanine and remaining O6-methylguanine by HPLC.[6]
-
Fluorescent Probe Assay: Utilizing a synthetic DNA probe with a fluorophore and a quencher. MGMT-mediated repair separates the fluorophore and quencher, resulting in a measurable increase in fluorescence.[11]
Materials:
-
Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM DTT, 5% glycerol, 50 mM NaCl, and protease inhibitors)
-
DNA substrate (radiolabeled, fluorescent, or standard oligonucleotide containing O6-MeG)
-
Protein quantification assay kit (e.g., BCA or Bradford)
-
Incubator or water bath at 37°C
-
Detection system (Scintillation counter, HPLC with UV or MS detector, or fluorescence plate reader)
Procedure:
-
Cell Lysate Preparation: a. Harvest cultured cells and wash twice with ice-cold PBS. b. Resuspend the cell pellet in ice-cold lysis buffer. c. Lyse the cells by sonication or repeated freeze-thaw cycles on ice. d. Centrifuge at high speed (e.g., 14,000 x g) for 30 minutes at 4°C to pellet cell debris. e. Collect the supernatant (cell lysate) and determine the total protein concentration.
-
MGMT Reaction: a. In a microcentrifuge tube, combine a specific amount of cell lysate protein (e.g., 100-800 µg) with the DNA substrate in the appropriate reaction buffer. b. Include a negative control with heat-inactivated lysate or a known MGMT-deficient cell lysate. c. Incubate the reaction mixture at 37°C for a defined period (e.g., 30-120 minutes).
-
Quantification (Example using HPLC): a. Stop the reaction by adding a stop solution or by heat inactivation. b. Digest the DNA substrate to single nucleosides using a cocktail of enzymes (e.g., nuclease P1 and alkaline phosphatase). c. Analyze the resulting nucleoside mixture by reverse-phase HPLC with UV or mass spectrometry detection. d. Quantify the amounts of guanine and O6-methylguanine by comparing the peak areas to known standards. e. Calculate MGMT activity as the amount of repaired guanine (or removed O6-methylguanine) per unit of protein per unit of time (e.g., fmol/mg protein/hour).
Clonogenic Survival Assay
Principle: This assay measures the ability of a single cell to proliferate and form a colony of at least 50 cells. It is the gold standard for determining cytotoxicity after treatment with agents like MNNG.
Materials:
-
Complete cell culture medium
-
Trypsin-EDTA
-
6-well plates or petri dishes
-
MNNG stock solution
-
Fixative (e.g., 10% formalin or 4% paraformaldehyde)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding: a. Harvest exponentially growing cells and prepare a single-cell suspension. b. Count the cells and seed a predetermined number of cells (e.g., 200-5000 cells per well, depending on the expected toxicity of the MNNG concentration) into 6-well plates. c. Allow the cells to attach overnight in a 37°C, 5% CO2 incubator.
-
MNNG Treatment: a. Prepare serial dilutions of MNNG in complete cell culture medium. b. Remove the medium from the attached cells and replace it with the MNNG-containing medium or a vehicle control. c. Incubate the cells with MNNG for a specific duration (e.g., 1-4 hours). d. After the incubation, remove the MNNG-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Colony Formation: a. Return the plates to the incubator and allow the cells to grow for 10-14 days, or until visible colonies are formed. b. Monitor the plates periodically to ensure colonies are not merging.
-
Fixing and Staining: a. After the incubation period, remove the medium and gently wash the wells with PBS. b. Add the fixative solution to each well and incubate for 15-30 minutes at room temperature. c. Remove the fixative and add the crystal violet staining solution. Incubate for 20-30 minutes. d. Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Colony Counting and Analysis: a. Count the number of colonies containing at least 50 cells in each well. b. Calculate the plating efficiency (PE) for the control group: PE = (Number of colonies counted / Number of cells seeded) x 100%. c. Calculate the surviving fraction (SF) for each MNNG concentration: SF = (Number of colonies counted / (Number of cells seeded x PE/100)). d. Plot the surviving fraction as a function of MNNG concentration to generate a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
Principle: This method quantifies the DNA content of individual cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M). MNNG-induced DNA damage can cause cell cycle arrest, which can be detected by this technique.
Materials:
-
Propidium iodide (PI) staining solution (containing PI, RNase A, and a detergent like Triton X-100 in PBS)
-
Ice-cold 70% ethanol (B145695)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation and Treatment: a. Seed cells in culture plates and treat with various concentrations of MNNG or a vehicle control for the desired time points. b. Harvest both adherent and floating cells. For adherent cells, use trypsinization. c. Centrifuge the cell suspension and wash the cell pellet once with cold PBS.
-
Fixation: a. Resuspend the cell pellet in a small volume of cold PBS. b. While gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of 70%. c. Fix the cells on ice for at least 2 hours or store at -20°C for later analysis.
-
Staining: a. Centrifuge the fixed cells and discard the ethanol. b. Wash the cell pellet once with cold PBS. c. Resuspend the cells in the PI staining solution. d. Incubate in the dark at room temperature for 30 minutes or at 4°C overnight.
-
Flow Cytometry Analysis: a. Analyze the stained cells on a flow cytometer, exciting the PI with a 488 nm laser and collecting the fluorescence emission in the appropriate channel (e.g., PE-Texas Red). b. Collect data for at least 10,000 events per sample. c. Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Apoptosis Analysis by Annexin V/PI Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells translocate phosphatidylserine (B164497) (PS) to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a membrane-impermeant DNA dye that enters cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI)
-
1X Annexin-binding buffer (typically containing HEPES, NaCl, and CaCl2)
-
Flow cytometer
Procedure:
-
Cell Preparation and Treatment: a. Treat cells with MNNG as described for the cell cycle analysis protocol. b. Harvest both adherent and floating cells.
-
Staining: a. Wash the cells once with cold PBS. b. Centrifuge and resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 106 cells/mL. c. Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube. d. Add 5 µL of FITC-Annexin V and 1 µL of PI solution. e. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: a. After incubation, add 400 µL of 1X Annexin-binding buffer to each tube. b. Analyze the samples on a flow cytometer within one hour. c. Use appropriate compensation controls for FITC and PI. d. Analyze the data to differentiate four cell populations:
- Viable cells: Annexin V-negative and PI-negative
- Early apoptotic cells: Annexin V-positive and PI-negative
- Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
- Necrotic cells: Annexin V-negative and PI-positive (less common) e. Quantify the percentage of cells in each quadrant.
References
- 1. Cellular response to alkylating agent MNNG is impaired in STAT1‐deficients cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cell lines ic50: Topics by Science.gov [science.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of O(6)-alkylguanine-DNA alkyltransferase activity in tumour cells using stable isotope dilution HPLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deciphering the Role of DNA Polymerase Eta on the Incorporation and Bypass of Inosine and Cell Cycle Arrest [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Expression of O6-Methylguanine-DNA Methyltransferase Examined by Alkyl-Transfer Assays, Methylation-Specific PCR and Western Blots in Tumors and Matched Normal Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pronase-based assay method for O6-methylguanine-DNA methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluorescent reporter assays provide direct, accurate, quantitative measurements of MGMT status in human cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Specific Point Mutations in Genes using N-Methyl-N'-nitrosoguanidine (MNNG)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-N'-nitro-N-nitrosoguanidine (MNNG) is a potent alkylating agent widely used in genetic research and drug development to induce point mutations in the DNA of various organisms.[1][2] Its primary mechanism of action involves the methylation of guanine (B1146940) at the O6 position and thymine (B56734) at the O4 position.[2][3] This leads predominantly to G:C to A:T transition mutations during DNA replication.[4][5][6][7] The mutagenic specificity of MNNG is influenced by the local DNA sequence, with a higher frequency of mutations occurring at guanine residues preceded by a purine (B94841) (guanine or adenine).[5][7]
These application notes provide detailed protocols for the use of MNNG to induce mutations in both bacterial and mammalian cells, along with safety precautions, quantitative data on mutagenic efficiency, and workflows for downstream analysis.
Safety and Handling
MNNG is a probable human carcinogen, a flammable solid, and is toxic if swallowed or inhaled.[1][8] It is imperative to handle MNNG with extreme caution in a certified chemical fume hood, wearing appropriate personal protective equipment (PPE), including chemically resistant gloves, a lab coat, and eye protection.[1][8]
Key Safety Precautions:
-
Handling: Always handle MNNG powder and solutions in a chemical fume hood.[8] Avoid generating dust or aerosols.
-
Storage: Store MNNG at 2-8°C, protected from light.[8] Solutions are unstable and should be prepared fresh for each use.
-
Waste Disposal: All MNNG-contaminated materials (pipette tips, tubes, media) must be treated as hazardous waste and disposed of according to institutional and national guidelines.[9][10] A common inactivation method involves treatment with a 10% sodium thiosulfate, 1% sodium hydroxide (B78521) solution for 24 hours.
Mechanism of MNNG-Induced Mutagenesis
MNNG acts as an alkylating agent, transferring a methyl group to nucleophilic sites on DNA bases. The most significant of these for mutagenesis is the O6 position of guanine, forming O6-methylguanine (O6-MeG). During DNA replication, DNA polymerase often mispairs O6-MeG with thymine instead of cytosine. This results in a G:C to A:T transition mutation in the subsequent round of replication. MNNG can also methylate the O4 position of thymine, which can also lead to transition mutations.[3][11]
Data Presentation: MNNG Mutagenesis Efficiency
The following tables summarize quantitative data on the mutagenic efficiency of MNNG in bacterial and mammalian cells. It is important to note that optimal concentrations and treatment times can vary significantly between different species, strains, and cell lines. Therefore, it is recommended to perform a dose-response curve to determine the optimal conditions for a specific experimental system.
Table 1: MNNG Mutagenesis in E. coli
| MNNG Concentration (µg/mL) | Treatment Time (min) | Survival Rate (%) | Mutation Frequency (per viable cell) | Reference |
| 0.5 | 240 | High | Weakly mutagenic in wild-type | [12] |
| 5-100 | 5 | Variable | ~10⁻⁵ (reversion assay) | [3] |
| 10 | 5 | High | - | [12] |
| 1000 | 15 | 10 | ~10⁻⁴ (Rifampicin resistance) | [3] |
Table 2: MNNG Mutagenesis in Human Diploid Fibroblasts
| MNNG Concentration (M) | Treatment Time (h) | Survival Rate (%) | Induced Mutant Frequency (per viable cell) | Reference |
| < 1 x 10⁻⁶ | 4 | ~100 | - | [11] |
| > 5 x 10⁻⁶ | 4 | < 1 | 7.0 x 10⁻⁴ to 8.8 x 10⁻⁴ | [11] |
Experimental Protocols
Protocol 1: MNNG Mutagenesis of Bacteria (e.g., E. coli)
This protocol is a general guideline and should be optimized for the specific bacterial strain and desired mutation frequency.
Materials:
-
Bacterial culture (log-phase)
-
MNNG (N-Methyl-N'-nitro-N-nitrosoguanidine)
-
Citrate (B86180) buffer (pH 5.5)
-
Phosphate (B84403) buffer (100 mM, pH 7.0)
-
Luria-Bertani (LB) broth and agar (B569324) plates
-
Appropriate selective media/reagents (e.g., antibiotics for resistance screening)
-
Sterile microcentrifuge tubes and pipette tips
-
Spectrophotometer
-
Shaking incubator
Procedure:
-
Preparation of Bacterial Culture:
-
Inoculate a single colony of the desired bacterial strain into LB broth and grow overnight at 37°C with shaking.
-
The following day, dilute the overnight culture 1:50 into fresh LB broth and grow at 37°C with shaking until the culture reaches mid-log phase (OD₆₀₀ of ~0.5).[3]
-
Chill the cells on ice, then pellet them by centrifugation.
-
Wash the cell pellet once with cold citrate buffer (pH 5.5) and resuspend in the same buffer at a 10x concentrated cell density.[3]
-
-
MNNG Treatment:
-
Caution: Perform all subsequent steps in a chemical fume hood.
-
Prepare a fresh stock solution of MNNG in a suitable solvent (e.g., DMSO or ethanol). Note that MNNG is unstable in aqueous solutions.[3]
-
Add the MNNG stock solution to the cell suspension to achieve the desired final concentration (e.g., 5-100 µg/mL).[3]
-
Incubate at room temperature for a defined period (e.g., 5-30 minutes). The optimal time and concentration should be determined empirically.
-
-
Quenching and Washing:
-
Outgrowth and Mutant Selection:
-
Inoculate the washed cell suspension into fresh LB broth and grow overnight at 37°C to allow for the fixation of mutations during DNA replication.[3]
-
Plate appropriate dilutions of the culture on non-selective LB agar to determine the survival rate compared to an untreated control.
-
Plate the culture on selective media to screen for the desired mutant phenotype (e.g., antibiotic resistance, auxotrophy reversion).
-
Incubate plates at the appropriate temperature until colonies appear.
-
Protocol 2: MNNG Mutagenesis of Mammalian Cells
This protocol is a general guideline for adherent mammalian cells and should be optimized for the specific cell line.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MNNG
-
Serum-free medium
-
Trypsin-EDTA
-
Cell culture dishes or flasks
-
Hemocytometer or automated cell counter
-
CO₂ incubator
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells at a density that will result in approximately 50-70% confluency on the day of treatment.
-
Incubate the cells in a CO₂ incubator at 37°C.
-
-
MNNG Treatment:
-
Caution: Perform all subsequent steps involving MNNG in a chemical fume hood.
-
On the day of treatment, wash the cells once with sterile PBS.
-
Prepare a fresh stock solution of MNNG in a suitable solvent (e.g., DMSO).
-
Dilute the MNNG stock solution in serum-free medium to the desired final concentration (e.g., 1-10 µM).
-
Add the MNNG-containing medium to the cells and incubate for a defined period (e.g., 1-4 hours) in the CO₂ incubator.[11]
-
-
Removal of MNNG and Recovery:
-
Aspirate the MNNG-containing medium.
-
Wash the cells three times with sterile PBS to remove any residual MNNG.
-
Add complete cell culture medium to the cells.
-
-
Phenotypic Expression and Mutant Selection:
-
Allow the cells to grow for a period of time (e.g., 5-7 days) to allow for the expression of the mutant phenotype.[11] This may involve subculturing the cells as needed.
-
During this expression period, determine the cytotoxicity of the MNNG treatment by plating a known number of cells and assessing their colony-forming ability compared to an untreated control.
-
After the expression period, plate the cells under selective conditions to isolate mutants. The selection method will depend on the gene of interest (e.g., resistance to a cytotoxic drug for a drug-metabolizing enzyme, growth in the absence of a specific nutrient for a metabolic enzyme).
-
Visualizations
Signaling Pathway
Caption: MNNG-induced DNA damage can lead to mutations in key oncogenes like Ras, resulting in the constitutive activation of downstream signaling pathways such as the MAPK pathway.
Experimental Workflow
Caption: A generalized workflow for inducing and selecting mutants using MNNG.
Logical Relationships in Mutation Analysis
Caption: Logical flow for the identification and characterization of MNNG-induced mutations.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Methylnitronitrosoguanidine - Wikipedia [en.wikipedia.org]
- 3. In Vivo Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-methyl-N'-nitro-N-nitrosoguanidine induced DNA sequence alteration; non-random components in alkylation mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-methyl-N'-nitro-N-nitrosoguanidine-induced mutation in a RecA strain of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Description of a new amplifiable shuttle vector for mutagenesis studies in human cells: application to N-methyl-N'-nitro-N-nitrosoguanidine-induced mutation spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of neighbouring base sequence on N-methyl-N'-nitro-N-nitrosoguanidine mutagenesis in the lacI gene of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. mcgill.ca [mcgill.ca]
- 10. orf.od.nih.gov [orf.od.nih.gov]
- 11. Quantification of chemical mutagenesis in diploid human fibroblasts: induction of azaguanine-resistant mutants by N-methyl-N'-nitro-N-nitrosoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preparing to download ... [pmc.ncbi.nlm.nih.gov]
Preparation of MNNG Stock Solutions for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) is a potent mutagen and carcinogen widely used in experimental research to induce DNA damage and study cellular repair mechanisms, mutagenesis, and carcinogenesis.[1][2] As a direct-acting alkylating agent, MNNG methylates DNA bases, primarily forming O6-methylguanine (O6-MeG) and N7-methylguanine (N7-MeG) adducts.[3][4][5] The O6-MeG lesion is particularly mutagenic as it can lead to G:C to A:T transition mutations if not repaired.[1][4] Due to its hazardous nature, proper handling and preparation of MNNG solutions are critical for ensuring experimental accuracy and laboratory safety.[6][7]
This document provides a detailed protocol for the preparation, storage, and handling of MNNG stock solutions for use in cell culture experiments.
Quantitative Data Summary
The following tables summarize the key quantitative data for the preparation and use of MNNG in cell culture experiments.
Table 1: Physicochemical Properties of MNNG
| Property | Value | Source(s) |
| Chemical Formula | C₂H₅N₅O₃ | [6] |
| Molecular Weight | 147.09 g/mol | [6] |
| Appearance | Yellow crystalline powder | [2][8] |
| CAS Number | 70-25-7 | [1] |
Table 2: Recommended Solvents and Storage Conditions for MNNG Stock Solutions
| Parameter | Recommendation | Source(s) |
| Recommended Solvents | Absolute Ethanol (B145695), DMSO | [9] |
| Stock Solution Concentration | 1-10 mM | [9][10] |
| Storage Temperature (Powder) | -20°C, protected from light | [7][8] |
| Storage Temperature (Stock Solution) | -20°C or -80°C in aliquots | [11] |
| Stability | Light sensitive; decomposes in aqueous solutions | [1][8] |
Experimental Protocols
Safety Precautions
MNNG is a probable human carcinogen and a potent mutagen.[1][6] It is crucial to handle MNNG with extreme caution in a designated area, such as a chemical fume hood.[6] Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times.[7] All waste materials contaminated with MNNG must be disposed of as hazardous waste according to institutional guidelines.[8][12]
Preparation of a 10 mM MNNG Stock Solution in Ethanol
This protocol describes the preparation of a 10 mM stock solution of MNNG in absolute ethanol. This concentration is a common starting point for further dilutions to achieve the desired final working concentrations in cell culture media.[9][10]
Materials:
-
N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) powder
-
Absolute ethanol (≥99.5%), sterile
-
Sterile, light-protecting microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Chemical fume hood
-
Vortex mixer
-
0.22 µm syringe filter (optional, for sterilization)
Procedure:
-
Work in a chemical fume hood.
-
Calculate the required amount of MNNG: To prepare 1 mL of a 10 mM stock solution, weigh out 1.47 mg of MNNG powder (Molecular Weight = 147.09 g/mol ).
-
Weighing MNNG: Carefully weigh the calculated amount of MNNG powder on an analytical balance.
-
Dissolving MNNG: Transfer the weighed MNNG powder to a sterile, light-protecting microcentrifuge tube. Add 1 mL of absolute ethanol.
-
Vortexing: Cap the tube tightly and vortex until the MNNG is completely dissolved. The solution should be a clear, yellow color.
-
Sterilization (Optional): If sterility is a concern, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with ethanol.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting microcentrifuge tubes to avoid repeated freeze-thaw cycles. Label each aliquot clearly with the name of the compound, concentration, solvent, and date of preparation.
-
Storage: Store the aliquots at -20°C or -80°C.
Treatment of Cells with MNNG
This protocol provides a general guideline for treating cultured cells with MNNG. The optimal concentration and exposure time will vary depending on the cell type and the specific experimental aims. It is recommended to perform a dose-response curve to determine the desired biological effect.
Materials:
-
Cultured cells in appropriate cell culture vessels
-
Complete cell culture medium
-
MNNG stock solution (e.g., 10 mM in ethanol)
-
Phosphate-buffered saline (PBS), sterile
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in culture plates or flasks and allow them to attach and grow to the desired confluency.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the MNNG stock solution. Prepare the desired final concentration of MNNG by diluting the stock solution in complete cell culture medium. For example, to achieve a final concentration of 10 µM in 10 mL of medium, add 10 µL of the 10 mM stock solution.
-
Treatment: Remove the existing culture medium from the cells and replace it with the MNNG-containing medium.
-
Incubation: Incubate the cells for the desired period (e.g., 1 hour).[9][10]
-
Removal of MNNG: After the incubation period, aspirate the MNNG-containing medium.
-
Washing: Wash the cells twice with sterile PBS to remove any residual MNNG.[9]
-
Post-treatment Incubation: Add fresh, MNNG-free complete culture medium to the cells and return them to the incubator for further analysis at desired time points.[9]
Visualizations
Caption: A flowchart illustrating the key steps for the safe preparation of MNNG stock solutions.
Caption: A simplified diagram of the signaling pathway initiated by MNNG-induced DNA damage.
References
- 1. Methylnitronitrosoguanidine - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Mechanisms and applications of N-Methyl-N’-nitro-N-nitrosoguanidine in animal tumor models: current situation and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methylating agents and DNA repair responses: methylated bases and sources of strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. N-Methyl-N'-nitro-N-nitrosoguanidine | C2H5N5O3 | CID 135436526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Cellular response to alkylating agent MNNG is impaired in STAT1‐deficients cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-Methyl-N′-nitro-N-nitrosoguanidine (MNNG) Triggers MSH2 and Cdt2 Protein-dependent Degradation of the Cell Cycle and Mismatch Repair (MMR) Inhibitor Protein p21Waf1/Cip1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. phytotechlab.com [phytotechlab.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing MNNG Concentration for Maximum Mutation Frequency
This technical support center provides researchers, scientists, and drug development professionals with guidance on using N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) for mutagenesis. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you achieve optimal mutation frequencies in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of MNNG-induced mutagenesis?
MNNG is an alkylating agent that primarily methylates the O6 position of guanine (B1146940) in DNA. This O6-methylguanine can mispair with thymine (B56734) during DNA replication, leading to G:C to A:T transitions.[1][2][3] This is the most common type of mutation induced by MNNG.[2][4]
Q2: How does MNNG concentration relate to mutation frequency and cell survival?
Generally, increasing the MNNG concentration leads to a higher mutation frequency. However, this is often accompanied by decreased cell survival due to the cytotoxic effects of DNA damage.[5] The goal is to find a concentration that maximizes mutation frequency while maintaining an acceptable level of cell viability. For some applications, a high frequency of mutations is achieved with significant cell killing.[1][6]
Q3: What is the "adaptive response" to MNNG?
In some organisms, like E. coli, pre-treatment with low, non-mutagenic concentrations of MNNG can induce an "adaptive response."[1][7] This response involves the upregulation of DNA repair enzymes, such as O6-methylguanine-DNA methyltransferase, which can protect the cells from the mutagenic effects of a subsequent higher dose of MNNG.[7] However, this adaptive response is not observed in all organisms, such as Saccharomyces cerevisiae.[8]
Q4: Does the genetic background of the organism affect MNNG mutagenesis?
Yes, the genetic background is crucial. Strains with deficiencies in certain DNA repair pathways can be more susceptible to MNNG-induced mutations. For example, E. coli strains with mutations in the xthA gene show a higher mutation frequency with MNNG treatment.[7] Similarly, human cell lines with a deficient mismatch repair system (RER+) are significantly more mutable by MNNG.[9][10]
Q5: Are mutations induced by MNNG randomly distributed?
No, the distribution of MNNG-induced mutations is not entirely random. The local DNA sequence can influence the frequency of mutation. For instance, in E. coli, guanine residues preceded by another guanine or an adenine (B156593) are more likely to be mutated by MNNG.[2][3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no mutation frequency | MNNG concentration is too low. | Gradually increase the MNNG concentration in your experiment. Perform a dose-response curve to find the optimal concentration. |
| Exposure time is too short. | Increase the duration of MNNG treatment. | |
| Active DNA repair mechanisms. | Consider using a strain with a deficient DNA repair pathway if appropriate for your experimental goals. | |
| Degraded MNNG solution. | MNNG is sensitive to light and moisture. Prepare fresh solutions for each experiment. | |
| High cell death, few mutants recovered | MNNG concentration is too high. | Reduce the MNNG concentration. A survival rate of 30-50% is often a good starting point for achieving a balance between toxicity and mutagenesis.[1] |
| Cells are in a sensitive growth phase. | Ensure cells are in the logarithmic growth phase, as they are generally more robust. | |
| Inconsistent results between experiments | Variability in cell density or growth phase. | Standardize your cell culture conditions, including initial cell density and growth stage at the time of treatment. |
| Inconsistent MNNG treatment. | Ensure precise timing and temperature control during MNNG exposure and subsequent washing steps. | |
| Unexpected mutation types | Contamination with other mutagens. | Ensure proper sterile technique and use of pure reagents. |
| Spontaneous mutations. | Always include a no-treatment control to determine the spontaneous mutation frequency. |
Experimental Protocols
MNNG Mutagenesis in Escherichia coli
This protocol is a general guideline and may require optimization for specific strains and experimental goals.
Materials:
-
Log-phase culture of E. coli
-
MNNG solution (freshly prepared)
-
LB medium
-
Phosphate (B84403) buffer (100 mM, pH 7.0)
-
Centrifuge and appropriate tubes
Procedure:
-
Grow an overnight culture of E. coli in LB medium.
-
Inoculate fresh LB medium with the overnight culture and grow to mid-log phase (OD600 ≈ 0.4-0.6).
-
Harvest the cells by centrifugation and wash them with phosphate buffer.
-
Resuspend the cells in a small volume of phosphate buffer.
-
Add MNNG to the desired final concentration (a starting range of 5-100 µg/mL is recommended).[1]
-
Incubate at room temperature for a specific duration (e.g., 5-30 minutes).[1][7]
-
Stop the reaction by adding an equal volume of cold phosphate buffer and centrifuging immediately.
-
Wash the cells twice with cold phosphate buffer to remove residual MNNG.[1]
-
Resuspend the cells in fresh LB medium and grow overnight to allow for mutation fixation.
-
Plate appropriate dilutions on selective and non-selective media to determine mutation frequency and survival rate.
MNNG Mutagenesis in Saccharomyces cerevisiae
This protocol provides a general framework for MNNG mutagenesis in yeast.
Materials:
-
Log-phase culture of S. cerevisiae
-
MNNG solution (freshly prepared)
-
YPD medium
-
Sterile water or appropriate buffer
-
Centrifuge and tubes
Procedure:
-
Grow a yeast culture to the logarithmic phase in YPD medium.
-
Harvest the cells by centrifugation and wash them with sterile water or buffer.
-
Resuspend the cells in a small volume of sterile water or buffer.
-
Add MNNG to the desired concentration. The optimal concentration should be determined empirically, aiming for 50-95% cell killing.[6]
-
Incubate for a defined period (e.g., 30-60 minutes) with gentle agitation.
-
Stop the mutagenesis by pelleting the cells and washing them thoroughly with sterile water or buffer.
-
Resuspend the cells in fresh YPD medium and allow for a recovery period of one or two cell divisions to fix the mutations.[6]
-
Plate dilutions on complete medium to determine survival and on selective medium to screen for desired mutants.[6]
Quantitative Data Summary
| Organism | MNNG Concentration | Exposure Time | Survival Rate | Mutation Frequency | Reference |
| E. coli | 5-100 µg/mL | 5 min | Varies (little killing reported) | ~10⁻⁵ per viable cell | [1] |
| E. coli (xthA-) | 0.5 µg/mL | 4 hours | Not specified | 5- to 10-fold higher than wild-type | [7] |
| Human Cells (MT1) | 4 µM | Single dose | 85% | 8 x 10⁻³ (nuclear gene) | [10] |
Visualizations
Caption: A generalized workflow for MNNG mutagenesis experiments.
Caption: A decision tree for troubleshooting low MNNG mutation frequency.
Caption: Simplified pathway of MNNG-induced mutagenesis and repair.
References
- 1. In Vivo Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of neighbouring base sequence on N-methyl-N'-nitro-N-nitrosoguanidine mutagenesis in the lacI gene of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-methyl-N'-nitro-N-nitrosoguanidine induced DNA sequence alteration; non-random components in alkylation mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Description of a new amplifiable shuttle vector for mutagenesis studies in human cells: application to N-methyl-N'-nitro-N-nitrosoguanidine-induced mutation spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Mutagenesis in Yeast | Springer Nature Experiments [experiments.springernature.com]
- 7. Preparing to download ... [pmc.ncbi.nlm.nih.gov]
- 8. Response of S. cerevisiae to N-methyl-N'-nitro-N-nitrosoguanidine: mutagenesis, survival and DDR gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frequency of HPRT gene mutations induced by N-methyl-N'-nitro-N-nitrosoguanidine corresponds to replication error phenotypes of cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemically induced mutations in mitochondrial DNA of human cells: mutational spectrum of N-methyl-N'-nitro-N-nitrosoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting high animal mortality in MNNG carcinogenesis experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing high animal mortality in N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) carcinogenesis experiments.
Frequently Asked Questions (FAQs)
Q1: What is MNNG and why is it used in carcinogenesis research?
A1: N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) is a potent alkylating agent widely used to induce cancer in animal models.[1][2][3] It is a direct-acting carcinogen, meaning it does not require metabolic activation to exert its effects.[1] MNNG is frequently used to create models of gastrointestinal cancers, particularly gastric cancer, as it effectively induces tumor formation in the stomach and intestines of laboratory animals like rats and mice.[4]
Q2: What are the common causes of high animal mortality in MNNG experiments?
A2: High animal mortality in MNNG studies is often multifactorial and can be attributed to:
-
Acute Toxicity: High doses of MNNG can cause acute toxic effects, leading to rapid mortality. For instance, a single oral gavage dose of 2000 mg/kg in mice can be lethal within hours.[5]
-
Gastrointestinal Toxicity: MNNG administration, particularly orally, can lead to severe gastrointestinal distress, including gastritis, ulceration, and hemorrhage, which can contribute to mortality.[1]
-
Systemic Toxicity: MNNG can cause systemic effects beyond the gastrointestinal tract, including damage to the liver, kidneys, and bone marrow.[2][3]
-
Procedure-Related Complications: The method of administration, such as oral gavage, can itself cause stress, injury (e.g., esophageal perforation), and mortality, with some studies reporting up to 15% mortality from the procedure alone.[6]
-
Tumor Burden: In later stages of the experiment, a high tumor burden can lead to cachexia, organ failure, and death.
Q3: Are certain animal species or strains more susceptible to MNNG-induced toxicity?
A3: Yes, there is variability in susceptibility to MNNG among different species and strains. For example, mice have been reported to be remarkably resistant to MNNG-induced gastric carcinogenesis compared to rats and gerbils.[4] Within rat strains, the ACI and Wistar strains are considered sensitive to MNNG-induced gastric tumors, while the Buffalo strain is more resistant.[7]
Troubleshooting Guides
Issue 1: High mortality during the initial phase of MNNG administration.
Possible Causes:
-
Dose is too high: The administered dose of MNNG may be in the toxic range for the specific animal model and strain.
-
Administration route: Oral gavage can be stressful and may cause physical injury if not performed correctly.[6]
-
Animal health status: Pre-existing health conditions can increase susceptibility to MNNG toxicity.
Troubleshooting Steps:
-
Dose Reduction:
-
Review the literature for established dose ranges for your specific animal model and strain.
-
Consider performing a pilot study with a range of lower doses to determine the maximum tolerated dose (MTD) in your laboratory.[8]
-
-
Refine Administration Technique:
-
Ensure personnel are highly trained in the administration technique (e.g., oral gavage).
-
Consider alternative, less stressful administration methods, such as administering MNNG in the drinking water, although this can lead to variability in intake.[9]
-
-
Animal Acclimation and Health Monitoring:
-
Allow for an adequate acclimation period for animals before starting the experiment.
-
Thoroughly assess the health of all animals prior to MNNG administration.
-
Closely monitor animals for clinical signs of toxicity after dosing.
-
Issue 2: Significant weight loss and poor health in animals during the study.
Possible Causes:
-
Dehydration and malnutrition: MNNG-induced gastrointestinal toxicity can lead to decreased food and water intake.
-
Systemic toxicity: MNNG can affect various organs, leading to a general decline in health.
-
Pain and distress: Tumor development and MNNG-induced inflammation can cause pain and distress, leading to reduced appetite.
Troubleshooting Steps:
-
Provide Supportive Care:
-
Offer palatable, high-energy, and easily digestible food.
-
Provide supplemental hydration, such as hydrogels or subcutaneous fluids, if dehydration is observed.
-
Consult with a veterinarian regarding the use of analgesics to manage pain.
-
-
Monitor Clinical Signs:
-
Environmental Enrichment:
-
Provide appropriate environmental enrichment to reduce stress.
-
Issue 3: Unexpected tumor development in non-target organs.
Possible Cause:
-
Systemic distribution of MNNG: Although MNNG often has a local effect, it can be absorbed systemically and induce tumors in other organs.[2][3]
Troubleshooting Steps:
-
Refine Dosing Strategy:
-
Consider localizing the administration of MNNG to the target organ as much as possible.
-
-
Histopathological Analysis:
-
Perform thorough necropsies and histopathological examinations on all animals, including those that die prematurely, to identify the full spectrum of MNNG-induced pathologies.
-
Quantitative Data on MNNG Administration
Table 1: MNNG Administration in Drinking Water (Rats)
| MNNG Concentration (µg/mL) | Animal Strain | Duration | Key Outcomes | Reference |
| 25 | Wistar | 32 weeks | Low incidence of adenomatous hyperplastic lesions with focal adenocarcinoma in the stomach. | [11] |
| 50 | Wistar | 32 weeks | Peak gastric tumor frequency of 3.3 tumors per 10 animals. | [11] |
| 83 | Wistar/ACI | 32 weeks | High incidence of gastric tumors in sensitive strains (ACI males: 80%, ACI females: 63%). | [7] |
| 100 | Wistar | 32 weeks | Highest tumor induction in the upper small intestine (5.6 tumors per 10 rats). | [11] |
| 100 | Wistar | Up to 314 days | 91% of conventional rats developed gastrointestinal tumors. | [9] |
Table 2: MNNG Administration by Oral Gavage (Mice & Rats)
| Dose (mg/kg) | Animal Species | Frequency | Key Outcomes | Reference |
| 1 | Rat (Fischer 344) | Single dose | No signs of toxic stress. | [11] |
| 150 | Rat (Wistar) | Three times with a 2-week gap | Gastric carcinogenesis induced. | [6] |
| 250 | Rat (Wistar) | Single dose | 21% incidence of forestomach squamous cell carcinoma. | [9] |
| 2000 | Mouse and Rat | Single dose | 100% mortality within approximately 3 hours. Signs included somnolence and piloerection in mice. | [5] |
Experimental Protocols
Protocol 1: MNNG Administration in Drinking Water for Gastric Carcinogenesis in Rats
Materials:
-
N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)
-
Drinking water (autoclaved or sterile)
-
Light-protected water bottles
-
Appropriate animal strain (e.g., Wistar or ACI rats)
Procedure:
-
Preparation of MNNG Solution:
-
Calculate the required amount of MNNG to achieve the desired concentration (e.g., 83 µg/mL).
-
Dissolve the MNNG in a small amount of a suitable solvent like acetone (B3395972) if necessary, and then add it to the total volume of drinking water. Ensure complete dissolution.
-
Prepare fresh MNNG solution regularly (e.g., twice a week) as it can degrade over time.
-
-
Administration:
-
House the rats individually or in small groups.
-
Provide the MNNG-containing drinking water ad libitum in light-protected bottles.
-
Replace the MNNG solution with a freshly prepared solution at regular intervals.
-
-
Monitoring:
-
Measure water consumption regularly to estimate the MNNG intake per animal.
-
Monitor the body weight and general health of the animals daily.
-
Observe for any clinical signs of toxicity.
-
-
Duration:
-
Continue the administration for the planned duration of the study (e.g., 32 weeks).[7]
-
-
Post-Administration:
-
After the MNNG administration period, switch the animals back to regular drinking water and continue to monitor them for tumor development.
-
Protocol 2: MNNG Administration by Oral Gavage for Acute Toxicity Studies in Mice
Materials:
-
N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)
-
Vehicle (e.g., corn oil or 0.5% carboxymethyl cellulose)
-
Appropriate gavage needles (e.g., 20-gauge, 1.5-inch curved ball-tipped)
-
Syringes
-
Appropriate mouse strain
Procedure:
-
Preparation of MNNG Suspension:
-
Calculate the amount of MNNG needed for the desired dose (e.g., 2000 mg/kg).
-
Suspend the MNNG in the chosen vehicle at the appropriate concentration. Ensure the suspension is homogenous before each administration.
-
-
Animal Handling and Administration:
-
Handle the mice gently to minimize stress.
-
Accurately measure the body weight of each mouse to calculate the correct volume to administer.
-
Using proper technique, carefully insert the gavage needle into the esophagus and deliver the MNNG suspension directly into the stomach.
-
-
Post-Administration Observation:
-
Closely monitor the animals for at least the first few hours post-administration for acute signs of toxicity, such as lethargy, piloerection, and changes in breathing.[5]
-
Continue to observe the animals for several days for any delayed effects.
-
-
Data Collection:
-
Record the time of onset of any clinical signs and the time of death, if it occurs.
-
Perform a gross necropsy on all animals to identify any pathological changes.
-
Signaling Pathways and Experimental Workflows
MNNG-Induced Carcinogenesis Signaling Pathways
MNNG is a potent DNA alkylating agent that can trigger multiple signaling pathways involved in carcinogenesis.[1]
References
- 1. N-METHYL-N′-NITRO-N-NITROSOGUANIDINE (MNNG) (Group 2A) - Overall Evaluations of Carcinogenicity - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Inhibition of gastric tumorigenesis byα-difluoromethylornithine in rats treated with N-methyl-N′-nitro-N-nitrosoguanidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Repeated dose toxicity study (28 days) in rats and mice with N-methylpyrrolidone (NMP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Ethanolic neem leaf extract protects against N-methyl -N'-nitro-N-nitrosoguanidine-induced gastric carcinogenesis in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genetic control of sensitivity of rats to gastrocarcinogenesis by N-methyl-N'-nitro-N-nitrosoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nationalacademies.org [nationalacademies.org]
- 9. Gastric carcinogenesis in rats given hypertonic salt at different times before a single dose ofN-methyl-N′-nitro-N-nitrosoguanidine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of calcium on rat gastric carcinogenesis induced by N-methyl-N'-nitro-N-nitrosoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effects of different MNNG (N-methyl-N'-nitro-N-nitrosoguanidine) doses on the stomach and the upper small intestine of the rat. I. The frequency and histopathology of the induced tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
How to overcome inconsistent tumor induction with N-Methyl-N'-nitrosoguanidine
Welcome to the technical support center for N-Methyl-N'-nitrosoguanidine (MNNG) induced tumorigenesis. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to inconsistent tumor induction.
Frequently Asked Questions (FAQs)
Q1: What is MNNG and how does it induce tumors?
N-Methyl-N'-nitrosoguanidine (MNNG) is a potent, direct-acting alkylating agent widely used to induce tumors in animal models, particularly for gastric cancer research.[1][2] It does not require metabolic activation to exert its carcinogenic effects.[1][3] The primary mechanism involves the methylation of DNA, leading to the formation of adducts like O6-methylguanine (O6-MeG).[1] This adduct can mispair with thymine (B56734) during DNA replication, causing G:C to A:T transition mutations.[1] These mutations can activate proto-oncogenes (e.g., Ras) or inactivate tumor suppressor genes (e.g., p53), initiating tumorigenesis.[1] MNNG also induces oxidative stress and chronic inflammation, which contribute to the carcinogenic process.[1][3]
Q2: Which animal models are most susceptible to MNNG-induced gastric tumors?
Rats, particularly Wistar and ACI strains, are known to be sensitive to MNNG-induced gastric carcinogenesis.[4] Mice, however, have shown remarkable resistance to developing glandular stomach adenocarcinoma with MNNG, often developing tumors in the forestomach instead.[5] Mongolian gerbils are also highly susceptible.[5] Significant variability exists between different strains, highlighting the importance of genetic background in susceptibility.[4]
Q3: What are the common routes of MNNG administration?
The most common routes for inducing gastric tumors are:
-
Drinking Water: MNNG is dissolved in the animals' drinking water for a specified period. This method mimics chronic exposure.[1]
-
Oral Gavage: A set dose of MNNG is administered directly into the stomach at regular intervals.[1]
-
Subcutaneous Injection: While used for inducing tumors at other sites like the lung and liver, this route is not typical for primary gastric cancer models.[6]
Each method has its own advantages and disadvantages regarding consistency, toxicity, and tumor location.[1][2]
Q4: How should I prepare and store MNNG solutions?
MNNG is unstable at higher pH and in phosphate (B84403) buffers.[7] For oral administration, it is typically dissolved in distilled water. For other applications, a citrate (B86180) buffer (pH 5.0-5.5) can be used.[7] It is recommended to prepare fresh solutions regularly, as the compound can degrade. For stock solutions, prepare small aliquots and store them frozen at -20°C; these should be used only once after thawing and then discarded.[7]
Troubleshooting Guide: Overcoming Inconsistent Tumor Induction
Inconsistent tumor incidence, latency, and multiplicity are common challenges in MNNG-based studies.[1][2] The following guide addresses specific issues you may encounter.
Problem 1: Low or No Tumor Incidence
| Potential Cause | Troubleshooting Action | Explanation |
| Incorrect MNNG Dose | Titrate the MNNG concentration. For drinking water in rats, concentrations between 83-100 µg/mL are often effective.[1][4] | The dose-response relationship for MNNG is complex; too low a dose will be ineffective, while excessively high doses can increase mortality or deter water consumption without proportionally increasing tumor yield.[1][8] |
| Animal Strain Resistance | Select a susceptible animal strain. Wistar and ACI rats are sensitive to MNNG-induced gastric cancer, whereas Buffalo rats are resistant.[4] | Genetic factors significantly influence susceptibility to chemical carcinogens.[4] Ensure the chosen strain is appropriate for your cancer model. |
| MNNG Degradation | Prepare fresh MNNG solutions frequently (e.g., 2-3 times per week) and protect them from light. Confirm the purity and quality of your MNNG supply. | MNNG is unstable in aqueous solutions, especially at neutral or alkaline pH.[7] Degradation will lead to a lower effective dose being administered. |
| Insufficient Duration | Ensure the administration period and the total experimental duration are adequate. For gastric cancer in rats via drinking water, MNNG is often given for 24-32 weeks, with a total study length of up to a year.[1][8] | Tumorigenesis is a lengthy process. Insufficient exposure or observation time will result in failure to detect tumor development. |
Problem 2: High Animal Mortality or Excessive Toxicity
| Potential Cause | Troubleshooting Action | Explanation |
| Acute Toxicity from High Dose | Reduce the MNNG concentration. If using oral gavage, consider switching to the drinking water method for less acute toxicity. | High single doses, especially via gavage, can cause severe local tissue damage and systemic toxicity, leading to early death. The LD50 for MNNG via gavage in 10% DMSO is 90 mg/kg in rats.[1] |
| Inappropriate Vehicle/Solvent | When using gavage, avoid DMSO as a solvent. Aqueous or olive oil solutions can significantly reduce acute toxicity and mortality.[1] | The solvent can heavily influence the absorption rate and local concentration of MNNG, impacting its toxicity profile. |
| Reduced Water/Food Intake | Monitor water consumption. If animals are avoiding the MNNG-laced water, lower the concentration. An optimal choice may be around 100 µg/mL.[1] | Rats have a sensitive sense of smell and may drink less water if the MNNG concentration is too high, leading to dehydration, weight loss, and inconsistent dosing.[1] |
Problem 3: High Variability in Tumor Response Between Animals
| Potential Cause | Troubleshooting Action | Explanation |
| Genetic Heterogeneity | Use inbred animal strains to ensure a more uniform genetic background. | Outbred stocks can have significant genetic variation, leading to different individual susceptibilities to MNNG.[4] |
| Differences in Diet | Provide a standardized, controlled diet to all animals. Be aware of dietary components that can alter carcinogenesis. | High-salt diets can enhance MNNG-induced gastric cancer, while other compounds may be protective.[9] A calcium-deficient diet has also been shown to increase tumor incidence.[10] |
| Sex Differences | Use animals of a single sex or account for sex as a variable in your analysis. | In several studies, male rats have shown a higher incidence of gastric tumors induced by MNNG compared to females.[4] |
| Inconsistent Dosing | Ensure precise and consistent MNNG administration for all animals, especially with oral gavage. Monitor water intake if using the drinking water method. | Variability in the actual dose received by each animal is a major source of inconsistent outcomes. |
Data and Protocols
Quantitative Data on MNNG Tumor Induction
Table 1: Effect of MNNG Concentration on Gastric & Intestinal Tumor Frequency in Rats (Data adapted from a 32-week administration study followed by a 50-week observation period)[8]
| MNNG Concentration (in drinking water) | Gastric Tumors (per 10 rats) | Small Intestine Tumors (per 10 rats) |
| 25 µg/mL | Adenomatous hyperplastic lesions only | Not specified |
| 50 µg/mL | 3.3 | Not specified |
| 100 µg/mL | Slight decrease from 50 µg/mL | 5.6 |
Table 2: Influence of Rat Strain and Sex on Gastric Tumor Incidence (Data from an 83 µg/mL MNNG in drinking water for 32 weeks study)[4]
| Rat Strain | Sex | Gastric Tumor Incidence (%) |
| ACI | Male | 80% |
| ACI | Female | 63% |
| Buffalo | Male | 29% |
| Buffalo | Female | 6% |
| F1 Hybrid (ACI x Buffalo) | Male | 35% |
| F1 Hybrid (ACI x Buffalo) | Female | 9% |
Detailed Experimental Protocols
Protocol 1: Gastric Tumor Induction in Rats via Drinking Water
-
Animal Model: Male Wistar or ACI rats, 7-9 weeks old.[4]
-
MNNG Preparation: Dissolve MNNG in distilled water to a final concentration of 83-100 µg/mL.[1][4] Prepare this solution fresh at least twice a week and store it in light-protected water bottles.
-
Administration: Provide the MNNG solution ad libitum as the sole source of drinking water for a continuous period of 24-32 weeks.[1][8]
-
Monitoring: Monitor animal weight and general health weekly. Measure water intake to estimate the average MNNG dose consumed.
-
Post-Administration: After the MNNG treatment period, switch back to regular tap water.
-
Endpoint: Euthanize animals at a predetermined endpoint (e.g., 52 weeks from the start of the experiment) or when they show signs of significant morbidity.[10][11] Harvest the stomach and other relevant organs for histopathological analysis.
Protocol 2: MNNG Solution Preparation for In Vitro Mutagenesis
-
Stock Solution: Prepare a 1 mg/mL (7 mM) MNNG stock solution in 100 mM citrate buffer (pH 5.5).[7] To dissolve, the solution can be warmed briefly to 37°C.
-
Aliquoting & Storage: Dispense the stock solution into small, single-use aliquots and store them at -20°C.[7]
-
Working Solution: For cell treatment, dilute the stock aliquot into the appropriate buffer or media to the desired final concentration (e.g., 5–100 µg/mL).[7]
-
Inactivation: MNNG activity is rapidly inactivated at higher pH. After treatment, the reaction can be stopped by adding a phosphate buffer (pH 7.0) and washing the cells.[7]
Visualizations
MNNG Mechanism of Action
Caption: Simplified signaling pathway of MNNG-induced carcinogenesis.
Experimental Workflow for MNNG Tumor Induction
Caption: General experimental workflow for MNNG-induced gastric carcinogenesis.
Troubleshooting Logic for Low Tumor Incidence
Caption: Decision tree for troubleshooting low tumor incidence in MNNG studies.
References
- 1. Mechanisms and applications of N-Methyl-N’-nitro-N-nitrosoguanidine in animal tumor models: current situation and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms and applications of N-Methyl-N'-nitro-N-nitrosoguanidine in animal tumor models: current situation and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Mechanisms and applications of N-Methyl-N’-nitro-N-nitrosoguanidine in animal tumor models: current situation and challenges [frontiersin.org]
- 4. Genetic control of sensitivity of rats to gastrocarcinogenesis by N-methyl-N'-nitro-N-nitrosoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mouse Models of Gastric Cancer [mdpi.com]
- 6. Tumor induction by a single subcutaneous injection of N-methyl-N'-nitro-N-nitrosoguanidine and its derivatives in newborn mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vivo Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effects of different MNNG (N-methyl-N'-nitro-N-nitrosoguanidine) doses on the stomach and the upper small intestine of the rat. I. The frequency and histopathology of the induced tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Co-carcinogenic effects of several Korean foods on gastric cancer induced by N-methyl-N'-nitro-N-nitrosoguanidine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhancing effects of calcium-deficient diet on gastric carcinogenesis by N-methyl-N'-nitro-N-nitrosoguanidine in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of a defined diet in liquid form on gastric carcinogenesis induced by N-methyl-N'-nitro-N-nitrosoguanidine in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Factors affecting the stability and potency of MNNG solutions over time
This technical support center provides guidance for researchers, scientists, and drug development professionals on the factors affecting the stability and potency of N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) solutions.
Frequently Asked Questions (FAQs)
Q1: How stable are MNNG solutions?
A1: MNNG solutions are inherently unstable and should ideally be prepared fresh before each experiment.[1][2] Degradation can occur over time, affecting the potency and reproducibility of your results. Several factors, including solvent, pH, temperature, and light exposure, significantly influence the rate of degradation.
Q2: What are the primary factors that affect MNNG solution stability?
A2: The main factors affecting MNNG stability are:
-
pH: MNNG stability is highly pH-dependent. It is more stable in acidic to neutral conditions and decomposes more rapidly in basic aqueous solutions.[3][4] At an acidic pH, it slowly releases nitrous acid.[3][4]
-
Temperature: Higher temperatures accelerate the degradation of MNNG. Recommended storage for the solid compound is 2-8°C.[5]
-
Light: MNNG is a light-sensitive compound.[3] Exposure to light can cause it to change color to orange and green, indicating degradation.[3]
-
Solvent: The choice of solvent can impact stability. MNNG is soluble in polar organic solvents like DMSO, but this is often accompanied by decomposition.[3] It decomposes much more rapidly in tap water compared to deionized water.[3]
Q3: What are the degradation products of MNNG?
A3: Prolonged or improper storage can lead to the formation of several degradation products, including N-methyl-N'-nitroguanidine, N-nitroguanidine, nitrocyanamide, and guanidine.[3] In basic aqueous solutions, MNNG produces diazomethane, a known methylating agent, while in acidic solutions, it generates nitrous acid.[4]
Q4: How should I store my MNNG solutions?
A4: Due to their instability, it is strongly recommended to prepare MNNG solutions fresh for immediate use.[1][2] If short-term storage is unavoidable, solutions should be kept in tightly closed, light-protected containers (e.g., amber vials) at 2-8°C.[5] For animal studies, it is advised to store aqueous MNNG solutions in black bottles and refresh them daily.[2][6]
Q5: Can I use DMSO to prepare MNNG stock solutions?
A5: Yes, DMSO is a common solvent for preparing MNNG stock solutions as it can dissolve MNNG at relatively high concentrations.[1] However, be aware that moisture-absorbing DMSO can reduce solubility, so using fresh, anhydrous DMSO is crucial.[1] Even in DMSO, MNNG solutions are not completely stable and should be prepared fresh.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent or weaker than expected experimental results. | Degradation of MNNG solution leading to lower effective concentration. | 1. Prepare a fresh MNNG solution immediately before each experiment. 2. Verify the purity of the solid MNNG used. 3. Ensure proper storage of the solid compound (2-8°C, protected from light).[5] 4. If using a stock solution, perform a stability test to determine its effective lifespan under your storage conditions. |
| Visible color change (yellow to orange/green) in the MNNG solution. | Light-induced degradation of MNNG.[3] | 1. Discard the discolored solution. 2. Prepare a new solution using a light-protected container (e.g., amber vial or a flask wrapped in aluminum foil). 3. Minimize light exposure during solution preparation and handling. |
| Precipitate forms in the MNNG solution. | 1. Poor solubility in the chosen solvent. 2. Interaction with the container or impurities in the solvent. 3. Degradation products precipitating out of solution. | 1. Ensure the solvent is appropriate and of high purity (e.g., fresh, anhydrous DMSO).[1] 2. Consider gentle warming or sonication to aid dissolution, but be mindful of potential heat-induced degradation. 3. If using aqueous solutions, use deionized or distilled water, as tap water can accelerate decomposition.[3] |
| High variability between replicate experiments. | Inconsistent age or storage conditions of the MNNG solution used for each replicate. | 1. Use the same freshly prepared batch of MNNG solution for all replicates within an experiment. 2. Standardize the entire experimental protocol, including the time between solution preparation and use. |
Quantitative Data Summary
The stability of MNNG is often quantified by its half-life, which is the time it takes for half of the compound to degrade.
| Solvent/Buffer | pH | Temperature | Half-life |
| Phosphate Buffer | 7.0 | 37°C | 170 hours[3] |
| Aqueous Solution | 8.0 | Room Temperature | ~200 hours[3] |
| Complete Medium | Not Specified | Not Specified | ~70 minutes[2][6] |
Experimental Protocols
Protocol 1: Preparation of a Fresh MNNG Stock Solution (e.g., in DMSO)
-
Materials:
-
N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, light-protected microcentrifuge tubes or vials (e.g., amber colored)
-
Pipettes and sterile, filtered pipette tips
-
-
Procedure:
-
Allow the MNNG container to equilibrate to room temperature before opening to prevent moisture condensation.
-
In a fume hood, carefully weigh the desired amount of MNNG solid using an analytical balance.
-
Transfer the weighed MNNG to a sterile, light-protected vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 29 mg/mL).[1]
-
Vortex the solution until the MNNG is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Use the solution immediately for the best results.
-
Protocol 2: Assessment of MNNG Solution Stability via UV-Vis Spectrophotometry
-
Objective: To determine the degradation rate of MNNG in a specific solvent and under defined storage conditions.
-
Materials:
-
Freshly prepared MNNG solution of a known concentration
-
The solvent used to prepare the MNNG solution (as a blank)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Storage containers (e.g., amber vials)
-
Incubator or water bath set to the desired storage temperature
-
-
Procedure:
-
Prepare a fresh MNNG solution in the solvent of interest at a concentration suitable for spectrophotometric analysis (ensure the absorbance falls within the linear range of the instrument).
-
Immediately measure the initial absorbance spectrum of the MNNG solution at its maximum absorbance wavelength (λmax). Use the pure solvent as a blank.
-
Aliquot the remaining solution into several light-protected containers and store them under the desired conditions (e.g., specific temperature, light/dark).
-
At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove an aliquot and measure its absorbance spectrum.
-
Plot the absorbance at λmax versus time.
-
The decrease in absorbance over time corresponds to the degradation of MNNG. The half-life can be calculated from the rate of this decrease.
-
Visualizations
MNNG as a DNA Alkylating Agent
MNNG is a potent mutagen that acts by alkylating DNA bases.[4] Its primary mechanism involves the addition of a methyl group to the O6 position of guanine, leading to O6-methylguanine. This modified base can mispair with thymine (B56734) during DNA replication, resulting in G:C to A:T transition mutations.[4][7] This process is a critical initiating event in MNNG-induced carcinogenesis.
Caption: MNNG-induced DNA alkylation pathway.
Experimental Workflow for MNNG Stability Assessment
A systematic workflow is essential for accurately determining the stability of MNNG solutions. This involves careful preparation, controlled storage, and consistent analysis over time.
Caption: Workflow for assessing MNNG solution stability.
MNNG Interaction with Cellular Signaling Pathways
MNNG exposure triggers a complex cellular response involving multiple signaling pathways. It is known to induce DNA damage, which activates the DNA Mismatch Repair (MMR) system.[8][9] MNNG can also interfere with growth factor signaling, such as the Epidermal Growth Factor Receptor (EGFR) pathway, and induce oxidative stress and inflammatory responses.[7][10]
Caption: MNNG's impact on key cellular signaling pathways.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. N-Methyl-N'-nitro-N-nitrosoguanidine | C2H5N5O3 | CID 135436526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methylnitronitrosoguanidine - Wikipedia [en.wikipedia.org]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Mechanisms and applications of N-Methyl-N’-nitro-N-nitrosoguanidine in animal tumor models: current situation and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Methyl-N′-nitro-N-nitrosoguanidine (MNNG) Triggers MSH2 and Cdt2 Protein-dependent Degradation of the Cell Cycle and Mismatch Repair (MMR) Inhibitor Protein p21Waf1/Cip1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) triggers MSH2 and Cdt2 protein-dependent degradation of the cell cycle and mismatch repair (MMR) inhibitor protein p21Waf1/Cip1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-methyl-N'-nitro-N-nitrosoguanidine interferes with the epidermal growth factor receptor-mediated signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the organ specificity of MNNG-induced tumors in animal models
Technical Support Center: MNNG-Induced Tumor Models
Welcome to the technical support center for researchers utilizing N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) to induce organ-specific tumors in animal models. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed protocols, and data summaries to help you refine your experimental design, improve tumor specificity, and address common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q1: What is the primary mechanism of MNNG-induced carcinogenesis?
A1: MNNG is a direct-acting alkylating agent. Its primary carcinogenic mechanism involves the methylation of DNA bases, which occurs without requiring metabolic activation.[1] The key steps are:
-
DNA Alkylation: MNNG directly transfers a methyl group to DNA, primarily forming O6-methylguanine (O6-MeG) and N7-methylguanine (N7-MeG).[1][2]
-
Mutagenesis: The O6-MeG adduct is highly mutagenic. During DNA replication, it frequently mispairs with thymine (B56734) instead of cytosine, leading to G:C to A:T transition mutations.[1][2][3]
-
Repair and Apoptosis Signaling: If DNA repair mechanisms like O6-methylguanine-DNA methyltransferase (MGMT) or the Mismatch Repair (MMR) system fail to correct these lesions, the persistent DNA damage can activate oncogenes (e.g., Ras) and inactivate tumor suppressor genes (e.g., TP53).[2][4][5] The MMR system is also crucial for signaling apoptosis in response to MNNG-induced damage.[6][7]
-
Other Mechanisms: MNNG also induces oxidative stress, inflammation, and dysregulates various signaling pathways related to cell proliferation, apoptosis, and immunity, further contributing to tumorigenesis.[1][8][9]
Q2: My MNNG administration is not resulting in tumors in the target organ. What are the common causes?
A2: This is a frequent issue stemming from several factors. Consider the following:
-
Incorrect Route of Administration: Organ specificity is highly dependent on the administration route. For gastric tumors, administration in drinking water or by gavage is standard.[1][10] Local application is key to improving target specificity.[10]
-
Inappropriate Dose or Duration: Tumor induction requires a long latency period. For gastric cancer in rats, MNNG is often given in drinking water for 8-10 weeks to initiate adenoma development, with an ideal treatment window considered to be 24-30 weeks for observing tumors.[1] Insufficient duration will not yield results. Conversely, excessively high doses may increase toxicity and reduce water intake (if supplied in drinking water), paradoxically lowering the actual dose received.[1]
-
Animal Strain Resistance: Genetic background plays a critical role. Some animal strains are resistant to MNNG-induced carcinogenesis in specific organs. For example, Buffalo rats are resistant to MNNG-induced gastric tumors, whereas ACI and Wistar strains are sensitive.[11]
-
MNNG Instability: MNNG is unstable in aqueous solutions.[3] Ensure fresh solutions are prepared regularly according to your protocol to maintain potency.
Q3: I am observing tumors in multiple non-target organs. How can I improve organ specificity?
A3: MNNG has a known propensity for multi-organ carcinogenesis, which presents a significant challenge.[1][10][12] To enhance specificity:
-
Optimize Administration Route: The most effective strategy is to ensure the carcinogen has maximum contact with the target tissue and minimal systemic distribution. For example, intravesical administration is used for bladder cancer models to directly expose the bladder lining while reducing systemic effects.[13] For gastric cancer, oral gavage provides a more controlled dose directly to the stomach compared to ad libitum drinking.[1]
-
Adjust the Dose: Use the minimum effective dose that can induce tumors in the target organ. Higher systemic concentrations increase the likelihood of effects in non-target tissues.
-
Use Co-carcinogens or Promoters: Combining a lower, more targeted dose of MNNG with a promoting factor can enhance carcinogenesis specifically in the desired organ. For instance, duodenogastric reflux can act as a promoter for MNNG-induced gastric tumors in rats.[14][15]
Q4: How do I choose the appropriate animal model and strain?
A4: The choice of animal model is critical and depends on your research question and the target organ.
-
Species: Rats are most commonly used for gastric cancer models with MNNG, as they reliably develop adenocarcinomas in the glandular stomach.[1][11]
-
Strain: Susceptibility to chemical carcinogens is strain-dependent.[16][17][18] For gastric cancer induction with MNNG in rats, Wistar and ACI strains are known to be susceptible, while the Buffalo strain is resistant.[11] It is crucial to consult the literature to find a strain with documented susceptibility for your target organ.
Q5: Can diet affect the outcome of MNNG-induced tumor experiments?
A5: Yes, diet can significantly modulate the carcinogenic effects of MNNG.
-
Enhancement: A calcium-deficient diet has been shown to enhance MNNG-induced gastric carcinogenesis in Wistar rats, possibly by increasing cell proliferation in the antral mucosa.[19]
-
Inhibition: A defined liquid diet was found to significantly decrease the incidence of MNNG-induced gastric cancers, an effect potentially related to reduced serum gastrin levels and gastric mucosal hypoplasia.[20]
-
Phytochemicals: Many phytochemicals found in fruits and vegetables have been shown to have protective effects against MNNG-induced gastric cancer by inhibiting proliferation, inducing apoptosis, and reducing inflammation and oxidative stress.[8][9][21]
Data Presentation: Parameters for Gastric Carcinogenesis
The tables below summarize key quantitative data for planning MNNG-induced gastric cancer experiments in rats.
Table 1: Influence of Administration Route on Target Organ
| Route of Administration | Primary Target Organ(s) | Animal Model | Reference |
| Ad libitum in Drinking Water | Glandular Stomach (Pyloric region) | Rat | [1][4] |
| Intragastric Gavage | Glandular Stomach, Forestomach | Rat | [1] |
| Intravesical Instillation | Urinary Bladder | Rat/Mouse | [13] |
| Intrathecal Injection | Spinal Cord, Brain | Rat/Mouse | [13] |
| Subcutaneous Injection | Local Sarcomas, Systemic tumors | Mouse | [18] |
Table 2: MNNG Dosing and Duration for Gastric Tumor Induction in Rats (via Drinking Water)
| MNNG Concentration (µg/mL) | Duration of Administration | Time to Tumor Observation | Tumor Type | Reference |
| 83 | 32 weeks | 72 weeks | Adenocarcinoma | [11] |
| 83 | 4, 8, or 12 weeks | 8 months | Adenocarcinoma | [14] |
| General Guideline | 8-10 weeks | 24-30 weeks | Adenoma / Adenocarcinoma | [1] |
Table 3: Strain-Specific Susceptibility to MNNG-Induced Gastric Tumors in Rats
| Rat Strain | Susceptibility | Tumor Incidence (Male/Female at 72 wks) | Reference |
| ACI | Sensitive | 80% / 63% | [11] |
| Wistar | Sensitive | High (data varies) | [11][19][20] |
| Buffalo | Resistant | 29% / 6% | [11] |
| ACI x Buffalo F1 Hybrid | Resistant (Dominant gene) | 35% / 9% | [11] |
Experimental Protocols
Protocol: Induction of Glandular Stomach Tumors in Rats using MNNG in Drinking Water
This protocol is a generalized methodology based on common practices. Researchers must adapt it to their specific experimental design and institutional animal care guidelines.
1. Materials:
-
N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) (CAS 70-25-7)
-
Distilled water
-
Animal Model: Male Wistar or ACI rats, 7-9 weeks old
-
Amber or opaque water bottles to protect MNNG from light
-
Standard laboratory diet
-
Appropriate Personal Protective Equipment (PPE): MNNG is a potent carcinogen.[1] Handle with extreme caution in a chemical fume hood.
2. MNNG Solution Preparation:
-
Calculate the required amount of MNNG to prepare a stock solution. A common final concentration in drinking water is ~83 µg/mL.[11][14]
-
In a chemical fume hood, carefully weigh the MNNG powder.
-
Dissolve the MNNG in a small amount of acetone (B3395972) or DMSO before diluting with distilled water, or dissolve directly in distilled water with sonication if possible.
-
Prepare the final concentration by diluting the stock solution in distilled water in the amber water bottles.
-
Crucially, MNNG solutions are unstable. Prepare fresh solutions at least twice a week.
3. Administration Procedure:
-
Acclimatize animals for at least one week before the experiment begins.
-
Randomly assign animals to the control group (plain drinking water) and the MNNG group.
-
Replace the standard water bottles with the prepared MNNG-containing water bottles for the experimental group.
-
Provide the MNNG solution ad libitum for the planned duration (e.g., 25-32 weeks).[11][19]
-
Monitor water consumption and animal body weight weekly. A significant drop in water intake in the MNNG group may indicate aversion to the taste or toxicity, requiring a dose adjustment.[1]
-
Monitor the health of the animals daily for signs of toxicity (e.g., weight loss, ruffled fur, lethargy).
4. Post-Administration and Tumor Evaluation:
-
After the MNNG administration period, switch the animals back to regular drinking water.
-
Continue to monitor the animals for the remainder of the experimental period (e.g., up to 52-72 weeks total).[11][19]
-
At the experimental endpoint, euthanize the animals according to approved protocols.
-
Perform a complete necropsy. Carefully excise the stomach and other organs.
-
Open the stomach along the greater curvature, rinse with saline, and inspect for macroscopic lesions (tumors, ulcers).
-
Fix the stomach and any suspicious lesions from other organs in 10% neutral buffered formalin for histopathological analysis.
Visualizations: Pathways and Workflows
MNNG Mechanism of Carcinogenesis
Caption: MNNG alkylates DNA, leading to mutations and cancer if repair fails.
Experimental Workflow for MNNG-Induced Gastric Cancer
Caption: Workflow for inducing gastric cancer in rats using MNNG in water.
Troubleshooting Logic for Poor Tumor Yield
References
- 1. Mechanisms and applications of N-Methyl-N’-nitro-N-nitrosoguanidine in animal tumor models: current situation and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methylnitronitrosoguanidine - Wikipedia [en.wikipedia.org]
- 4. Chemical carcinogen, N-methyl-N'-nitro-N-nitrosoguanidine, is a specific activator of oncogenic Ras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Methyl-N′-nitro-N-nitrosoguanidine (MNNG) Triggers MSH2 and Cdt2 Protein-dependent Degradation of the Cell Cycle and Mismatch Repair (MMR) Inhibitor Protein p21Waf1/Cip1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. The effect of phytochemicals in N-methyl-N-nitro-N-nitroguanidine promoting the occurrence and development of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The effect of phytochemicals in N-methyl-N-nitro-N-nitroguanidine promoting the occurrence and development of gastric cancer [frontiersin.org]
- 10. Mechanisms and applications of N-Methyl-N'-nitro-N-nitrosoguanidine in animal tumor models: current situation and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Genetic control of sensitivity of rats to gastrocarcinogenesis by N-methyl-N'-nitro-N-nitrosoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. premier-research.com [premier-research.com]
- 14. Gastric carcinogenesis induced by N-methyl-N'-nitro-N-nitrosoguanidine: role of gastrectomy and duodenal reflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Promotion of gastric tumorigenesis by duodenal contents in rats induced with N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The role of mouse strain differences in the susceptibility to fibrosis: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Strain differences in susceptibility of female mice to 1,2-dimethylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Enhancing effects of calcium-deficient diet on gastric carcinogenesis by N-methyl-N'-nitro-N-nitrosoguanidine in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effect of a defined diet in liquid form on gastric carcinogenesis induced by N-methyl-N'-nitro-N-nitrosoguanidine in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Managing N-Methyl-N'-nitrosoguanidine (MNNG) Toxicity in Rats
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing and mitigating the toxicity of N-Methyl-N'-nitrosoguanidine (MNNG) in rat models. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of MNNG toxicity and carcinogenicity in rats?
A1: MNNG is a potent alkylating agent that exerts its toxic and carcinogenic effects primarily through the methylation of DNA bases. This leads to DNA damage, particularly the formation of O6-methylguanine, which can result in G to A transition mutations if not repaired.[1] This genetic damage can initiate carcinogenesis, particularly in the gastrointestinal tract.[2][3] Additionally, MNNG induces significant oxidative stress by increasing reactive oxygen species (ROS) and decreasing the activity of antioxidant enzymes.[1][4] This oxidative stress contributes to cellular damage and promotes inflammation, further driving the carcinogenic process. MNNG can also trigger inflammatory pathways, such as the NF-κB/NLRP3 inflammasome pathway, leading to chronic inflammation, a key factor in tumor development.[5]
Q2: What are the common signs of acute and chronic MNNG toxicity in rats?
A2: Acute toxicity from high doses of MNNG, particularly when administered via gavage, can lead to immediate mortality.[1] Signs of acute toxicity may include lethargy, reduced food and water intake, and weight loss. Chronic exposure to lower doses of MNNG, typically in drinking water, leads to the development of tumors, most commonly in the glandular stomach and upper small intestine.[2][6] Histopathological changes preceding tumor formation include gastric mucosal injury, inflammation with infiltration of lymphocytes and neutrophils, hyperplasia of gastric gland cells, and cellular degeneration and necrosis.[5] Changes in pepsinogen phenotypes can also be an early indicator of MNNG-induced gastric changes.[7]
Q3: How can I mitigate MNNG-induced toxicity in my rat model?
A3: Several strategies can be employed to mitigate MNNG toxicity. Co-administration of antioxidants has shown promise in reducing MNNG-induced damage. Folic acid, for instance, has been shown to attenuate gastric mucosal injury by inhibiting the NF-κB/NLRP3 inflammatory pathway.[5] Other antioxidants like vitamins A, C, and E, as well as glutathione (B108866) (GSH), have been investigated for their protective effects against MNNG-induced carcinogenesis.[8] Plant-derived compounds such as carvacrol (B1668589) and (-)-epigallocatechin (B1671488) gallate (EGCG) have also demonstrated anti-inflammatory, antioxidant, and anti-carcinogenic effects in MNNG-treated rats.[9][10] Careful dose selection and administration route are also critical to minimize acute toxicity while achieving the desired carcinogenic effect.[1]
Q4: What are the recommended administration routes and dosages for inducing gastric cancer in rats with MNNG?
A4: The two primary methods for MNNG administration to induce gastric cancer in rats are free drinking water and intragastric gavage.[1] The choice of method and dosage depends on the desired timeline and tumor incidence. Administration through drinking water typically involves concentrations ranging from 25 to 100 µg/mL for several weeks. Intragastric gavage allows for more precise dosing but carries a higher risk of acute toxicity. It is crucial to consult established protocols and consider factors like rat strain, as sensitivity to MNNG can vary.[11][12]
Q5: Are there specific rat strains that are more or less susceptible to MNNG-induced carcinogenesis?
A5: Yes, the genetic background of the rat strain significantly influences its susceptibility to MNNG-induced tumors.[11] For example, Wistar and ACI strains are known to be sensitive to MNNG-induced gastrocarcinogenesis, while the Buffalo strain is relatively resistant.[11] The age of the rats at the time of MNNG administration also plays a crucial role in tumor incidence and location.[12]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High mortality rate shortly after MNNG administration. | - Acute toxicity due to high dosage: The administered dose may exceed the lethal dose (LD50). The acute LD50 for MNNG in 10% DMSO via gavage is reported to be 90 mg/kg.[1] - Solvent toxicity: The vehicle used to dissolve MNNG may have inherent toxicity. | - Reduce the MNNG dosage: Titrate the dose to a level that induces carcinogenesis with minimal acute toxicity. - Change the administration route: Consider administration via drinking water for a more gradual exposure.[1] - Use a less toxic solvent: Aqueous or olive oil solutions can reduce the risk of acute toxicity associated with gavage.[1] |
| Low or inconsistent tumor incidence. | - Insufficient MNNG dosage or duration: The dose or length of exposure may not be adequate to induce tumors. - Rat strain resistance: The chosen rat strain may be genetically resistant to MNNG-induced carcinogenesis.[11] - Reduced water intake: Higher concentrations of MNNG in drinking water may have an unpleasant taste, leading to decreased consumption by the rats.[1] | - Increase MNNG dosage or duration of exposure: Refer to established protocols for appropriate dosing regimens.[1] - Select a sensitive rat strain: Use strains known for their susceptibility to MNNG, such as Wistar or ACI rats.[11] - Monitor water intake: If using the drinking water method, ensure that the MNNG concentration does not significantly deter the rats from drinking. |
| Tumors developing in non-target organs. | - Systemic distribution of MNNG: MNNG can induce tumors in various organs, not just the stomach.[2] The route of administration can influence the site of tumor development. | - Optimize the administration route for target organ specificity: For gastric tumors, direct administration methods like gavage may offer more localized effects, though with higher acute toxicity risk.[1] |
| Significant inflammation and tissue damage obscuring carcinogenic effects. | - High MNNG concentration leading to severe acute inflammation. - Oxidative stress-induced cellular damage. | - Lower the MNNG dose to reduce acute inflammatory responses. - Co-administer anti-inflammatory or antioxidant agents: Compounds like folic acid or carvacrol can help manage inflammation and oxidative stress.[5][9] |
Data Presentation
Table 1: MNNG Administration via Drinking Water for Gastric Cancer Induction in Rats
| MNNG Concentration (µg/mL) | Duration | Rat Strain | Tumor Incidence | Key Findings | Reference |
| 25 | 32 weeks | Not specified | Adenomatous hyperplastic lesions with focal adenocarcinoma | Lower concentration resulted in less severe lesions. | [6] |
| 50 | 32 weeks | Not specified | 3.3 tumors/10 animals (gastric) | Peak gastric tumor frequency observed at this concentration. | [6] |
| 83 | 32 weeks | ACI (Male) | 80% | High tumor incidence in a sensitive strain. | [11] |
| 83 | 32 weeks | ACI (Female) | 63% | Sex differences in tumor incidence observed. | [11] |
| 83 | 32 weeks | Buffalo (Male) | 29% | Lower incidence in a resistant strain. | [11] |
| 83 | 32 weeks | Buffalo (Female) | 6% | Significant resistance and sex difference. | [11] |
| 100 | 32 weeks | Not specified | 5.6 tumors/10 rats (upper small intestine) | Higher susceptibility of the small intestine compared to the stomach at this dose. | [6] |
| 100 | 8 weeks | Wistar | Not specified | Used as an initiation phase followed by antioxidant treatment. | [13] |
Table 2: Effects of Mitigating Agents on MNNG-Induced Carcinogenesis in Rats
| Mitigating Agent | Dosage & Administration | MNNG Treatment | Key Outcomes | Reference |
| Folic Acid | Various dosages | MNNG-induced gastric injury | Reduced inflammatory factor increase by decreasing NF-κB signaling. | [5] |
| Vitamin C | 400 mg/L in drinking water | 250 mg/kg MNNG (single oral dose) | Reduced gastric tumor incidence from 82.4% to 40.0% in male rats. | [8] |
| Vitamins A, C, E & BHT | Combined treatment | 250 mg/kg MNNG (single oral dose) | Reduced gastric tumor incidence to 40.7% in male rats. | [8] |
| Glutathione (GSH) | 100 mg/rat orally | 333 mg/kg MNNG (single oral dose) | Reduced gastric tumor incidence from 72.7% to 36.0% in female rats. | [8] |
| Carvacrol | 10 and 25 mg/kg BW | 200 mg/kg BW MNNG | Significantly reduced oxidative stress, inflammation, and apoptotic effects. | [9] |
| (-)-Epigallocatechin gallate (EGCG) | Not specified | MNNG in drinking water | Reduced tumor-bearing rats from 62% to 31%. | [10] |
Experimental Protocols
Protocol 1: Induction of Gastric Cancer in Rats using MNNG in Drinking Water
-
Objective: To induce gastric adenocarcinoma in rats through chronic oral exposure to MNNG.
-
Animals: Male Wistar rats, 7-9 weeks old.
-
Materials:
-
N-Methyl-N'-nitro-N-nitrosoguanidine (MNNG)
-
Distilled water
-
Drinking bottles
-
-
Procedure:
-
Prepare a stock solution of MNNG in distilled water at the desired concentration (e.g., 83 µg/mL).[11] Protect the solution from light.
-
Provide the MNNG solution to the rats as their sole source of drinking water.
-
Replace the MNNG solution fresh daily.
-
Continue the administration for a period of 32 weeks.[11]
-
Throughout the experiment, monitor the animals for signs of toxicity, including weight loss, reduced water intake, and general ill health.
-
After the administration period, the animals can be maintained on regular drinking water and monitored for tumor development. The experiment is typically terminated at a predetermined time point (e.g., 72 weeks) for histopathological analysis of the stomach and other organs.[11]
-
Protocol 2: Mitigation of MNNG-Induced Gastric Mucosal Injury with Folic Acid
-
Objective: To evaluate the protective effect of folic acid against MNNG-induced gastric damage.
-
Animals: Female Sprague-Dawley rats, 12 weeks old.[5]
-
Materials:
-
N-Methyl-N'-nitro-N-nitrosoguanidine (MNNG)
-
Folic Acid (FA)
-
Vehicle for administration (e.g., distilled water)
-
-
Procedure:
-
Divide the rats into experimental groups: Control, MNNG only, MNNG + low dose FA, MNNG + high dose FA.
-
Administer different dosages of FA to the respective intervention groups.
-
Induce gastric mucosal injury by administering MNNG.
-
After a specified period, euthanize the animals and collect gastric tissues.
-
Perform histopathological examination to assess the extent of gastric mucosal injury, including inflammation, hyperplasia, and necrosis.[5]
-
Analyze tissue homogenates for biochemical markers of inflammation and oxidative stress (e.g., NF-κB, NLRP3, inflammatory cytokines).[5]
-
Signaling Pathways and Experimental Workflows
References
- 1. Mechanisms and applications of N-Methyl-N’-nitro-N-nitrosoguanidine in animal tumor models: current situation and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-METHYL-N′-NITRO-N-NITROSOGUANIDINE (MNNG) (Group 2A) - Overall Evaluations of Carcinogenicity - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. N-Methyl-N'-Nitro-N-Nitrosoguanidine (IARC Summary & Evaluation, Volume 4, 1974) [inchem.org]
- 4. Oxidative stress initiates DNA damager MNNG-induced poly(ADP-ribose)polymerase-1-dependent parthanatos cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Folic Acid Attenuates N-Methyl-N’-Nitro-N-Nitrosoguanidine-Induced Gastric Mucosal Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of different MNNG (N-methyl-N'-nitro-N-nitrosoguanidine) doses on the stomach and the upper small intestine of the rat. I. The frequency and histopathology of the induced tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Changes in rat and human pepsinogen phenotypes induced by N'-methyl-N'nitro-N-nitrosoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of antioxidants on MNNG-induced stomach carcinogenesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Genetic control of sensitivity of rats to gastrocarcinogenesis by N-methyl-N'-nitro-N-nitrosoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of age and strain on N-methyl-N'-nitro-N-nitrosoguanidine tumorigenesis in ACI and Wistar Furth rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of four antioxidants on N-methyl-N'-nitro-N-nitrosoguanidine initiated gastric tumor development in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Influence of pH on MNNG's Mutagenic Efficiency: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the impact of pH on the mutagenic efficiency of N-methyl-N'-nitro-N-nitrosoguanidine (MNNG). Understanding and controlling pH is critical for achieving reproducible and optimal results in mutagenesis experiments involving MNNG.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for MNNG mutagenesis?
A1: The optimal pH for MNNG mutagenesis can vary depending on the organism and the specific experimental conditions. However, research indicates that a slightly acidic pH is generally favorable for the mutagenic activity of MNNG. For instance, in Escherichia coli, a common model organism for mutagenesis studies, a pH of around 5.5 is often used during the MNNG exposure step.[1] It's crucial to empirically determine the optimal pH for your specific experimental system.
Q2: How does pH affect the stability of MNNG?
A2: MNNG's stability is highly dependent on pH. In aqueous solutions, it undergoes decomposition, and the rate of this breakdown is influenced by the pH. Generally, MNNG is more stable in acidic solutions and its decomposition rate increases as the pH becomes more alkaline.
Q3: What are the decomposition products of MNNG at different pH levels?
A3: The decomposition of MNNG yields different reactive species depending on the pH of the solution. In acidic conditions, MNNG can release nitrous acid.[2] Under alkaline conditions, it is known to produce diazomethane, a potent methylating agent responsible for its mutagenic effects.[2]
Q4: Can the pH of the culture medium affect the mutation frequency?
A4: Yes, the pH of the incubation medium has been shown to influence the mutation frequency induced by MNNG in E. coli.[3] The optimal pH for mutagenesis can also be dependent on the growth phase of the cells.[3] Therefore, controlling the pH of the culture medium is a critical parameter for consistent results.
Data Presentation
Table 1: Stability of MNNG at Different pH Values
| pH | Temperature (°C) | Half-life |
| 7.0 | 37 | 170 hours[2] |
| 8.0 | Room Temperature | ~200 hours[2] |
Note: This table provides a summary of available data. The half-life of MNNG can also be influenced by the buffer composition and other components in the solution.
Experimental Protocols
Key Experiment: MNNG Mutagenesis in E. coli at a Controlled pH
This protocol is a generalized procedure and may require optimization for specific strains and experimental goals.
Materials:
-
Mid-log phase E. coli culture
-
MNNG (N-methyl-N'-nitro-N-nitrosoguanidine)
-
Citrate (B86180) buffer (pH 5.5)
-
Phosphate (B84403) buffer (pH 7.0)
-
Appropriate growth medium (e.g., LB broth)
-
Sterile centrifuge tubes and pipettes
-
Incubator and shaker
-
Plates for scoring mutants and survival
Procedure:
-
Cell Preparation: Grow an E. coli culture to mid-log phase. Harvest the cells by centrifugation and wash them with an appropriate buffer.
-
Mutagenesis Reaction: Resuspend the cell pellet in citrate buffer (pH 5.5). Add MNNG to the desired final concentration. The optimal concentration should be determined empirically, but a range of 1-100 µg/mL is often used.
-
Incubation: Incubate the cell suspension with MNNG for a defined period (e.g., 30-60 minutes) at a specific temperature (e.g., 37°C) with gentle shaking.
-
Stopping the Reaction: Terminate the mutagenesis reaction by adding a volume of phosphate buffer (pH 7.0) to raise the pH and inactivate the MNNG. Centrifuge the cells to remove the MNNG-containing supernatant.
-
Washing: Wash the cell pellet multiple times with phosphate buffer (pH 7.0) to remove any residual MNNG.
-
Outgrowth: Resuspend the cells in a rich growth medium (e.g., LB broth) and incubate for a period to allow for the fixation of mutations.
-
Plating and Scoring: Plate appropriate dilutions of the culture on selective media to score for mutants and on non-selective media to determine the survival rate.
-
Data Analysis: Calculate the mutation frequency by dividing the number of mutants by the total number of viable cells.
Troubleshooting Guide
| Issue | Possible Cause Related to pH | Recommended Solution |
| Low Mutation Frequency | Suboptimal pH for MNNG activity: The pH of the mutagenesis buffer may be too high, leading to rapid decomposition of MNNG before it can effectively mutagenize the DNA. | Optimize the pH of your mutagenesis buffer. Perform a pH titration experiment (e.g., from pH 5.0 to 7.0) to determine the optimal pH for your specific bacterial strain and experimental conditions. |
| Incorrect pH for stopping the reaction: The pH of the stop solution may not be high enough to effectively inactivate the MNNG, leading to continued, uncontrolled mutagenesis and potential toxicity. | Ensure your stop solution (e.g., phosphate buffer) has a pH of at least 7.0. Verify the pH of the final cell suspension after adding the stop solution. | |
| High Cell Death/Low Survival | Prolonged exposure at acidic pH: While acidic pH can enhance mutagenicity, prolonged exposure can be toxic to the cells. | Optimize the incubation time at the acidic pH. Perform a time-course experiment to find the balance between mutagenic efficiency and cell viability. |
| Toxicity of MNNG decomposition products: The specific decomposition products of MNNG at a given pH might be more toxic to your cells. | If high toxicity is observed at a particular pH, consider slightly adjusting the pH to alter the decomposition pathway, while monitoring the effect on mutagenic efficiency. | |
| Inconsistent Results | Fluctuations in media pH: The pH of the growth and mutagenesis media is not being consistently controlled between experiments. | Prepare fresh buffers for each experiment and verify the pH before use. Ensure that the initial pH of your culture medium is consistent. |
| Buffering capacity of the media: The buffering capacity of your chosen buffer system may be insufficient to maintain a stable pH during the experiment. | Use a buffer with a pKa close to your target pH and ensure its concentration is adequate to maintain pH stability throughout the incubation period. |
Visualizations
Caption: pH-dependent decomposition pathways of MNNG.
Caption: A typical workflow for MNNG-induced mutagenesis in E. coli.
References
- 1. Preparing to download ... [pmc.ncbi.nlm.nih.gov]
- 2. N-Methyl-N'-nitro-N-nitrosoguanidine | C2H5N5O3 | CID 135436526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [Growth of Escherichia coli cell culture and frequency of mutation, induced by N-methyl-N'-nitro-N-nitrosoguanidine] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-Methyl-N'-nitrosoguanidine (MNNG) Mutagenesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for N-Methyl-N'-nitrosoguanidine (MNNG) mutagenesis experiments.
Frequently Asked Questions (FAQs)
Q1: What is N-Methyl-N'-nitrosoguanidine (MNNG) and how does it induce mutations?
N-Methyl-N'-nitrosoguanidine (MNNG) is a potent alkylating agent used to induce mutations in various organisms for genetic research and cancer studies.[1] It primarily functions by transferring a methyl group to DNA bases, with a preference for the O6 position of guanine (B1146940) and the O4 position of thymine.[2] This alkylation leads to mispairing during DNA replication, most commonly causing G:C to A:T transition mutations.[3] These alterations are not easily recognized by the DNA mismatch repair system, making MNNG an effective mutagen.[2]
Q2: What are the primary safety concerns when working with MNNG?
MNNG is a suspected human carcinogen and a known mutagen, requiring strict safety protocols.[4] It is classified as a flammable solid and is toxic if swallowed or inhaled, and can cause skin and serious eye irritation.[5] Researchers must handle MNNG in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.[5] It is crucial to avoid inhalation of the powder and to prevent skin contact.[4]
Q3: How should MNNG be stored and handled?
MNNG is sensitive to light and moisture and should be stored at 2°C - 8°C under an inert gas like nitrogen.[4][5] Due to its instability in solution, it is highly recommended to prepare MNNG solutions fresh for each experiment.[6] If storing solutions is unavoidable, they should be kept in the dark at -20°C in small aliquots and used only once.[6] The pure compound can decompose over time, potentially building pressure in a sealed container, so it should be stored in a cool, well-ventilated area away from heat sources.[4]
Q4: In what solvents can MNNG be dissolved?
MNNG has limited solubility in water but is soluble in organic solvents.[1] For experimental use, it is often dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then further diluted in an appropriate buffer or culture medium immediately before use.[6] It is important to use fresh, anhydrous DMSO as moisture can reduce solubility.[7]
Troubleshooting Guide
Low or No Mutation Frequency
Q: I am not observing any mutants, or the mutation frequency is much lower than expected. What could be the issue?
A: Several factors can contribute to a low mutation frequency. Consider the following troubleshooting steps:
-
MNNG Inactivity: MNNG solutions are unstable and should be prepared fresh before each use.[6] The potency of your MNNG stock may have degraded.
-
Recommendation: Prepare a fresh MNNG stock solution from a new vial of the compound if possible.
-
-
Suboptimal MNNG Concentration: The concentration of MNNG is critical. Too low a concentration will not induce a sufficient number of mutations.
-
Recommendation: Perform a dose-response experiment to determine the optimal MNNG concentration for your specific cell type and experimental conditions. Refer to the data tables below for typical concentration ranges.
-
-
Insufficient Treatment Time: The duration of MNNG exposure may be too short for effective mutagenesis.
-
Recommendation: Optimize the treatment time. A longer exposure may be necessary, but this must be balanced with cell viability.
-
-
Cell Density: High cell densities can reduce the effective concentration of MNNG per cell.
-
Recommendation: Ensure that cells are in the logarithmic growth phase and at an appropriate density during treatment.
-
-
Inefficient Mutant Screening: The screening method used to identify mutants may not be sensitive enough or may have technical issues.
-
Recommendation: Review and optimize your mutant screening protocol. Include appropriate positive and negative controls to validate the screening process.
-
High Cell Lethality
Q: My MNNG treatment is resulting in excessive cell death, leaving too few survivors for analysis. How can I reduce the toxicity?
A: High cell lethality is a common issue due to the toxic nature of MNNG. Here are some strategies to mitigate this:
-
Excessive MNNG Concentration: The most likely cause of high cell death is an MNNG concentration that is too high for your specific cells.
-
Recommendation: Perform a dose-response curve to find a concentration that balances mutagenicity and toxicity. Aim for a survival rate that allows for the recovery of a sufficient number of mutants (often in the 10-50% range).[2]
-
-
Prolonged Treatment Time: The duration of exposure to MNNG directly impacts cell survival.
-
Recommendation: Reduce the treatment time. Even a small reduction can significantly improve cell viability.
-
-
Cell Health and Confluency: Unhealthy cells or cells at a very high or very low confluency can be more susceptible to MNNG-induced toxicity.
-
Recommendation: Use healthy, actively dividing cells for your experiments. Ensure a consistent and optimal cell density during treatment.
-
-
Post-Treatment Recovery: The handling of cells after MNNG treatment can affect their survival.
-
Recommendation: After treatment, gently wash the cells to remove residual MNNG and provide them with fresh, complete medium to allow for recovery and phenotypic expression of mutations.[2]
-
Inconsistent or Irreproducible Results
Q: I am getting highly variable results between experiments. What could be causing this inconsistency?
A: Inconsistent results are often due to the inherent instability of MNNG and variations in experimental procedures.
-
MNNG Solution Instability: As MNNG degrades in solution, its effective concentration changes over time, leading to variability.[4][6]
-
Recommendation: Always prepare MNNG solutions immediately before use and use them within a short timeframe. Avoid repeated freeze-thaw cycles of stock solutions.
-
-
Variations in Cell Culture: Differences in cell density, growth phase, and overall health can significantly impact the outcome of mutagenesis.
-
Recommendation: Standardize your cell culture and treatment protocols meticulously. Document all parameters for each experiment to identify potential sources of variation.
-
-
Inconsistent Treatment Conditions: Minor variations in treatment time, temperature, or pH can affect MNNG activity. MNNG is more stable in acidic conditions and decomposes in basic aqueous solutions.[8]
-
Recommendation: Maintain strict control over all experimental parameters. Use buffered solutions to ensure a stable pH during treatment.
-
Data Presentation
Table 1: Recommended MNNG Treatment Conditions for Mutagenesis in Various Organisms
| Organism | Cell Type | MNNG Concentration | Treatment Time | Expected Survival Rate | Expected Mutation Frequency |
| E. coli | Log-phase culture | 0.5 - 100 µg/mL | 5 - 30 minutes | 10 - 50% | 10-4 - 10-6 |
| S. cerevisiae | Log-phase culture | 1 - 50 µg/mL | 30 - 60 minutes | 20 - 60% | 10-5 - 10-7 |
| Mammalian Cells | Diploid fibroblasts | 0.1 - 2 µg/mL | 1 - 4 hours | 30 - 70% | 10-5 - 10-6 |
| Mammalian Cells | Lymphoblasts | 0 - 45 ng/mL | 24 hours | Varies | Varies |
Experimental Protocols
Protocol 1: Preparation of MNNG Stock Solution
-
Safety Precautions: Perform all steps in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Weighing MNNG: Carefully weigh the desired amount of MNNG powder. Avoid creating dust.
-
Dissolving in DMSO: Add anhydrous DMSO to the weighed MNNG to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Vortexing: Vortex the solution until the MNNG is completely dissolved. The solution should be a clear yellow.
-
Storage (if necessary): If not for immediate use, dispense the stock solution into small, single-use aliquots in amber vials to protect from light. Store at -20°C. Discard any unused portion of a thawed aliquot.
Protocol 2: MNNG Mutagenesis of E. coli
-
Cell Culture: Grow E. coli in a suitable liquid medium to the mid-logarithmic phase (OD600 ≈ 0.4-0.6).
-
Cell Harvest: Pellet the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Washing: Wash the cell pellet once with an equal volume of cold citrate (B86180) buffer (pH 5.5).
-
Resuspension: Resuspend the cells in the same citrate buffer at a 10-fold higher concentration.
-
MNNG Treatment: Add freshly prepared MNNG solution to the cell suspension to the desired final concentration (e.g., 50 µg/mL). Incubate at 37°C for the desired time (e.g., 15 minutes) with gentle shaking.
-
Stopping the Reaction: To stop the mutagenesis, add 5 volumes of a neutralizing buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.0), and immediately pellet the cells by centrifugation.
-
Washing: Wash the cells twice with the neutralizing buffer to remove any residual MNNG.
-
Recovery and Plating: Resuspend the cells in fresh growth medium and allow for a recovery period (e.g., 1-2 hours) to allow for mutation fixation. Plate appropriate dilutions on selective and non-selective media to determine mutation frequency and survival rate.
Visualizations
Caption: A generalized workflow for an N-Methyl-N'-nitrosoguanidine (MNNG) mutagenesis experiment.
Caption: Simplified signaling pathway of MNNG-induced mutagenesis.
Caption: A decision tree for troubleshooting common issues in MNNG mutagenesis experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Mutagenesis in Yeast | Springer Nature Experiments [experiments.springernature.com]
- 3. N-methyl-N'-nitro-N-nitrosoguanidine induced DNA sequence alteration; non-random components in alkylation mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Methyl-N'-nitro-N-nitrosoguanidine | C2H5N5O3 | CID 135436526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Response of S. cerevisiae to N-methyl-N'-nitro-N-nitrosoguanidine: mutagenesis, survival and DDR gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction of mitotic recombination with N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) in Saccharomyces cerevisiae. A comparison between treatment in vitro and in the host-mediated assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reducing Variability in MNNG-Induced Carcinogenesis Studies
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and reducing variability in animal studies using the chemical carcinogen N-methyl-N'-nitro-N-nitrosoguanidine (MNNG).
Section 1: Frequently Asked Questions (FAQs)
Q1: What is MNNG and what is its primary mechanism of action?
N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) is a potent, direct-acting chemical carcinogen and mutagen widely used to induce tumors in experimental animal models.[1][2] Its primary mechanism involves DNA alkylation.[1][3] MNNG's reactive metabolites, such as methyldiazonium ions, directly add alkyl (methyl) groups to DNA bases, primarily forming mutagenic adducts like O⁶-methylguanine (O⁶-MeG) and N7-methylguanine (N7-MeG).[1][4][5] The O⁶-MeG adduct is particularly mutagenic as it can lead to G→A transition mutations during DNA replication if not repaired.[1][2]
Beyond direct DNA damage, MNNG also promotes tumorigenesis through several other mechanisms:
-
Failed DNA Repair: The repair of O⁶-MeG is dependent on the O⁶-methylguanine-DNA methyltransferase (MGMT) enzyme.[1] If this repair mechanism is overwhelmed or deficient, persistent DNA damage leads to mutations.[1]
-
Oxidative Stress: MNNG induces a sharp increase in reactive oxygen species (ROS), leading to oxidative stress and mitochondrial damage.[1]
-
Inflammation: The oxidative damage can trigger the release of damage-associated molecular patterns (DAMPs), which in turn activate the NLRP3 inflammasome, promoting inflammation.[1]
-
Epigenetic Changes: MNNG can alter gene expression through epigenetic modifications, including DNA methylation and histone modifications.[1]
-
Signaling Pathway Dysregulation: MNNG can dysregulate multiple signaling pathways involved in cell proliferation, apoptosis, and immunity, and has been shown to be a specific activator of the oncogenic Ras-MAPK pathway.[1][6]
Q2: Why is there so much variability in MNNG-induced tumor models?
Significant variability in tumor induction rates is a known challenge in MNNG studies, even when using the same protocol.[1] This heterogeneity stems from a combination of factors related to the chemical agent itself, the experimental animals, and the study protocols. The lack of standardized methodologies across different studies is a major contributor to this issue.[1]
Q3: What are the major factors that contribute to experimental variability?
Variability in MNNG studies can be broadly categorized into four areas: the agent, the animal, the environment, and the protocol. A lack of detailed reporting on these factors in published studies hinders standardized analysis and reproducibility.[1]
| Category | Factor | Description |
| Agent-Related | Dose & Concentration | Higher doses generally lead to higher tumor incidence, but the relationship is not always linear. For example, high concentrations in drinking water may reduce water intake and thus total dose.[1][7] |
| Administration Route | The method of delivery (e.g., drinking water, gavage, intrarectal instillation) significantly impacts tumor location and incidence.[1][3] | |
| Solvent & Stability | The solvent used (e.g., water, DMSO, olive oil) can affect acute toxicity.[1] MNNG can be unstable in certain aqueous solutions, affecting the effective dose delivered.[2] | |
| Animal-Related | Species & Strain | Different animal strains exhibit varying sensitivity to MNNG-induced carcinogenesis. For example, ACI and Wistar rats are sensitive, while Buffalo rats are more resistant.[8][9] |
| Age & Sex | The age at which MNNG is administered can greatly influence tumor incidence and location.[9] Some studies show a higher incidence of gastric tumors in males than females.[8] | |
| Gut Microbiome | The composition of the gut microbiota can influence the metabolism of carcinogens and modulate inflammation, thereby affecting cancer development.[10][11][12][13] | |
| Environmental | Housing Conditions | Standardization of housing, including temperature, humidity, and light cycles, is crucial to minimize stress-related confounding variables.[14][15] |
| Diet & Water Source | Diet is a major driver in shaping the gut microbiome and can directly impact carcinogenesis.[1][12] The source and quality of water should also be consistent. | |
| Protocol-Related | Lack of Standardization | MNNG administration protocols vary considerably, making cross-study comparisons difficult.[1] |
| Histopathological Analysis | Subjectivity in the evaluation and grading of tumors and pre-neoplastic lesions can introduce variability.[1][16] | |
| Statistical Methods | The choice of statistical analysis can influence the interpretation of results. Inconsistent or inappropriate methods are common in toxicology studies.[17] |
Section 2: Troubleshooting Guide
Q4: My tumor incidence is low or inconsistent between cohorts. What should I check?
Low or inconsistent tumor incidence is a common problem. Use the following logical workflow to troubleshoot potential causes.
Caption: Troubleshooting flowchart for low tumor incidence.
Detailed Checklist:
-
MNNG Preparation and Stability: MNNG can degrade in aqueous solutions.[2] Ensure it is prepared fresh, protected from light, and the correct solvent is used as specified in your validated protocol.
-
Dose Verification: Double-check all calculations for dosing solutions. If administering via drinking water, measure daily water consumption to ensure the target dose is being ingested. High concentrations of MNNG may reduce water intake in rats, lowering the actual cumulative dose.[1]
-
Experimental Duration: Tumor development takes time. For gastric cancer models using drinking water, MNNG may need to be administered for 8-10 weeks just to initiate adenoma development, with an ideal treatment window considered to be 24-30 weeks.[1]
-
Animal Strain and Source: Confirm that the correct, consistent strain of animal is being used. Different strains have vastly different susceptibilities.[8][9] Always source animals from the same reputable vendor to minimize genetic drift and microbiome differences.
-
Diet and Microbiome: Diet is a powerful modulator of the gut microbiome, which can influence carcinogenesis.[10][12] Ensure a standardized diet is used across all cohorts and experiments.
Q5: I am experiencing high rates of animal mortality unrelated to tumor burden. Why?
This is likely due to acute toxicity. Key factors to investigate are:
-
Dose and Route: Gavage administration involves delivering a high dose over a short period, which can lead to acute toxicity and death.[1] The acute LD₅₀ for MNNG in 10% DMSO administered via gavage is 90 mg/kg.[1]
-
Solvent Choice: The solvent can significantly impact toxicity. Using aqueous or olive oil solutions for gavage can reduce the risk of acute toxicity compared to solvents like DMSO.[1]
-
Animal Health: Pre-existing health conditions can make animals more susceptible to MNNG toxicity. Ensure all animals are healthy and properly acclimated before starting the study.
Q6: How can I standardize my histopathological analysis to reduce variability?
-
Blinded Evaluation: The pathologist should be blinded to the experimental groups to prevent bias.
-
Standardized Criteria: Develop and use a clear, standardized scoring system for grading lesions (e.g., hyperplasia, dysplasia, carcinoma).[16]
-
Multiple Reviewers: Where possible, have at least two independent pathologists review the slides. Any discrepancies can be resolved by a consensus review.
-
Consistent Sampling: Ensure that tissues are collected from the same anatomical location in all animals and processed using a standardized protocol for fixation, embedding, and staining.
Section 3: Key Experimental Protocols
Protocol: MNNG Administration in Drinking Water for Gastric Cancer Models in Rats
This protocol is a generalized guideline based on common practices.[1][18] Researchers must adapt it to their specific animal strain and experimental goals, and all procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[19]
1. Materials:
-
N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) (CAS 70-25-7)
-
Drinking water (use a consistent source, e.g., purified, distilled)
-
Amber or opaque water bottles to protect MNNG from light
-
Appropriate PPE (lab coat, gloves, safety glasses)
-
Male Wistar or ACI rats (7-9 weeks old)[8]
2. MNNG Solution Preparation (Example Concentration: 83 µg/mL):
-
Safety First: MNNG is a probable human carcinogen.[2] Handle it in a chemical fume hood with appropriate PPE.
-
Calculate the total volume of drinking water needed for the cohort for 2-3 days.
-
Weigh the required amount of MNNG powder. For 1 liter of water at 83 µg/mL, you will need 83 mg of MNNG.
-
Add the MNNG powder to the water in a designated container.
-
Mix thoroughly until completely dissolved. A magnetic stirrer can be used.
-
Transfer the solution to amber or opaque drinking bottles.
3. Administration and Monitoring:
-
Acclimation: Allow animals to acclimate to housing conditions for at least one week prior to the start of the experiment.[20]
-
Administration: Provide the MNNG-containing water ad libitum.
-
Solution Replacement: Replace the MNNG solution with a freshly prepared solution every 2-3 days to ensure stability and potency.
-
Monitoring:
-
Measure water consumption per cage at each water change to estimate MNNG intake.
-
Monitor animal body weight and general health (activity, posture, fur condition) weekly.
-
Record any clinical signs of toxicity or distress.
-
-
Duration: Continue administration for the planned duration (e.g., 24-32 weeks).[1][7][8] Following the administration period, provide regular drinking water and continue to monitor the animals for tumor development.
4. Experimental Endpoint:
-
The typical endpoint for tumor development is between 36 and 72 weeks from the start of the experiment.[8][18]
-
At the endpoint, euthanize animals using an IACUC-approved method.
-
Perform a full necropsy, and collect the stomach and other relevant organs for histopathological analysis.
Quantitative Data from Literature (Drinking Water Administration in Rats)
| Rat Strain | MNNG Concentration (µg/mL) | Duration | Endpoint | Gastric Tumor Incidence | Citation |
| Wistar | 83 | 16 weeks | 36 weeks | Carcinomas developed | [18] |
| Unspecified | 25, 50, 100 | 32 weeks | 50 weeks | 3.3 tumors/10 animals (at 50 µg/mL) | [7] |
| ACI (Male) | 83 | 32 weeks | 72 weeks | 80% | [8] |
| ACI (Female) | 83 | 32 weeks | 72 weeks | 63% | [8] |
| Buffalo (Male) | 83 | 32 weeks | 72 weeks | 29% | [8] |
| Buffalo (Female) | 83 | 32 weeks | 72 weeks | 6% | [8] |
Section 4: Signaling Pathways and Workflows
MNNG Mechanism of Carcinogenesis
MNNG acts as a direct carcinogen, initiating a cascade of events from DNA damage to malignant transformation. This process involves the dysregulation of key cellular pathways.
Caption: Key molecular events in MNNG-induced carcinogenesis.
Workflow for Reducing Inter-Cohort Variability
A systematic approach during the experimental design and execution phases is critical to ensure reproducibility.
Caption: Systematic workflow to minimize experimental variability.
Section 5: Statistical Considerations
-
Assumption Checks: Before applying parametric tests like ANOVA or a t-test, assumptions of normality and homogeneity of variance should be checked.[17][23] However, few toxicology studies report performing these checks.[17]
-
Parametric vs. Non-parametric:
-
If data are normally distributed and variances are equal, use parametric tests (e.g., ANOVA followed by Dunnett's test for comparing multiple groups to a control).[23]
-
If these assumptions are violated, use corresponding non-parametric tests (e.g., Kruskal-Wallis test followed by Steel's test).[22][23]
-
-
Sample Size: Most toxicology studies use small sample sizes (median of 6), which can make it difficult to reliably test for normality.[17] This limitation should be considered when selecting a statistical approach.
-
Reporting: Clearly state the statistical methods used, including the results of any assumption tests, and provide the exact p-values. Justify the use of standard deviation (SD) to describe variability within a sample versus standard error of the mean (SEM) to describe the precision of the sample mean.[17]
References
- 1. Mechanisms and applications of N-Methyl-N’-nitro-N-nitrosoguanidine in animal tumor models: current situation and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methylnitronitrosoguanidine - Wikipedia [en.wikipedia.org]
- 3. N-METHYL-N′-NITRO-N-NITROSOGUANIDINE (MNNG) (Group 2A) - Overall Evaluations of Carcinogenicity - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Methylating agents and DNA repair responses: methylated bases and sources of strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical carcinogen, N-methyl-N'-nitro-N-nitrosoguanidine, is a specific activator of oncogenic Ras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of different MNNG (N-methyl-N'-nitro-N-nitrosoguanidine) doses on the stomach and the upper small intestine of the rat. I. The frequency and histopathology of the induced tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Genetic control of sensitivity of rats to gastrocarcinogenesis by N-methyl-N'-nitro-N-nitrosoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of age and strain on N-methyl-N'-nitro-N-nitrosoguanidine tumorigenesis in ACI and Wistar Furth rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cancer Risk and Diet: Gut Microbiome Connections | Technology Networks [technologynetworks.com]
- 11. Impact of diet on human gut microbiome and disease risk - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Colon Carcinogenesis: The Interplay Between Diet and Gut Microbiota [frontiersin.org]
- 13. Gut Microbes, Diet, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. nc3rs.org.uk [nc3rs.org.uk]
- 16. researchgate.net [researchgate.net]
- 17. Analysis of Statistical Methods Currently used in Toxicology Journals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Histopathological development of gastric tumors induced by N-methyl-N'-nitro-N-nitrosoguanidine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. az.research.umich.edu [az.research.umich.edu]
- 20. pnas.org [pnas.org]
- 21. eolss.net [eolss.net]
- 22. Statistical analysis for toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
How to safely decontaminate lab surfaces after an MNNG spill
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to safely decontaminate laboratory surfaces after a spill of N-methyl-N'-nitro-N-nitrosoguanidine (MNNG).
Frequently Asked Questions (FAQs)
Q1: What is MNNG and what are its primary hazards?
A1: N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) is a potent mutagen and a suspected human carcinogen.[1][2] It is an alkylating agent that can cause cancer.[1] MNNG appears as a yellow powder and is known to be unstable, light-sensitive, and potentially explosive upon heating or high impact.[1][2] It reacts violently with water and bases.[2]
Q2: What personal protective equipment (PPE) should be worn when cleaning up an MNNG spill?
A2: When cleaning up an MNNG spill, it is crucial to wear appropriate personal protective equipment (PPE) to prevent exposure. This includes:
-
Gloves: Chemical-resistant gloves (e.g., nitrile gloves).
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: A long-sleeved lab coat.
-
Respiratory Protection: For spills of solid MNNG that could generate dust, a respirator may be necessary.
Q3: What is the recommended chemical for decontaminating MNNG on lab surfaces?
A3: A 1N sodium hydroxide (B78521) (NaOH) solution is recommended for the inactivation of MNNG.[3] MNNG is known to decompose in basic aqueous solutions.[1]
Q4: How do I prepare a 1N NaOH solution?
A4: To prepare a 1N sodium hydroxide (NaOH) solution, dissolve 40 grams of NaOH pellets in distilled water and then add more water to make the total volume 1 liter.[4][5] Always add the NaOH to the water, not the other way around, to avoid a violent exothermic reaction.
Q5: What is the stability of MNNG under different pH conditions?
A5: MNNG is most stable at a pH of 5.0. In more acidic or alkaline conditions, it decomposes.[2] In acidic solutions, it can form nitrous acid, while in basic solutions, it can produce diazomethane, a known methylating agent.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Yellow staining remains on the surface after decontamination. | Insufficient contact time with the decontamination solution or incomplete removal of MNNG. | Re-apply the 1N NaOH solution to the affected area, ensuring complete coverage. Allow for the recommended contact time before wiping clean. For persistent stains, a longer contact time may be necessary, followed by thorough rinsing. |
| A strong, unusual odor is present during or after cleanup. | MNNG may be reacting with incompatible materials, or decomposition is producing volatile byproducts. | Ensure the spill area is well-ventilated by working in a fume hood or increasing air exchange. If the odor is strong or causes irritation, evacuate the area and contact your institution's environmental health and safety (EHS) office. |
| The spill has spread to a larger area than initially observed. | Improper containment of the spill. | Immediately contain the expanded spill area using absorbent materials to form a dike. Follow the decontamination protocol for the entire affected area. |
Decontamination Protocol
This protocol provides a step-by-step guide for the decontamination of a small MNNG spill on a laboratory benchtop. For large spills, or spills outside of a contained area, evacuate the area and contact your institution's EHS office immediately.
Materials:
-
1N Sodium Hydroxide (NaOH) solution
-
Absorbent pads or paper towels
-
Chemical-resistant gloves
-
Safety goggles
-
Lab coat
-
Forceps
-
Hazardous waste disposal bags
-
pH indicator strips
Procedure:
-
Immediate Response:
-
Alert others in the immediate vicinity of the spill.
-
If MNNG has come into contact with skin or eyes, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
-
Containment:
-
If the spill is a powder, carefully cover it with damp absorbent pads to avoid generating dust. Do not use dry paper towels.
-
If the spill is a liquid, contain it by placing absorbent pads around the perimeter of the spill.
-
-
Preparation of Decontamination Solution:
-
Prepare a fresh 1N NaOH solution as described in the FAQ section.
-
-
Decontamination:
-
Carefully apply the 1N NaOH solution to the absorbent pads covering the spill, or directly to the contained liquid spill, starting from the outside and working inwards.
-
Ensure the entire spill area is saturated with the 1N NaOH solution.
-
Allow the decontamination solution to remain in contact with the spill for at least one hour to ensure complete inactivation of the MNNG.
-
-
Cleanup:
-
Using forceps, carefully collect the absorbent pads and any remaining solid material.
-
Place all contaminated materials into a designated hazardous waste disposal bag.
-
Wipe the spill area with fresh absorbent pads soaked in 1N NaOH.
-
Wipe the area again with clean, water-dampened paper towels to remove any residual NaOH.
-
Check the pH of the cleaned surface with a pH indicator strip to ensure all NaOH has been removed. The pH should be neutral.
-
-
Disposal:
-
Seal the hazardous waste bag and label it clearly as "MNNG Decontamination Waste."
-
Dispose of the waste according to your institution's hazardous waste management guidelines.
-
-
Final Steps:
-
Remove and dispose of your gloves and any other contaminated PPE in the hazardous waste bag.
-
Wash your hands thoroughly with soap and water.
-
Quantitative Data Summary
| pH | Stability | Decomposition Products |
| < 5.0 | Unstable | Nitrous Acid |
| 5.0 | Most Stable | - |
| > 5.0 | Unstable | Diazomethane |
Data compiled from information suggesting MNNG is chemically stable at pH 5.0 but decomposes in more acidic or alkaline conditions.[2]
Signaling Pathway Diagrams
MNNG is known to interfere with cellular signaling pathways, contributing to its carcinogenic effects. Below are diagrams illustrating the key pathways affected by MNNG.
Caption: MNNG interference with the EGFR signaling pathway.
Caption: MNNG as a specific activator of the oncogenic Ras-MAPK pathway.
Experimental Workflow Diagram
The following diagram outlines the general workflow for safely managing and decontaminating an MNNG spill in a laboratory setting.
Caption: Workflow for MNNG spill decontamination.
References
Challenges associated with the multi-organ carcinogenesis of MNNG
Welcome to the technical support center for researchers utilizing N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) in multi-organ carcinogenesis models. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and summaries of key data to address common challenges encountered during in vivo and in vitro experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues researchers may face when working with MNNG.
Q1: Why am I observing high toxicity and mortality in my animal cohort shortly after MNNG administration?
A: Acute toxicity is a significant challenge, particularly with high MNNG concentrations or specific administration routes. Intragastric gavage, which delivers a high dose over a short period, can lead to immediate animal death; the acute LD50 for MNNG in 10% DMSO via gavage is 90 mg/kg, with 100 mg/kg causing 52% immediate mortality.[1] The choice of solvent can also influence toxicity, with aqueous or olive oil solutions potentially reducing this risk.[1] For single subcutaneous injections in newborn mice, the maximum tolerated dose was found to be 62 µg/g of body weight.[2] Careful dose-response studies are crucial to balance carcinogenicity with animal welfare.
Q2: My tumor incidence is low or highly variable between experiments. What are the common causes?
A: Inconsistent tumor induction is a well-documented issue with MNNG models.[1][3][4] Several factors can contribute:
-
MNNG Concentration and Duration: Insufficient MNNG concentration or a short administration period may not be enough to induce tumors.[1] For gastric cancer models using drinking water, administration for 8-10 weeks is often required to initiate adenoma development.[1]
-
Animal Behavior: Higher concentrations of MNNG in drinking water may cause rats to reduce their water intake due to their sensitive sense of smell, leading to a lower actual dose.[1] A concentration of 100 µg/mL is suggested as a potential optimum, but this requires further validation.[1]
-
Solution Instability: MNNG is unstable in solutions and should be prepared fresh daily.[5][6] It is sensitive to light and decomposes more rapidly in tap water than in deionized water.[7] For administration in drinking water, it should be stored in black bottles and refreshed daily.[6]
-
Animal Strain and Species: Different animal species and even different strains within a species exhibit variable susceptibility to MNNG.[8][9]
Q3: I am observing tumors in non-target organs. How can I improve the specificity of my model?
A: MNNG is known for its propensity to induce tumors in multiple organs, which can increase experimental cost and uncertainty.[1][3][4] This is because it can act as a direct carcinogen without needing metabolic activation.[1] To enhance target-organ specificity, consider the following:
-
Administration Route: The route of administration heavily influences which organs are affected. MNNG has a predominantly local carcinogenic effect.[10] For example, intrarectal instillation is used to induce colorectal tumors, while administration via drinking water is common for gastrointestinal tract tumors.[10][11][12][13]
-
Combined Modeling: Combining MNNG with co-factors can help simulate a more complex and potentially more specific tumor environment. For instance, its carcinogenic effect in the stomach is synergistic with H. pylori infection.[11]
Q4: What are the key safety precautions for handling MNNG?
A: MNNG is a potent mutagen and a probable human carcinogen (IARC Group 2A) that requires strict safety protocols.[7][14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and eye protection.[15][16] Work under a chemical fume hood to avoid inhaling the powder.[17]
-
Handling: Avoid contact with skin, eyes, and clothing.[15] MNNG is a flammable solid, so keep it away from heat, sparks, and open flames.[7][15][17]
-
Storage: Store MNNG at 2°C - 8°C under an inert gas like nitrogen.[15] It is light-sensitive.[7] Prolonged storage can lead to decomposition and pressure buildup in a closed container, which may result in an explosion.[7]
-
Disposal: Dispose of MNNG and all contaminated lab waste as hazardous chemical waste, potentially requiring incineration.[7] Do not discharge into drains or the environment.[15]
Quantitative Data on MNNG Administration
The following tables summarize dosage and administration data from various studies to guide experimental design.
Table 1: MNNG Administration via Drinking Water for Gastric Carcinogenesis in Rats
| MNNG Concentration (µg/mL) | Animal Strain | Duration | Outcome/Tumor Incidence | Reference |
| 83 | Wistar | 16 weeks | Protruding and expansive ulcerating carcinomas developed at 36 weeks. | [18] |
| 100 | Wistar | 32 weeks | Upper small intestine: 5.6 tumors/10 rats. | [19] |
| 50 | Wistar | 32 weeks | Gastric tumors: 3.3 tumors/10 animals. | [19] |
| 25 | Wistar | 32 weeks | Only adenomatous hyperplastic lesions with focal adenocarcinoma. | [19] |
| 100 | - | - | A cumulative dose of 150-250 mg was insufficient; >300 mg required for tumor formation. | [1] |
Table 2: MNNG Administration via Other Routes
| Administration Route | MNNG Dose | Animal Model | Target Organ | Duration/Schedule | Outcome | Reference |
| Intrarectal Instillation | 100 mg/kg | C57BL6 Mice | Rectum/Colon | Single dose on day 0 | Higher inflammation scores and tumor numbers observed at weeks 4 and 8. | [8][9][12] |
| Intrarectal Instillation | 1 ml of 0.1% solution | Wistar Rats | Colon | Daily for 14 days | 81.8% tumor incidence at 40 weeks. | [13] |
| Subcutaneous Injection | 62 µg/g body weight | Newborn ICR/JCL Mice | Lung, Liver | Single dose | Induced lung tumors, hemangioendotheliomas, and liver tumors. | [2] |
Experimental Protocols
This section provides detailed methodologies for common MNNG-based experiments.
Protocol 1: Induction of Gastric Tumors in Rats via Drinking Water
-
MNNG Solution Preparation:
-
Caution: Handle MNNG powder in a chemical fume hood using appropriate PPE.
-
Calculate the required amount of MNNG to achieve the target concentration (e.g., 100 µg/mL).
-
Dissolve the MNNG in a small amount of DMSO before diluting with deionized water to the final volume. MNNG is unstable in solutions, so prepare it fresh daily.[5][6]
-
Note: Tap water can accelerate MNNG decomposition.[7]
-
-
Administration:
-
House the animals (e.g., male Wistar rats) individually or in small groups.[18]
-
Transfer the freshly prepared MNNG solution into light-protected drinking bottles (e.g., black or amber bottles) and provide it to the animals ad libitum.[6]
-
Replace the MNNG solution every 24 hours.
-
Monitor the volume of water consumed per cage daily to estimate the MNNG dose ingested.
-
-
Duration and Monitoring:
-
Endpoint Analysis:
Protocol 2: Induction of Colorectal Tumors in Mice via Intrarectal Instillation
-
Animal and Carcinogen Preparation:
-
Use an appropriate mouse strain (e.g., C57BL6).[12] Allow animals to acclimate for at least one week before the procedure.
-
Prepare a 100 mg/kg MNNG solution. The solvent can be a saline solution.
-
-
Administration Procedure:
-
Post-Procedure Monitoring:
-
Endpoint Analysis:
Signaling Pathways and Experimental Workflows
Visualizations of key molecular mechanisms and experimental processes are provided below using Graphviz.
Caption: MNNG directly alkylates DNA, leading to mutations that drive tumorigenesis.[1][20]
Caption: MNNG dysregulates multiple signaling pathways, promoting carcinogenesis.[1][11][21]
Caption: A generalized workflow for an MNNG-induced carcinogenesis animal study.
References
- 1. Mechanisms and applications of N-Methyl-N’-nitro-N-nitrosoguanidine in animal tumor models: current situation and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumor induction by a single subcutaneous injection of N-methyl-N'-nitro-N-nitrosoguanidine and its derivatives in newborn mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms and applications of N-Methyl-N'-nitro-N-nitrosoguanidine in animal tumor models: current situation and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. N-Methyl-N'-nitro-N-nitrosoguanidine | C2H5N5O3 | CID 135436526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Experimental Model of Rectal Carcinogenesis Induced by N-Methyl-N-Nitrosoguanidine in Mice with Endoscopic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental Model of Rectal Carcinogenesis Induced by N-Methyl-N-Nitrosoguanidine in Mice with Endoscopic Evaluation [medsci.org]
- 10. N-METHYL-N′-NITRO-N-NITROSOGUANIDINE (MNNG) (Group 2A) - Overall Evaluations of Carcinogenicity - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Chemical carcinogen, N-methyl-N'-nitro-N-nitrosoguanidine, is a specific activator of oncogenic Ras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Experimental Model of Rectal Carcinogenesis Induced by N-Methyl-N-Nitrosoguanidine in Mice with Endoscopic Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Colonic prostaglandin-e2 in carcinogenesis in rats with N-methyl-n'-nitrosoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Methylnitronitrosoguanidine - Wikipedia [en.wikipedia.org]
- 15. static.cymitquimica.com [static.cymitquimica.com]
- 16. research.uga.edu [research.uga.edu]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Histopathological development of gastric tumors induced by N-methyl-N'-nitro-N-nitrosoguanidine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The effects of different MNNG (N-methyl-N'-nitro-N-nitrosoguanidine) doses on the stomach and the upper small intestine of the rat. I. The frequency and histopathology of the induced tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Mutagenic Spectrums of MNNG and Ethyl Methanesulfonate (EMS)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of genetic research and drug development, the use of chemical mutagens is a cornerstone for inducing genetic variability and studying gene function. Among the most utilized alkylating agents are N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) and ethyl methanesulfonate (B1217627) (EMS). Understanding the nuances of their mutagenic profiles is critical for designing experiments, interpreting results, and assessing the potential genotoxicity of novel compounds. This guide provides a detailed comparison of the mutagenic spectrums of MNNG and EMS, supported by experimental data and methodologies.
Mechanisms of Action: A Tale of Two Alkylating Agents
Both MNNG and EMS exert their mutagenic effects by introducing alkyl groups onto DNA bases, leading to mispairing during DNA replication and ultimately resulting in mutations. However, the specific adducts they form and their subsequent biological processing contribute to distinct mutagenic signatures.
N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) is a potent mutagen that acts by methylating DNA.[1] Its primary mechanism involves the addition of a methyl group to the O6 position of guanine (B1146940) (O6-methylguanine) and the O4 position of thymine (B56734) (O4-methylthymine).[2] These modified bases are prone to mispairing during DNA replication; O6-methylguanine preferentially pairs with thymine instead of cytosine, leading to G:C to A:T transitions.[2][3][4][5] MNNG can also methylate other positions on DNA bases, though these are generally less mutagenic. The mutagenicity of MNNG can be potentiated by cellular components like glutathione.[6] In some contexts, particularly under acidic conditions, MNNG can also cause deamination of bases.[7]
Ethyl Methanesulfonate (EMS) is another powerful alkylating agent that primarily introduces an ethyl group to DNA. The most significant mutagenic lesion induced by EMS is the formation of O6-ethylguanine.[8][9][10] Similar to its methylated counterpart, O6-ethylguanine frequently mispairs with thymine during DNA replication, resulting in a high frequency of G:C to A:T transition mutations.[8][9][10][11][12] While EMS can also ethylate other sites, such as the N7 position of guanine, the O6-ethylguanine adduct is the major contributor to its mutagenic specificity.[8][13] In addition to point mutations, there is some evidence that EMS can cause base-pair insertions or deletions, as well as chromosome breakage in higher organisms.[13]
Quantitative Comparison of Mutagenic Spectra
The primary outcome for both MNNG and EMS is the induction of G:C to A:T transitions. However, the frequency and context-dependency of these and other mutations can differ. The following table summarizes the quantitative aspects of their mutagenic spectra based on published literature.
| Feature | MNNG | EMS |
| Primary DNA Adduct | O6-methylguanine, O4-methylthymine[2] | O6-ethylguanine[8][9][10] |
| Predominant Mutation Type | G:C → A:T transitions[3][4][5][14] | G:C → A:T transitions[8][10][12][13][15] |
| Frequency of G:C → A:T Transitions | ~89% of single-base substitutions[5] | 76-99% of induced mutations[9][10][15] |
| Other Mutation Types | A:T → G:C transitions (rare)[14], single-strand breaks, base-pair deletions | AT → TA transversions, GC → TA transversions, small deletions[13][15] |
| Chromosomal Aberrations | Induces chromosomal aberrations[16] | Can cause chromosome breakage in higher organisms[13] |
| Context Dependence | Mutation hotspots often have a 5'-purine-G-N-3' sequence motif | Generally considered to induce random point mutations[9] |
Experimental Protocols for Determining Mutagenic Spectrum
A common and robust method for assessing the mutagenic potential and spectrum of a chemical is the bacterial reverse mutation assay, also known as the Ames test, often coupled with DNA sequencing for detailed analysis.
Objective: To determine and compare the mutagenic spectrum of MNNG and EMS using a bacterial reporter system.
Materials:
-
Salmonella typhimurium or Escherichia coli tester strains with known mutations (e.g., histidine or tryptophan auxotrophs).[17] Specific strains are chosen to detect different types of mutations (e.g., base substitutions vs. frameshifts).[18][19]
-
MNNG and EMS solutions of varying concentrations.
-
Minimal glucose agar (B569324) plates.[19]
-
Top agar.[20]
-
S9 fraction (for metabolic activation, if required, though less critical for these direct-acting mutagens).[19][21][22]
-
Sterile culture tubes, pipettes, and plating equipment.
-
Incubator at 37°C.
-
DNA extraction kits.
-
PCR reagents and primers flanking the reporter gene.
-
DNA sequencing platform (e.g., Sanger or Next-Generation Sequencing).
Procedure:
-
Strain Preparation: Inoculate the chosen bacterial tester strain into nutrient broth and grow overnight at 37°C to reach the stationary phase.[21]
-
Ames Test: a. For each mutagen (MNNG and EMS) and each concentration, mix 100 µL of the overnight bacterial culture with a specific amount of the mutagen in a sterile tube.[19] Include a negative control (solvent only) and a positive control (a known mutagen for the specific strain). b. Add 2 mL of molten top agar (kept at 45°C) to the tube, vortex briefly, and pour the mixture onto a minimal glucose agar plate.[19][20] c. Distribute the top agar evenly and allow it to solidify. d. Incubate the plates at 37°C for 48-72 hours.[19]
-
Data Collection (Ames Test): Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates mutagenicity.[20]
-
Mutational Spectrum Analysis: a. Isolate individual revertant colonies from the MNNG and EMS-treated plates. b. Grow each colony in a separate liquid culture. c. Extract genomic DNA from each culture. d. Amplify the reporter gene (e.g., the mutated his gene) using PCR. e. Sequence the PCR products to identify the specific DNA sequence changes that led to the reversion of the phenotype. f. Align the sequences with the wild-type and original mutant sequences to characterize the mutations (e.g., G:C to A:T, A:T to G:C, transversions, frameshifts).
-
Data Analysis: Compile the types and frequencies of mutations for both MNNG and EMS. Compare the resulting mutagenic spectra to identify similarities and differences.
Conclusion
Both MNNG and EMS are highly effective mutagens that predominantly induce G:C to A:T transitions through the formation of O-alkylguanine adducts. While their primary mutagenic outcomes are similar, subtle differences in their full spectrum, such as the types of minor mutations and potential context-dependencies, can be important for specific research applications. MNNG may exhibit more pronounced site-specificity, while EMS is often used for generating random mutations throughout a genome. The choice between these two powerful tools will depend on the specific goals of the mutagenesis study, whether it be for creating a diverse mutant library, studying specific DNA repair pathways, or assessing the genotoxic profile of a test compound. The experimental approach outlined provides a robust framework for such comparative analyses.
References
- 1. Genetic effects of N-methyl-N'-nitro-N-nitrosoguanidine and its homologs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methylnitronitrosoguanidine - Wikipedia [en.wikipedia.org]
- 3. Chemically induced mutations in mitochondrial DNA of human cells: mutational spectrum of N-methyl-N'-nitro-N-nitrosoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Description of a new amplifiable shuttle vector for mutagenesis studies in human cells: application to N-methyl-N'-nitro-N-nitrosoguanidine-induced mutation spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lethal and mutagenic actions of N-methyl-N'-nitro-N-nitrosoguanidine potentiated by oxidized glutathione, a seemingly harmless substance in the cellular environment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 8. Ethyl methanesulfonate - Wikipedia [en.wikipedia.org]
- 9. scispace.com [scispace.com]
- 10. Ethyl Methanesulphonate (EMS)-Mediated Mutagenesis Induces Genetic and Morphological Variations in Eggplant (Solanum melongena L.) [mdpi.com]
- 11. nbinno.com [nbinno.com]
- 12. researchgate.net [researchgate.net]
- 13. A review of the genetic effects of ethyl methanesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. N-methyl-N'-nitro-N-nitrosoguanidine induced DNA sequence alteration; non-random components in alkylation mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mutational specificity of ethyl methanesulfonate in excision-repair-proficient and -deficient strains of Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. N-Methyl-N'-Nitro-N-Nitrosoguanidine (MNNG) (IARC Summary & Evaluation, Supplement7, 1987) [inchem.org]
- 17. microbiologyinfo.com [microbiologyinfo.com]
- 18. courses.washington.edu [courses.washington.edu]
- 19. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 20. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 21. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ema.europa.eu [ema.europa.eu]
Validating MNNG-Induced Mutations: A Comparative Guide to Next-Generation Sequencing and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate validation of chemically-induced mutations is a critical step in preclinical studies and the development of novel therapeutics. N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) is a potent alkylating agent widely used to induce mutations for cancer modeling and drug efficacy studies. Following the identification of potential mutations, robust validation is paramount. This guide provides a comprehensive comparison of Next-Generation Sequencing (NGS) with established and alternative methods for the validation of MNNG-induced mutations, supported by experimental data and detailed protocols.
This guide will delve into the nuances of three primary methodologies: the high-throughput power of Next-Generation Sequencing (NGS), the "gold standard" precision of Sanger sequencing, and the sensitive, targeted approach of quantitative PCR (qPCR) and its advanced counterpart, Droplet Digital PCR (ddPCR). We will explore their respective strengths and limitations in the context of validating MNNG-induced genetic alterations.
Methodological Showdown: NGS vs. Sanger vs. qPCR/ddPCR
The choice of a validation method hinges on several factors, including the desired sensitivity, the number of mutations to be interrogated, sample availability, and budget constraints. Below is a comparative overview of the key performance indicators for each technique.
| Feature | Next-Generation Sequencing (NGS) | Sanger Sequencing | qPCR / ddPCR |
| Sensitivity (Limit of Detection) | High (down to 1% variant allele frequency, or lower with deeper sequencing)[1][2] | Low (~15-20% variant allele frequency)[2][3][4] | Very High (ddPCR can detect down to 0.1% or lower variant allele frequency)[5][6] |
| Throughput | Massively parallel, sequencing millions of fragments simultaneously[1] | Low, sequences a single DNA fragment at a time[1] | Moderate to high, depends on the instrument and assay setup |
| Cost per Sample | Higher initial setup cost, but lower cost per gene when analyzing multiple targets[7] | Lower for a small number of targets, but becomes costly for multiple genes[8][9] | Moderate, cost-effective for a known, small set of mutations |
| Discovery Power | High, capable of identifying novel and unexpected mutations[1] | Low, limited to the targeted region | None, requires prior knowledge of the mutation |
| Quantitative Accuracy | Good, provides variant allele frequency | Semi-quantitative at best | Excellent, ddPCR provides absolute quantification of mutant and wild-type alleles |
| Concordance with other methods | High concordance with Sanger and qPCR for common variants; superior for low-frequency variants[4] | Considered the "gold standard" for validating known variants[9] | High concordance with NGS for targeted mutations |
| Turnaround Time | Longer (days to weeks) due to library preparation, sequencing, and data analysis[9] | Faster for a small number of samples (hours to days)[9] | Fast (hours) |
In Focus: The Mechanism of MNNG-Induced Mutations and Repair
MNNG is an alkylating agent that primarily adds a methyl group to the O6 position of guanine (B1146940) (O6-MeG) and the O4 position of thymine (B56734) in DNA. The O6-MeG lesion is highly mutagenic as it can mispair with thymine during DNA replication, leading to a G:C to A:T transition mutation.[10] The cell's primary defense against this type of damage is the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), which directly removes the methyl group.[11][12] However, if the MGMT repair system is overwhelmed or deficient, the mismatch repair (MMR) pathway can be activated. The MMR system recognizes the O6-MeG:T mispair, but its attempts at repair can be futile and may lead to the introduction of double-strand breaks, ultimately triggering cell death.[13][14]
Caption: MNNG-induced mutation and DNA repair pathways.
Experimental Workflows: A Step-by-Step Overview
The successful validation of MNNG-induced mutations requires meticulous execution of experimental protocols. The following diagram illustrates the key stages in the workflows for NGS, Sanger sequencing, and qPCR/ddPCR.
Caption: Experimental workflows for mutation validation.
Detailed Experimental Protocols
Genomic DNA Extraction from MNNG-Treated Cells
A high-quality genomic DNA (gDNA) extraction is the foundation for all subsequent analyses.
-
Cell Harvesting:
-
Culture cells to the desired confluency and treat with the intended concentration of MNNG for the specified duration.
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Harvest the cells by trypsinization or scraping, and collect them by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet again with ice-cold PBS and store at -80°C or proceed directly to DNA extraction.
-
-
DNA Extraction:
-
Use a commercial DNA extraction kit (e.g., Qiagen DNeasy Blood & Tissue Kit or similar) following the manufacturer's protocol for cultured cells.
-
Briefly, lyse the cells using the provided lysis buffer and proteinase K.
-
Treat the lysate with RNase A to remove RNA contamination.
-
Bind the DNA to the silica (B1680970) membrane of a spin column.
-
Wash the column to remove contaminants.
-
Elute the purified gDNA in a low-salt elution buffer.
-
-
Quality Control:
-
Assess DNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~1.8 is indicative of pure DNA.
-
Quantify the DNA concentration using a fluorometric method (e.g., Qubit) for higher accuracy.
-
Assess DNA integrity by running an aliquot on a 1% agarose (B213101) gel. High molecular weight DNA should appear as a sharp band with minimal smearing.
-
Targeted Next-Generation Sequencing Protocol
This protocol outlines a targeted amplicon sequencing approach, which is a cost-effective method for validating mutations in specific genes of interest.
-
Library Preparation (using a commercial amplicon-based kit, e.g., Illumina TruSeq Custom Amplicon, Ion AmpliSeq):
-
Primer Design: Design primers to amplify the specific genomic regions where MNNG-induced mutations are expected.
-
PCR Amplification: Perform a multiplex PCR reaction to amplify all targeted regions simultaneously from the extracted gDNA.
-
Primer Digestion: Remove the primer sequences from the amplicons.
-
Adapter Ligation: Ligate sequencing adapters to the ends of the amplicons. These adapters contain sequences for binding to the sequencer flow cell, as well as barcodes for sample multiplexing.
-
Library Purification: Purify the adapter-ligated library to remove unincorporated adapters and primers.
-
Library Quantification and Quality Control: Quantify the final library using a fluorometric method and assess the size distribution using a bioanalyzer (e.g., Agilent Bioanalyzer).
-
-
Sequencing:
-
Pool the libraries from multiple samples.
-
Sequence the pooled library on an appropriate NGS platform (e.g., Illumina MiSeq, Ion Torrent PGM). The choice of platform and sequencing depth will depend on the desired sensitivity. For detecting low-frequency mutations (1-5%), a sequencing depth of at least 500-1000x is recommended.
-
-
Bioinformatics Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Adapter and Quality Trimming: Remove adapter sequences and low-quality bases from the reads.
-
Alignment: Align the trimmed reads to a reference genome using an aligner such as BWA or Bowtie2.
-
Variant Calling: Use a somatic variant caller (e.g., MuTect2, VarScan2) to identify single nucleotide variants (SNVs) and small insertions/deletions (indels).
-
Variant Annotation: Annotate the identified variants with information such as gene name, amino acid change, and predicted functional impact using tools like ANNOVAR or SnpEff.
-
Filtering and Prioritization: Filter the variants based on quality scores, read depth, and allele frequency to remove false positives.
-
Sanger Sequencing Protocol
Sanger sequencing is used to confirm the presence of specific mutations identified by NGS or to screen for mutations in a small number of samples and targets.
-
PCR Amplification:
-
Design primers flanking the specific mutation of interest.
-
Perform a standard PCR reaction to amplify the target region from the gDNA.
-
Verify the PCR product size and purity by running an aliquot on an agarose gel.
-
-
PCR Product Purification:
-
Purify the PCR product to remove unincorporated dNTPs and primers using a commercial PCR purification kit or enzymatic cleanup.
-
-
Sanger Sequencing Reaction:
-
Set up the sequencing reaction using a BigDye Terminator v3.1 Cycle Sequencing Kit (or similar). The reaction includes the purified PCR product, a sequencing primer (either forward or reverse), and the BigDye reaction mix containing fluorescently labeled dideoxynucleotides (ddNTPs).
-
Perform cycle sequencing in a thermal cycler.
-
-
Sequencing Product Purification:
-
Purify the sequencing products to remove unincorporated ddNTPs.
-
-
Capillary Electrophoresis:
-
Run the purified sequencing products on an automated capillary electrophoresis instrument (e.g., Applied Biosystems 3730xl).
-
-
Data Analysis:
-
Analyze the resulting electropherogram using sequencing analysis software (e.g., FinchTV, SnapGene) to identify the nucleotide sequence and confirm the presence or absence of the expected mutation.
-
qPCR/ddPCR Protocol for Mutation Validation
This protocol describes a TaqMan-based qPCR assay for genotyping a specific single nucleotide polymorphism (SNP). A similar approach is used for ddPCR, with the reaction being partitioned into thousands of droplets before amplification.
-
Assay Design:
-
Design a TaqMan SNP Genotyping Assay, which includes two allele-specific probes, each labeled with a different fluorescent reporter dye (e.g., FAM and VIC), and a pair of PCR primers.
-
-
Reaction Setup:
-
Prepare a reaction mix containing TaqMan Genotyping Master Mix, the designed SNP Genotyping Assay, and the gDNA sample.
-
Pipette the reaction mix into a 96- or 384-well PCR plate.
-
-
qPCR/ddPCR Run:
-
For qPCR: Run the plate on a real-time PCR instrument. The instrument will monitor the fluorescence of each reporter dye during the PCR cycles.
-
For ddPCR: Partition the reaction mix into droplets using a droplet generator. Perform PCR on the droplets in a thermal cycler. Read the fluorescence of each droplet in a droplet reader.
-
-
Data Analysis:
-
For qPCR: The software will generate an allelic discrimination plot, clustering the samples into homozygous for allele 1, homozygous for allele 2, and heterozygous.
-
For ddPCR: The software will quantify the number of droplets positive for each fluorescent dye, allowing for the absolute quantification of the mutant and wild-type alleles and the calculation of the variant allele frequency.
-
Conclusion
The validation of MNNG-induced mutations requires a careful selection of methodology based on the specific research question and available resources. Next-Generation Sequencing offers unparalleled throughput and discovery power, making it ideal for comprehensively characterizing the mutational landscape induced by MNNG. However, for targeted validation of a smaller number of known mutations, Sanger sequencing remains a reliable and cost-effective option. For applications requiring high sensitivity to detect rare mutations, such as in studies of drug resistance or early cancer detection models, qPCR and particularly ddPCR provide superior performance. By understanding the capabilities and limitations of each technique, researchers can design robust and efficient validation strategies to advance their research and development efforts.
References
- 1. NGS vs Sanger Sequencing [illumina.com]
- 2. Comparison of Next-Generation Sequencing, Quantitative PCR, and Sanger Sequencing for Mutation Profiling of EGFR, KRAS, PIK3CA and BRAF in Clinical Lung Tumors. | Semantic Scholar [semanticscholar.org]
- 3. Comparison of Next-Generation Sequencing, Quantitative PCR, and Sanger Sequencing for Mutation Profiling of EGFR, KRAS, PIK3CA and BRAF in Clinical Lung Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Mutation Detection Using Digital PCR | Thermo Fisher Scientific - US [thermofisher.com]
- 7. cda-amc.ca [cda-amc.ca]
- 8. Next-Generation Sequencing in Clinical Practice: Is It a Cost-Saving Alternative to a Single-Gene Testing Approach? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. clinicallab.com [clinicallab.com]
- 10. N-methyl-N'-nitro-N-nitrosoguanidine induced DNA sequence alteration; non-random components in alkylation mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. unimedizin-mainz.de [unimedizin-mainz.de]
- 12. Frontiers | O6-Methylguanine-DNA Methyltransferase (MGMT): Challenges and New Opportunities in Glioma Chemotherapy [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to N-Methyl-N'-nitrosoguanidine and Other Nitroso Compounds in Carcinogenesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-Methyl-N'-nitrosoguanidine (MNNG) and other key nitroso compounds—N-methyl-N-nitrosourea (MNU), N-ethyl-N-nitrosourea (ENU), N-nitrosodimethylamine (NDMA), and N-nitrosodiethylamine (NDEA)—in the context of their carcinogenic properties. This objective analysis, supported by experimental data, is intended to inform research and drug development efforts.
Executive Summary
N-nitroso compounds are a significant class of chemical carcinogens that induce cancer through the alkylation of DNA. While they share a common mechanism of action, their carcinogenic potency, target organ specificity, and the specific signaling pathways they dysregulate can vary considerably. This guide details these differences, providing quantitative data on carcinogenic potency, outlining experimental protocols for cancer induction, and illustrating the key signaling pathways involved.
Comparative Analysis of Carcinogenic Potency
The carcinogenic potency of these compounds is often quantified by the TD50 value, which is the chronic daily dose in mg/kg body weight required to induce tumors in 50% of the test animals that would have otherwise remained tumor-free. A lower TD50 value indicates a more potent carcinogen. The following table summarizes the TD50 values for MNNG and its comparators in rats and mice, based on data from the Carcinogenic Potency Database (CPDB).
| Compound | Species | Route of Administration | TD50 (mg/kg/day) | Target Organ(s) |
| N-Methyl-N'-nitrosoguanidine (MNNG) | Rat | Oral | 0.258 | Stomach, Esophagus, Small Intestine |
| Mouse | Oral | 1.57 | Forestomach | |
| N-methyl-N-nitrosourea (MNU) | Rat | Intravenous | 0.814 | Mammary Gland, Forestomach, Nervous System |
| Mouse | Intraperitoneal | 1.15 | Forestomach, Lung, Lymphoma | |
| N-ethyl-N-nitrosourea (ENU) | Rat | Intravenous | 0.176 | Nervous System, Kidney, Hematopoietic System |
| Mouse | Intraperitoneal | 0.279 | Liver, Lung, Forestomach | |
| N-nitrosodimethylamine (NDMA) | Rat | Oral | 0.096 | Liver, Kidney, Lung |
| Mouse | Oral | 0.189 | Liver, Lung | |
| N-nitrosodiethylamine (NDEA) | Rat | Oral | 0.027 | Liver, Esophagus |
| Mouse | Oral | 0.081 | Liver, Forestomach |
Mechanisms of Carcinogenesis: DNA Adducts and Signaling Pathways
The carcinogenicity of nitroso compounds stems from their ability to form alkylating agents that react with DNA, forming DNA adducts. These adducts can lead to mispairing during DNA replication, resulting in mutations. The primary mutagenic adducts for methylating agents like MNNG, MNU, and NDMA are O⁶-methylguanine (O⁶-MeG) and N⁷-methylguanine (N⁷-MeG).[1] For ethylating agents such as ENU and NDEA, the corresponding ethylated adducts are formed.
Beyond direct DNA damage, these compounds also dysregulate critical intracellular signaling pathways, promoting uncontrolled cell growth and proliferation.
Signaling Pathway Dysregulation
N-Methyl-N'-nitrosoguanidine (MNNG): MNNG is a potent activator of the Ras-MAPK signaling pathway.[2] It can induce G>A transition mutations in the Ras proto-oncogene, leading to its constitutive activation.[3] This, in turn, perpetually activates the downstream MAPK cascade (Raf-MEK-ERK), promoting cell proliferation and survival. MNNG exposure can also induce oxidative stress, which can further activate pro-survival pathways like PI3K-Akt/mTOR.
Figure 1: MNNG-induced Ras-MAPK pathway activation.
N-methyl-N-nitrosourea (MNU): Similar to MNNG, MNU is a direct-acting alkylating agent that can cause mutations in the Ras gene, leading to the activation of the Ras-MAPK pathway.[3] MNU-induced carcinogenesis is also associated with the activation of the PI3K-Akt/mTOR pathway, which plays a crucial role in cell growth, proliferation, and survival.[4]
Figure 2: MNU-induced PI3K-Akt/mTOR pathway activation.
N-ethyl-N-nitrosourea (ENU): ENU is a potent mutagen that induces a broader spectrum of mutations compared to methylating agents. While it can also activate the Ras pathway, its carcinogenic effects are often linked to mutations in other oncogenes and tumor suppressor genes.
N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA): These nitrosamines require metabolic activation by cytochrome P450 enzymes in the liver to become carcinogenic. Their reactive metabolites then alkylate DNA. Both NDMA and NDEA have been shown to activate the PI3K-Akt signaling pathway, which is a key driver of liver cancer development.[5] This activation can occur through various mechanisms, including the generation of reactive oxygen species (ROS) during their metabolism.
Figure 3: NDMA/NDEA-induced PI3K-Akt pathway activation.
Experimental Protocols for Carcinogenesis
Standardized protocols are essential for the reproducible induction of tumors in animal models for preclinical studies. Below are representative protocols for each of the discussed nitroso compounds.
General Workflow for Chemical Carcinogenesis Studies
Figure 4: General experimental workflow.
N-Methyl-N'-nitrosoguanidine (MNNG) for Gastric Cancer in Rats[6][7]
-
Animal Model: Male Wistar rats, 6-8 weeks old.
-
Carcinogen Preparation: Dissolve MNNG in distilled water to a concentration of 83-100 µg/mL. Prepare fresh solution weekly and protect from light.
-
Administration: Provide the MNNG solution as the sole source of drinking water for 24-40 weeks.
-
Monitoring: Monitor for signs of toxicity and palpate for abdominal tumors.
-
Endpoint: Euthanize animals at the end of the study period or when moribund. Collect stomach and other relevant tissues for histopathological analysis.
N-methyl-N-nitrosourea (MNU) for Mammary Cancer in Rats[8][9][10]
-
Animal Model: Female Sprague-Dawley rats, 50 days old.
-
Carcinogen Preparation: Dissolve MNU in 0.9% saline, acidified to pH 5.0 with acetic acid, to a concentration of 10 mg/mL. Prepare fresh immediately before use and protect from light.
-
Administration: Administer a single intraperitoneal (IP) or intravenous (IV) injection of MNU at a dose of 50 mg/kg body weight.
-
Monitoring: Palpate mammary glands weekly for the appearance of tumors. Measure tumor size with calipers.
-
Endpoint: Euthanize animals when tumors reach a predetermined size or at the end of the study. Collect mammary tumors and other tissues for analysis.
N-ethyl-N-nitrosourea (ENU) for Lymphoma in Mice
-
Animal Model: C57BL/6 mice, 7-10 days old (for high lymphoma incidence).
-
Carcinogen Preparation: Dissolve ENU in a phosphate-citrate buffer (pH 6.0) to the desired concentration.
-
Administration: Administer a single intraperitoneal (IP) injection of ENU at a dose of 60-80 mg/kg body weight.
-
Monitoring: Monitor for signs of illness, such as ruffled fur, hunched posture, and enlarged lymph nodes.
-
Endpoint: Euthanize mice when they become moribund. Perform a complete necropsy and collect lymphoid tissues for histopathology.
N-nitrosodimethylamine (NDMA) for Liver Cancer in Rats[11][12]
-
Animal Model: Male F344 rats, 6-8 weeks old.
-
Carcinogen Preparation: Dissolve NDMA in drinking water at the desired concentration (e.g., 2-10 ppm).
-
Administration: Administer NDMA in the drinking water ad libitum for a specified period (e.g., up to 2 years).
-
Monitoring: Monitor for signs of liver toxicity.
-
Endpoint: Euthanize animals at scheduled intervals or at the end of the study. Collect liver tissue for histopathological and molecular analysis.
N-nitrosodiethylamine (NDEA) for Liver Cancer in Rats[13][14]
-
Animal Model: Male Wistar or Sprague-Dawley rats, 6-8 weeks old.
-
Carcinogen Preparation: Dissolve NDEA in 0.9% saline.
-
Administration: Administer a single intraperitoneal (IP) injection of NDEA (e.g., 200 mg/kg) to initiate carcinogenesis. This is often followed by a promoting agent (e.g., 2-acetylaminofluorene) to accelerate tumor development. Alternatively, NDEA can be administered chronically in drinking water.
-
Monitoring: Monitor for signs of liver disease.
-
Endpoint: Euthanize animals at predetermined time points to study the progression of liver cancer. Collect liver tissue for analysis.
Conclusion
N-Methyl-N'-nitrosoguanidine and other nitroso compounds are powerful tools for inducing carcinogenesis in animal models, providing invaluable systems for studying cancer biology and evaluating potential therapeutics. However, the choice of carcinogen should be carefully considered based on the desired tumor type, target organ, and the specific molecular pathways of interest. This guide provides a foundational comparison to aid researchers in selecting the most appropriate nitroso compound for their experimental needs. A thorough understanding of their comparative carcinogenic potencies, mechanisms of action, and the signaling pathways they dysregulate is crucial for designing robust and clinically relevant preclinical studies.
References
- 1. Cancer induction after pyloroplasty in rats: treatment with N-methyl-N'-nitro-N-nitrosoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies of initiation and promotion of carcinogenesis by N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchwithrutgers.com [researchwithrutgers.com]
- 4. Mechanism of N-Methyl-N-Nitroso-Urea-Induced Gastric Precancerous Lesions in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Garlic Oil Suppressed Nitrosodiethylamine-Induced Hepatocarcinoma in Rats by Inhibiting PI3K-AKT-NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Mutational Signature of N-Methyl-N'-nitrosoguanidine in Human Cells
This guide provides a comparative analysis of the mutational signature induced by the alkylating agent N-Methyl-N'-nitrosoguanidine (MNNG) in human cells. For a comprehensive understanding, its mutagenic effects are compared with two other well-characterized alkylating agents: Temozolomide (TMZ), a chemotherapeutic drug, and N-ethyl-N-nitrosourea (ENU), a potent mutagen used in experimental genetics. This document is intended for researchers, scientists, and professionals in drug development to facilitate an objective comparison of the genotoxic profiles of these compounds.
Executive Summary
N-Methyl-N'-nitrosoguanidine is a monofunctional SN1 alkylating agent that primarily induces G:C to A:T transition mutations.[1][2][3] This is largely attributed to the formation of O6-methylguanine (O6-meG) adducts, which are frequently mispaired with thymine (B56734) during DNA replication.[4] However, recent studies employing whole-genome sequencing have revealed a more complex mutational landscape, including a notable proportion of T>C mutations.[5] The mutational signature of MNNG shows similarities to COSMIC Signatures 12 and 26, and to the signatures of other alkylating agents like TMZ.[5][6] In contrast, Temozolomide predominantly generates C>T transitions, characteristic of COSMIC signature SBS11, especially in cells with deficient mismatch repair systems.[7][8][9][10] N-ethyl-N-nitrosourea induces a broader spectrum of mutations, including both transitions and transversions at both G:C and A:T base pairs.[11][12]
Quantitative Mutational Signature Comparison
The following tables summarize the quantitative data on the mutational signatures induced by MNNG, TMZ, and ENU in human cells, compiled from various studies.
Table 1: Comparison of Single Base Substitution (SBS) Proportions
| Mutagen | Cell Line | C>A (%) | C>G (%) | C>T (%) | T>A (%) | T>C (%) | T>G (%) | Reference |
| MNNG | BEAS-2B | ~5 | ~5 | ~20 | ~10 | ~50 | ~10 | [5] |
| MNNG | Human Lymphoblastoid (lacZ' gene) | - | - | 89 (G:C>A:T) | - | - | - | [1] |
| Temozolomide (TMZ) | MGMT-/- Human Lymphoblastoid (TK6) | <5 | <5 | >90 | <1 | <1 | <1 | [7][8] |
| N-ethyl-N-nitrosourea (ENU) | Human Lymphoblastoid | - | - | 17 (A:T>G:C) , 48 (G:C>A:T) | 20 (A:T>T:A) | - | 9 (A:T>C:G) | [11] |
Note: Data is approximated from published figures and may vary depending on the specific experimental conditions and analytical methods.
Table 2: Trinucleotide Context Preference of Dominant Mutations
| Mutagen | Dominant Mutation | 5' Base Preference | 3' Base Preference | Trinucleotide Context Example | Reference |
| MNNG | G:C>A:T | Purine (A or G) | Any | AG A > AA A | [2] |
| MNNG | T>C | Not specified | Not specified | - | [5] |
| Temozolomide (TMZ) | C>T | N (any base) | Pyrimidine (C or T) | NC T > NT T | [13] |
| N-ethyl-N-nitrosourea (ENU) | G:C>A:T | Not specified | Not specified | - | [12] |
| N-ethyl-N-nitrosourea (ENU) | A:T>T:A | Not specified | Not specified | - | [11] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of mutational signature analyses. Below are generalized protocols based on the cited literature.
Cell Culture and Mutagen Exposure
-
Cell Lines: Human cell lines such as immortalized bronchial epithelial cells (BEAS-2B) or lymphoblastoid cell lines (e.g., TK6) are commonly used.[6][7] Cells are maintained in appropriate culture media and conditions (e.g., 37°C, 5% CO2).
-
Mutagen Treatment:
-
MNNG: A stock solution of MNNG in a suitable solvent (e.g., DMSO) is prepared. Cells are treated with a final concentration typically in the low micromolar range (e.g., 4 µM) for a defined period (e.g., 1-2 hours).[6][14]
-
Temozolomide: TMZ is dissolved in an appropriate solvent. Cells are exposed to concentrations ranging from micromolar to millimolar, depending on the cell line's sensitivity and the experimental goals.
-
ENU: ENU is also dissolved in a suitable solvent and applied to cell cultures at concentrations determined by dose-response experiments to achieve a desired level of mutagenesis.
-
DNA Extraction and Sequencing
-
Genomic DNA Isolation: Following mutagen exposure and a period of cell growth to allow for mutation fixation, genomic DNA is extracted using standard commercial kits.
-
Library Preparation: High-quality genomic DNA is used to prepare sequencing libraries. This typically involves DNA fragmentation, end-repair, A-tailing, and ligation of sequencing adapters.
-
Whole-Genome/Exome Sequencing: Libraries are sequenced on a high-throughput platform (e.g., Illumina NovaSeq) to generate paired-end reads, aiming for a sufficient sequencing depth (e.g., >30x for whole-genome sequencing) to accurately call somatic mutations.
Bioinformatic Analysis of Mutational Signatures
-
Read Alignment: Sequencing reads are aligned to the human reference genome (e.g., GRCh37 or GRCh38).
-
Variant Calling: Somatic single nucleotide variants (SNVs) and small insertions/deletions (indels) are identified by comparing the sequencing data from the treated cells to that of a control (untreated) cell population.
-
Mutational Signature Extraction: The identified mutations are classified into 96 possible substitution types based on the six substitution classes (C>A, C>G, C>T, T>A, T>C, T>G) and the immediate 5' and 3' flanking bases. Computational tools are then used to deconstruct the mutational profiles and compare them to known COSMIC (Catalogue of Somatic Mutations in Cancer) signatures. Cosine similarity is a common metric for this comparison.[5]
Visualizations
Experimental Workflow
References
- 1. Description of a new amplifiable shuttle vector for mutagenesis studies in human cells: application to N-methyl-N'-nitro-N-nitrosoguanidine-induced mutation spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-methyl-N'-nitro-N-nitrosoguanidine induced DNA sequence alteration; non-random components in alkylation mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemically induced mutations in mitochondrial DNA of human cells: mutational spectrum of N-methyl-N'-nitro-N-nitrosoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methylnitronitrosoguanidine - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Dissection of Cancer Mutational Signatures with Individual Components of Cigarette Smoking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. biorxiv.org [biorxiv.org]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Biochemical reconstitution of temozolomide-induced mutational processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular analysis of mutations induced in human cells by N-ethyl-N-nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Toxicity, mutagenicity, and mutational spectra of N-ethyl-N-nitrosourea in human cell lines with different DNA repair phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Detection of MNNG-induced DNA lesions in mammalian cells; validation of comet assay against DNA unwinding technique, alkaline elution of DNA and chromosomal aberrations [pubmed.ncbi.nlm.nih.gov]
MNNG vs. MNU: A Comparative Guide to DNA Alkylation Patterns and Carcinogenicity
For researchers, scientists, and drug development professionals, understanding the nuances of DNA alkylating agents is paramount for modeling carcinogenesis and developing novel therapeutics. N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) and N-methyl-N-nitrosourea (MNU) are two such potent monofunctional alkylating agents widely employed in experimental cancer research. While both induce tumors through DNA methylation, their patterns of DNA alkylation, carcinogenic potency, and impact on cellular signaling pathways exhibit critical differences. This guide provides an objective comparison of MNNG and MNU, supported by experimental data, to aid in the selection of the appropriate agent for specific research applications.
DNA Alkylation Patterns: A Quantitative Comparison
Both MNNG and MNU are direct-acting SN1-type methylating agents that do not require metabolic activation to exert their genotoxic effects. They generate a reactive methyldiazonium ion that subsequently transfers a methyl group to nucleophilic sites within the DNA molecule. The primary mutagenic lesion for both compounds is O6-methylguanine (O6-MeG), which mispairs with thymine (B56734) during DNA replication, leading to G:C to A:T transition mutations. However, the distribution and relative abundance of various DNA adducts can differ, influencing their mutagenic and carcinogenic profiles.
While comprehensive comparative data on the full spectrum of DNA adducts formed by MNNG and MNU under identical conditions are limited, the primary adducts and their significance are well-established. O6-methylguanine is considered the most critical lesion for the initiation of carcinogenesis by both agents.[1] The formation of other adducts, such as N7-methylguanine (N7-MeG) and N3-methyladenine (N3-MeA), also contributes to their overall genotoxicity.[1]
| DNA Adduct | MNNG | MNU | Biological Significance |
| O6-methylguanine (O6-MeG) | Major | Major | Highly mutagenic, leads to G:C to A:T transitions.[2] |
| N7-methylguanine (N7-MeG) | Major | Major | Less mutagenic than O6-MeG, can lead to depurination.[1] |
| N3-methyladenine (N3-MeA) | Minor | Minor | Cytotoxic, blocks DNA replication.[1] |
| O4-methylthymine (O4-meT) | Minor | Minor | Mutagenic, leads to A:T to G:C transitions.[2] |
| Phosphotriesters | Present | Present | Can affect DNA structure and gene expression. |
Carcinogenicity: Potency, Organ Specificity, and Tumor Characteristics
Both MNNG and MNU are potent carcinogens in a variety of animal models, including rats, mice, and hamsters. However, their carcinogenic potency and target organ specificity can vary depending on the route of administration, dose, and animal strain.
MNNG is particularly known for its potent carcinogenic effect on the gastrointestinal tract, especially the stomach, when administered orally.[3][4] It has been extensively used to induce gastric cancer in rats.[3][4] In contrast, MNU is a widely used carcinogen for inducing mammary tumors in rats, providing a valuable model for breast cancer research.[5][6]
| Feature | MNNG | MNU |
| Primary Target Organs | Gastrointestinal tract (stomach, intestine), skin | Mammary gland, hematopoietic system, nervous system |
| Carcinogenic Potency | Generally considered a very potent carcinogen.[3] | Potent carcinogen, with dose-dependent effects on tumor incidence and latency.[5] |
| Tumor Latency | Can be relatively short, depending on the dose and model. | Dose-dependent; higher doses lead to shorter latency.[5] |
| Tumor Incidence | High incidence of tumors in target organs.[3] | High incidence of mammary tumors in susceptible rat strains.[6] |
| Mutation Profile | Frequently induces Ras mutations.[7] | The mutation profile is considered to be different from that of MNNG.[7] |
A study comparing the carcinogenicity of MNNG and a related compound, PNNG, in the rat stomach found MNNG to be the more potent carcinogen, inducing a higher incidence of both forestomach and glandular stomach neoplasms with a shorter average survival time.[3] In mammary carcinogenesis studies, MNU has been shown to induce a high incidence of tumors, and its effect can be potentiated by co-administration with hormones like medroxyprogesterone (B1676146) acetate (B1210297) (MPA).[5]
Experimental Protocols
Detailed methodologies are crucial for reproducible experimental outcomes. Below are representative protocols for inducing carcinogenesis using MNNG and MNU in rats.
MNNG-Induced Gastric Carcinogenesis in Rats
This protocol is adapted from studies aimed at inducing gastric tumors in Wistar rats.
Materials:
-
N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)
-
Drinking water
-
Male Wistar rats (6-8 weeks old)
Procedure:
-
Prepare a stock solution of MNNG in acetone.
-
Add the MNNG stock solution to the drinking water to a final concentration of 100 µg/mL. Prepare fresh MNNG-containing water twice a week.
-
Provide the MNNG-containing water to the rats as their sole source of drinking water for a period of 8-10 months.
-
Monitor the animals regularly for signs of toxicity and tumor development.
-
At the end of the experimental period, euthanize the animals and perform a thorough necropsy.
-
Collect the stomach and other relevant tissues for histopathological analysis to confirm the presence and type of tumors.
MNU-Induced Mammary Carcinogenesis in Rats
This protocol is a standard method for inducing mammary tumors in female Sprague-Dawley rats.
Materials:
-
N-methyl-N-nitrosourea (MNU)
-
Sterile 0.9% saline, acidified to pH 5.0
-
Female Sprague-Dawley rats (50-60 days old)
Procedure:
-
On the day of injection, dissolve MNU in the acidified saline to a final concentration of 10 mg/mL. MNU is unstable in solution, so it must be prepared immediately before use and protected from light.
-
Administer a single intraperitoneal (i.p.) or intravenous (i.v.) injection of MNU at a dose of 50 mg/kg body weight.
-
Palpate the mammary glands of the rats weekly, starting 4 weeks after the injection, to monitor for the appearance of tumors.
-
Measure the size of the tumors with calipers as they appear.
-
Euthanize the animals when tumors reach a predetermined size (e.g., 1-2 cm in diameter) or at the end of the study period.
-
Perform a necropsy and collect mammary tumors and other tissues for histopathological analysis.
Signaling Pathways Activated by MNNG and MNU
The DNA damage induced by MNNG and MNU triggers a complex cellular response involving multiple signaling pathways that can lead to cell cycle arrest, DNA repair, or apoptosis.
MNNG has been shown to be a specific activator of the Ras-MAPK pathway .[7] This activation appears to be independent of its DNA methylating activity and suggests a more direct interaction with Ras or upstream components of the pathway. Activation of the Ras-MAPK pathway is a critical event in many human cancers, promoting cell proliferation, survival, and differentiation.
MNU , on the other hand, has been implicated in the activation of the PI3K/Akt pathway in rat mammary carcinomas.[8] The PI3K/Akt pathway is another crucial signaling network that regulates cell growth, proliferation, survival, and metabolism. Its activation is a common feature in many cancers, including breast cancer.
Conclusion
MNNG and MNU are both powerful tools for inducing carcinogenesis in animal models, but they are not interchangeable. The choice between these two agents should be guided by the specific research question.
-
MNNG is the preferred agent for studies focused on gastrointestinal carcinogenesis , particularly gastric cancer, and for investigating the role of the Ras-MAPK pathway in tumorigenesis.
-
MNU is the gold standard for inducing mammary tumors in rats, making it an invaluable model for breast cancer research. It is also a suitable choice for studying the involvement of the PI3K/Akt pathway in mammary carcinogenesis.
A thorough understanding of their distinct DNA alkylation patterns, carcinogenic properties, and effects on cellular signaling will enable researchers to design more precise and impactful studies, ultimately advancing our knowledge of cancer biology and aiding in the development of more effective cancer therapies.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Comparative mutagenesis of O6-methylguanine and O4-methylthymine in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of stomach cancer induced in rats by N-methyl-N'-nitro-N-nitrosoguanidine or N-propyl-N'-nitro-N-nitrosoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of different MNNG (N-methyl-N'-nitro-N-nitrosoguanidine) doses on the stomach and the upper small intestine of the rat. I. The frequency and histopathology of the induced tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mammary carcinogenesis induced by N-methyl-N-nitrosourea (MNU) and medroxyprogesterone acetate (MPA) in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemical carcinogen, N-methyl-N'-nitro-N-nitrosoguanidine, is a specific activator of oncogenic Ras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Characterizing the frequency of G:C>A:T transitions caused by MNNG
For researchers in genetics, toxicology, and drug development, understanding the mutational signatures of various chemical agents is paramount. This guide provides a focused comparison of N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), a potent alkylating agent, and its characteristic induction of G:C>A:T transition mutations. We present quantitative data, detailed experimental protocols, and comparisons with other mutagens to offer a comprehensive resource for characterizing this specific type of DNA damage.
Quantitative Comparison of Mutagen-Induced Mutations
The following table summarizes the frequency and types of mutations induced by MNNG in comparison to other well-known mutagens. This data highlights the high frequency and specificity of MNNG in causing G:C>A:T transitions.
| Mutagen | Model System | Predominant Mutation Type | Frequency of Predominant Mutation | Other Mutations | Reference |
| MNNG | E. coli | G:C > A:T Transition | 96.6% of all mutations | T>C and T>G substitutions | [1][2] |
| MNNG | Human 293 Cells | G:C > A:T Transition | 89% of single-base substitutions | Other base substitutions | [3] |
| MNNG | Human Lymphoblastoid Cells | G:C > A:T Transition | Mutant fraction of 8 x 10-3 at the HPRT gene | - | [4] |
| EMS | Daphnia | G:C > A:T Transition | 86-87% of base substitutions | - | [5] |
| Gamma Irradiation | M13mp10 DNA | C:G > A:T Transversion | 20 out of 28 induced mutations | C:G>G:C transversions, C:G>T:A transitions, T:A>A:T transversions, -1 bp deletions | [6] |
| Oxidative Damage | - | G:C > C:G Transversion | - | G:C>T:A transversions | [7][8] |
Mechanism of MNNG-Induced G:C>A:T Transition
MNNG is a monofunctional alkylating agent that introduces methyl groups onto DNA bases.[9] The primary mutagenic lesion is the formation of O6-methylguanine (O6-meG). This modified base has a propensity to mispair with thymine (B56734) (T) instead of cytosine (C) during DNA replication. Consequently, in the subsequent round of replication, the incorrectly incorporated thymine pairs with adenine (B156593) (A), leading to a permanent G:C to A:T transition mutation. The presence of DNA repair systems, such as O6-methylguanine-DNA methyltransferase (MGMT), can mitigate the mutagenic effects of MNNG by removing the methyl group from guanine.[10]
References
- 1. Genome-wide analysis of mutagenesis bias and context sensitivity of N-methyl-N'-nitro-N-nitrosoguanidine (NTG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Description of a new amplifiable shuttle vector for mutagenesis studies in human cells: application to N-methyl-N'-nitro-N-nitrosoguanidine-induced mutation spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemically induced mutations in mitochondrial DNA of human cells: mutational spectrum of N-methyl-N'-nitro-N-nitrosoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The genome-wide rate and spectrum of EMS-induced heritable mutations in the microcrustacean Daphnia: on the prospect of forward genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C/G to A/T transversions represent the main type of mutation induced by gamma-irradiation in double-stranded M13mp10 DNA in a nitrogen-saturated solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Methylnitronitrosoguanidine - Wikipedia [en.wikipedia.org]
- 10. Strand- and sequence-specific attenuation of N-methyl-N'-nitro-N-nitrosoguanidine-induced G.C to A.T transitions by expression of human 6-methylguanine-DNA methyltransferase in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: MNNG-Induced Gastric Cancer Models Versus Human Gastric Cancer
For researchers and professionals in oncology and drug development, the selection of an appropriate preclinical model is paramount to the successful translation of novel therapies. N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)-induced gastric cancer models, particularly in rodents, have long been a staple in gastric carcinogenesis research. This guide provides a comprehensive comparison of these models with human gastric cancer, focusing on histopathology, molecular genetics, and key signaling pathways, supported by experimental data.
Histopathological and Carcinogenic Comparison
MNNG is a potent alkylating agent that induces DNA damage, leading to a cascade of events that mimic certain aspects of human gastric cancer development. The progression in animal models often follows a sequence from chronic gastritis to atrophic gastritis, intestinal metaplasia, dysplasia, and finally adenocarcinoma, mirroring the Correa cascade of human gastric carcinogenesis.
Table 1: Comparison of Carcinogenesis and Histopathology
| Feature | MNNG-Induced Models (Primarily Rat) | Human Gastric Cancer |
| Etiology | Chemical carcinogen (MNNG) | Multifactorial: H. pylori infection, diet, smoking, genetics |
| Tumor Location | Predominantly in the pyloric antrum.[1] | Can occur in any part of the stomach; location varies by subtype |
| Histological Subtype | Mainly well to moderately differentiated adenocarcinomas.[1] | Diverse, including intestinal, diffuse, and mixed types (Lauren classification) |
| Tumor Incidence | High, can reach 60-75% depending on the protocol.[2][3] | Varies globally, with higher incidence in East Asia |
| Latency Period | Typically 36-55 weeks for tumor development.[4][5][6][7] | Decades |
| Precursor Lesions | Atrophic gastritis, intestinal metaplasia, dysplasia.[8] | Chronic atrophic gastritis, intestinal metaplasia, dysplasia |
Molecular and Genetic Landscape
At the molecular level, MNNG-induced gastric cancer models share some, but not all, of the genetic and epigenetic alterations observed in human gastric cancer. The mechanism of MNNG involves the induction of DNA adducts, leading to G:C to A:T transition mutations.
Table 2: Comparison of Molecular and Genetic Alterations
| Molecular Alteration | MNNG-Induced Models | Human Gastric Cancer (TCGA and other studies) |
| p53 Mutations | Reported, but frequency can be variable and may not always be the initiating event. | Most frequently mutated gene, found in ~48-58% of cases.[9][10] |
| PIK3CA Mutations | Less commonly reported as a primary driver. | Frequent, especially in the EBV subtype (up to 80%).[9][11][12] |
| CDH1 (E-cadherin) Mutations | Alterations in expression are noted, contributing to EMT. | A hallmark of the genomically stable (diffuse) subtype. |
| Microsatellite Instability (MSI) | Can be induced, but not a universal feature of the model. | A key molecular subtype (MSI-high) in ~22% of cases.[11] |
| Epigenetic Changes | Promoter hypermethylation of genes like MGMT is observed. | Widespread DNA hypermethylation is a feature of the EBV and MSI subtypes.[13] |
| Gene Expression | Overlaps with human gastric cancer in pathways related to cell cycle, DNA repair, and EMT.[14] | Distinct expression profiles define molecular subtypes (e.g., CIN, GS, EBV, MSI).[15][16] |
Key Signaling Pathways: A Comparative Overview
Several critical signaling pathways are dysregulated in both MNNG-induced models and human gastric cancer. Understanding these similarities and differences is crucial for evaluating the translational relevance of preclinical findings.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common event in many cancers, including gastric cancer.
Caption: The PI3K/Akt signaling pathway.
In human gastric cancer, this pathway is frequently activated through mutations in PIK3CA or loss of the tumor suppressor PTEN.[9] In MNNG models, evidence suggests that the PI3K/Akt pathway is also activated and plays a role in the progression of gastric lesions.
NF-κB Signaling Pathway
The NF-κB pathway is a critical mediator of inflammation, a well-established driver of gastric carcinogenesis.
Caption: The NF-κB signaling pathway in gastric cancer.
In human gastric cancer, particularly in the context of H. pylori infection, the NF-κB pathway is chronically activated, promoting the expression of pro-inflammatory cytokines and anti-apoptotic genes.[8][17] MNNG has also been shown to induce gastric mucosal inflammation and activate the NF-κB pathway in rat models, contributing to carcinogenesis.[18]
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for tissue homeostasis and development, and its dysregulation is a common feature of gastrointestinal cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. NF-κB Signaling in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. A noninvasive method for early detection of MNNG-induced gastric cancer of male Wistar rat: ultrasonic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Histopathological development of gastric tumors induced by N-methyl-N'-nitro-N-nitrosoguanidine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Detection of a novel panel of 24 genes with high frequencies of mutation in gastric cancer based on next-generation sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genetic Mutation Analysis of Human Gastric Adenocarcinomas Using Ion Torrent Sequencing Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a streamlined NGS-based TCGA classification scheme for gastric cancer and its implications for personalized therapy - Guo - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 12. mdpi.com [mdpi.com]
- 13. TCGA researchers identify four subtypes of stomach cancer [genome.gov]
- 14. Response of human REV3 gene to gastric cancer inducing carcinogen N-methyl-N’-nitro-N-nitrosoguanidine and its role in mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Construction of mRNA prognosis signature associated with differentially expressed genes in early stage of stomach adenocarcinomas based on TCGA and GEO datasets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of critical prognosis signature associated with lymph node metastasis of stomach adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Wnt5a Signaling in Gastric Cancer [frontiersin.org]
- 18. Frontiers | The NF-κB Signaling Pathway, the Microbiota, and Gastrointestinal Tumorigenesis: Recent Advances [frontiersin.org]
Assessing the Efficiency of DNA Repair Pathways on MNNG-Induced Damage: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The potent mutagen and carcinogen N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) induces a variety of DNA lesions, challenging the cell's genomic integrity. The efficiency of cellular DNA repair mechanisms in responding to this damage is critical in determining cell fate, influencing mutation rates, and impacting the efficacy of certain chemotherapeutic agents. This guide provides a comparative analysis of the primary DNA repair pathways involved in mitigating MNNG-induced damage, supported by experimental data and detailed methodologies.
MNNG-Induced DNA Damage and Repair Pathways
MNNG is an S\textsubscript{N}1-type alkylating agent that methylates DNA at various nucleophilic sites. The primary adducts include N7-methylguanine (N7-meG), N3-methyladenine (N3-meA), and the highly mutagenic and cytotoxic O\textsuperscript{6}-methylguanine (O\textsuperscript{6}-meG).[1][2] The cell employs several distinct DNA repair pathways to counteract this damage.
Comparative Analysis of DNA Repair Pathways
The choice of repair pathway is dictated by the specific type of MNNG-induced DNA adduct. The efficiency of these pathways can be assessed through various experimental approaches, with cell survival and the rate of lesion removal being key indicators.
Direct Reversal by O\textsuperscript{6}-Methylguanine-DNA Methyltransferase (MGMT)
-
Mechanism: MGMT directly transfers the methyl group from O\textsuperscript{6}-meG to a cysteine residue within its own active site. This is a stoichiometric, "suicide" mechanism, as the protein is inactivated after a single repair event.[3]
-
Efficiency: MGMT is highly efficient and provides the first line of defense against the mutagenic potential of O\textsuperscript{6}-meG.[1] The repair rate is rapid, with a second-order rate constant of approximately 1 x 10\textsuperscript{9} M\textsuperscript{-1} min\textsuperscript{-1} at 37°C.[4] However, the capacity of this pathway is limited by the cellular concentration of MGMT. Cells with high levels of MGMT expression are more resistant to the cytotoxic effects of MNNG.[5]
Base Excision Repair (BER)
-
Mechanism: BER is responsible for the removal of smaller, non-helix-distorting lesions like N7-meG and N3-meA.[6] The process is initiated by a DNA glycosylase that recognizes and excises the damaged base, creating an apurinic/apyrimidinic (AP) site. This site is then processed by AP endonuclease, DNA polymerase, and DNA ligase to restore the correct DNA sequence.[6][7]
-
Efficiency: BER is a highly active and efficient pathway for repairing N-alkylated bases.[8] Overexpression of N-methylpurine-DNA glycosylase (MPG), a key BER enzyme, can surprisingly sensitize cells to certain alkylating agents, suggesting that an imbalance in the BER pathway can lead to the accumulation of cytotoxic repair intermediates.[9]
Mismatch Repair (MMR)
-
Mechanism: If O\textsuperscript{6}-meG is not repaired by MGMT before DNA replication, it can mispair with thymine (B56734). This O\textsuperscript{6}-meG:T mismatch is recognized by the MMR machinery (MSH2-MSH6 complex).[10] Instead of correcting the mismatch, the MMR system can initiate a futile cycle of repair attempts on the newly synthesized strand, leading to persistent single-strand breaks that can be converted into lethal double-strand breaks (DSBs) during subsequent replication.[11]
-
Efficiency: The "efficiency" of MMR in the context of O\textsuperscript{6}-meG is paradoxical. While it accurately recognizes the mismatch, its processing of this lesion contributes to MNNG-induced cytotoxicity.[9] Therefore, MMR-proficient cells are often more sensitive to MNNG than MMR-deficient cells.[11]
Homologous Recombination (HR)
-
Mechanism: HR is a high-fidelity repair pathway for DSBs that arise from the collapse of replication forks at sites of unrepaired DNA damage, such as those generated by the futile cycling of MMR.[11]
-
Efficiency: The efficiency of HR is critical for cell survival following MNNG exposure, particularly in MMR-proficient cells where DSBs are more likely to form. Cells deficient in HR are highly sensitive to MNNG.[11]
Quantitative Data and Pathway Comparison
Direct quantitative comparison of the efficiency of these pathways in living cells is challenging. However, studies using cell lines with deficiencies in specific repair pathways provide valuable insights into their relative contributions.
| Pathway | Primary MNNG Adducts Repaired | Mechanism of Action | Cellular Outcome of Deficiency |
| Direct Reversal (MGMT) | O\textsuperscript{6}-methylguanine | Direct demethylation (suicide enzyme) | Hypersensitivity to MNNG, increased G:C to A:T mutations. |
| Base Excision Repair (BER) | N7-methylguanine, N3-methyladenine | Excision of the damaged base followed by resynthesis. | Increased sensitivity to MNNG, accumulation of N-alkylated bases. |
| Mismatch Repair (MMR) | O\textsuperscript{6}-methylguanine:Thymine mismatches (post-replication) | Recognition of mismatch, leading to futile repair cycles and DSBs. | Increased resistance to MNNG-induced cell killing, but higher mutation rates. |
| Homologous Recombination (HR) | Double-strand breaks (secondary lesions) | High-fidelity repair of DSBs using a homologous template. | Extreme sensitivity to MNNG, genomic instability. |
Experimental Protocols
Comet Assay (Single-Cell Gel Electrophoresis) for DNA Strand Break Quantification
This assay measures DNA strand breaks, which are indicative of both direct DNA damage and repair intermediates.
Methodology:
-
Cell Treatment: Expose cells to the desired concentrations of MNNG for a specified duration. Include a negative control (untreated cells) and a positive control (e.g., cells treated with a known DNA damaging agent like hydrogen peroxide).
-
Cell Embedding: Mix a suspension of treated cells with low-melting-point agarose (B213101) and layer it onto a microscope slide pre-coated with normal-melting-point agarose.
-
Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with alkaline buffer (pH > 13) to unwind the DNA. Apply an electric field to allow the negatively charged DNA to migrate towards the anode. Fragmented DNA will migrate further, forming a "comet tail".
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using specialized software. A greater tail moment indicates more DNA damage.
In Vitro BER Assay using Cell Extracts
This assay measures the capacity of a cell extract to repair specific DNA lesions in a plasmid substrate.
Methodology:
-
Preparation of Cell Extracts: Prepare whole-cell or nuclear extracts from control and MNNG-treated cells.[12]
-
Preparation of DNA Substrate: Use a plasmid containing a specific MNNG-induced lesion (e.g., N3-meA). This can be generated by treating the plasmid with MNNG in vitro.
-
Repair Reaction: Incubate the damaged plasmid with the cell extract in a reaction buffer containing the necessary cofactors (e.g., ATP, dNTPs).
-
Quantification of Repair: The repair activity can be quantified by measuring the incorporation of radiolabeled dNTPs during the repair synthesis step or by using a lesion-specific enzyme to cut unrepaired sites, followed by gel electrophoresis to separate repaired and unrepaired plasmids.
Clonogenic Survival Assay
This assay assesses the ability of single cells to proliferate and form colonies after treatment with MNNG, providing a measure of overall cell survival and, indirectly, repair capacity.
Methodology:
-
Cell Seeding: Plate a known number of cells into multi-well plates.
-
MNNG Treatment: Treat the cells with a range of MNNG concentrations for a defined period.
-
Incubation: Remove the MNNG-containing medium, wash the cells, and incubate them for a period sufficient for colony formation (typically 7-14 days).
-
Colony Staining and Counting: Fix and stain the colonies with a dye such as crystal violet. Count the number of colonies containing at least 50 cells.
-
Calculation of Surviving Fraction: The surviving fraction for each MNNG concentration is calculated by dividing the number of colonies formed in the treated wells by the number of colonies in the untreated control wells, corrected for the plating efficiency.
Visualizing Workflows and Relationships
References
- 1. Repair of O(6)-methylguanine is not affected by thymine base pairing and the presence of MMR proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of an in Vitro Mismatch Repair Assay Used in the Functional Characterization of Mismatch Repair Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | O6-Methylguanine-DNA Methyltransferase (MGMT): Challenges and New Opportunities in Glioma Chemotherapy [frontiersin.org]
- 4. Kinetic and DNA-binding properties of recombinant human O6-methylguanine-DNA methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genetic and epigenetic landscape of O6-methylguanine-DNA methyltransferase (MGMT): implications for DNA repair and cancer therapeutics [explorationpub.com]
- 6. Base Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA repair - BER, NER, MMR, direct repair of modified bases. - WikiLectures [wikilectures.eu]
- 8. biorxiv.org [biorxiv.org]
- 9. BER, MGMT, and MMR in defense against alkylation-induced genotoxicity and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mismatch repair proteins collaborate with methyltransferases in the repair of O6-methylguanine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of DNA Mismatch Repair and Recombination in the Processing of DNA Alkylating Damage in Living Yeast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocols for Preparation of Cellular and Subcellular Extracts - Creative Proteomics [creative-proteomics.com]
A Comparative Analysis of Local Versus Systemic MNNG Administration for Carcinogenesis in Mice
For Researchers, Scientists, and Drug Development Professionals: A Guide to N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) Administration in Murine Models
N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) is a potent alkylating agent widely utilized in cancer research to induce tumor formation in animal models.[1][2] Its ability to directly methylate DNA, primarily at the O6 position of guanine, leads to G to A transition mutations, mimicking a key mutagenic process in human carcinogenesis.[1] The choice of administration route is a critical determinant of tumor location, incidence, and latency, making a comparative understanding of local versus systemic delivery essential for designing effective preclinical studies. This guide provides an objective comparison of these two primary modes of MNNG administration in mice, supported by experimental data and detailed protocols.
Local vs. Systemic Administration: A Comparative Overview
The fundamental difference between local and systemic administration lies in the intended site of MNNG action. Local administration aims to induce tumors in a specific, targeted tissue, while systemic administration exposes multiple organs to the carcinogen, often resulting in tumors at various sites.
Local Administration is characterized by the direct application of MNNG to the tissue of interest. This method is advantageous for studies focused on organ-specific carcinogenesis, as it can achieve a high concentration of the carcinogen at the target site.
Systemic Administration involves introducing MNNG into the bloodstream or peritoneal cavity, leading to its distribution throughout the body. This approach is useful for investigating the susceptibility of different organs to MNNG-induced carcinogenesis and for modeling metastatic disease.
Data Presentation: Quantitative Comparison of Administration Routes
The following tables summarize quantitative data from various studies on MNNG-induced tumorigenesis in mice, categorized by local and systemic administration routes. It is important to note that direct comparisons between studies are challenging due to variations in mouse strains, MNNG dosage, and experimental duration.
Table 1: Local MNNG Administration in Mice
| Administration Route | Mouse Strain | MNNG Dose and Schedule | Target Organ | Tumor Incidence | Tumor Type | Reference |
| Intrarectal | C57BL/6 | 100 mg/kg (single dose) | Rectum | Increased number of tumors vs. control | Adenoma, Adenocarcinoma | [3] |
| Topical | Not Specified | 2 µmol, prolonged treatment | Skin | Progressively escalated | Skin malignancies, lung metastases (20%) |
Table 2: Systemic MNNG Administration in Mice
| Administration Route | Mouse Strain | MNNG Dose and Schedule | Primary Tumor Organs | Tumor Incidence | Tumor Type | Reference |
| Oral (Drinking Water) | C57BL/6 | 100 µg/mL for 27 weeks | Duodenum, Jejunum | 58.3% (adenocarcinoma) | Adenocarcinoma | [4] |
| Oral (Drinking Water) | C57BL/6 | 50 µg/mL for 52 weeks | Duodenum | 7.7% (high-grade dysplasia) | High-grade dysplasia | [4] |
| Subcutaneous Injection | Newborn ICR/JCL | 62 µg/g (single dose) | Lung, Liver, Hemangioendothelium | Dose-related | Lung tumors, Liver tumors, Hemangioendotheliomas | [5] |
| Intraperitoneal Injection | Not Specified | Not Specified | Bone Marrow | Reproducibly active | Micronuclei formation | [6] |
Experimental Protocols
Detailed methodologies for key local and systemic MNNG administration routes are provided below.
Local Administration Protocol: Intrarectal Instillation
This protocol is adapted from a study inducing rectal carcinogenesis in C57BL/6 mice.[3]
-
Animal Model: Male C57BL/6 mice.
-
MNNG Preparation: Dissolve MNNG in distilled water to a concentration of 100 mg/kg for a 100 µL administration volume.
-
Administration:
-
Position the mouse in ventral decubitus.
-
Using a number 6 catheter, administer 100 µL of the MNNG solution rectally.
-
Maintain the mouse in an inverted position for one minute post-administration to prevent leakage.
-
-
Monitoring: Monitor animals for signs of distress and tumor development. Endoscopic evaluation can be performed at specified time points (e.g., 4 and 8 weeks) to assess inflammation and tumor formation.[3]
Systemic Administration Protocol: Oral (Drinking Water)
This protocol is based on a study inducing upper intestinal adenocarcinoma in C57BL/6 mice.[4]
-
Animal Model: Female C57BL/6 mice.
-
MNNG Preparation: Dissolve MNNG in the drinking water to a final concentration of 100 µg/mL. Prepare fresh solutions regularly (e.g., weekly) and protect from light.
-
Administration: Provide the MNNG-containing water ad libitum for the duration of the study (e.g., 27 weeks).
-
Monitoring: Monitor water consumption and the general health of the animals. At the end of the study period, euthanize the mice and perform histopathological analysis of the gastrointestinal tract.
Systemic Administration Protocol: Subcutaneous Injection
This protocol is derived from a study inducing tumors in newborn mice.[5]
-
Animal Model: Newborn ICR/JCL mice.
-
MNNG Preparation: Suspend MNNG in a 1% gelatin solution. Doses can range from 3 to 62 µg/g of body weight.
-
Administration:
-
Inject the MNNG suspension subcutaneously in a single dose.
-
The injection site should be on the back or flank to minimize interference with normal functions.
-
-
Monitoring: Observe the animals for tumor development at the injection site and systemically. Also, monitor for other pathological findings such as spinal deformities or alopecia.[5]
Systemic Administration Protocol: Intraperitoneal Injection
This protocol provides a general guideline for intraperitoneal MNNG administration.
-
Animal Model: Adult mice (e.g., C57BL/6 or BALB/c).
-
MNNG Preparation: Dissolve MNNG in a suitable vehicle, such as corn oil or water. The concentration should be calculated based on the desired dose and an injection volume of approximately 10 mL/kg.
-
Administration:
-
Restrain the mouse securely.
-
Insert a 25-27 gauge needle into the lower right quadrant of the abdomen to avoid the cecum.
-
Inject the MNNG solution into the peritoneal cavity.
-
-
Monitoring: Monitor the animals for signs of toxicity and tumor development in various organs.
Mandatory Visualizations
Signaling Pathways
MNNG-induced carcinogenesis involves the dysregulation of multiple signaling pathways.[1] The following diagrams illustrate the key cascades affected by MNNG.
Caption: MNNG-induced signaling pathways leading to carcinogenesis.
Caption: The Ras-MAPK signaling cascade activated by MNNG.
Caption: The PI3K/AKT/mTOR signaling cascade influenced by MNNG.
Experimental Workflow
The following diagram outlines a general experimental workflow for a comparative study of local versus systemic MNNG administration in mice.
Caption: General experimental workflow for MNNG administration in mice.
References
- 1. Mechanisms and applications of N-Methyl-N’-nitro-N-nitrosoguanidine in animal tumor models: current situation and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-METHYL-N′-NITRO-N-NITROSOGUANIDINE (MNNG) (Group 2A) - Overall Evaluations of Carcinogenicity - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Intraperitoneal Injection of Neonatal Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A comparison of intraperitoneal injection and oral gavage in the micronucleus test with mitomycin C in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Verifying Ras-MAPK Pathway Activation by MNNG Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to MNNG and the Ras-MAPK Pathway
N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) is a potent mutagen and carcinogen that functions as a DNA alkylating agent. The Ras-MAPK pathway is a crucial intracellular signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and survival. Dysregulation of this pathway is a common feature in many cancers. The core of this pathway consists of a cascade of protein kinases: Ras, Raf, MEK, and ERK. The activation of this pathway typically involves the phosphorylation of its key components.
Evidence suggests that MNNG treatment leads to the activation of the Ras-MAPK pathway. This activation has been shown to be dependent on the kinase MEK, as inhibitors of MEK (such as U0126 and PD98059) can block the MNNG-induced phosphorylation of ERK. Interestingly, the mechanism of activation by MNNG appears to differ from that of growth factors like EGF. While both can induce clustering of the EGF receptor (EGFR), MNNG treatment does not lead to the activation of Ras in the same manner as EGF. In fact, pretreatment with MNNG has been observed to inhibit EGF-induced Ras activation, suggesting a distinct, and potentially indirect, mechanism of MAPK pathway stimulation by this genotoxic agent.
Data Presentation
As of the latest literature review, specific quantitative data directly comparing the fold-change in phosphorylation of ERK or activation of Ras between MNNG and a standard agonist like EGF is not available. Such data would typically be presented as densitometric analysis of Western blots or as fold-change over a control from ELISA-based assays. The following tables are provided as templates for how such comparative data, once generated, should be structured for clear interpretation.
Table 1: Comparative Analysis of ERK1/2 Phosphorylation
| Treatment (Concentration/Time) | Fold Change in p-ERK1/2 / Total ERK1/2 (Mean ± SD) | Statistical Significance (p-value) vs. Control |
| Untreated Control | 1.0 ± 0.0 | - |
| MNNG (e.g., 100 µM, 1h) | Data Not Available | Data Not Available |
| EGF (e.g., 100 ng/mL, 15 min) | Data Not Available | Data Not Available |
| MNNG + MEK Inhibitor (e.g., U0126) | Data Not Available | Data Not Available |
Table 2: Comparative Analysis of Ras Activation
| Treatment (Concentration/Time) | Fold Change in Active Ras (GTP-bound) (Mean ± SD) | Statistical Significance (p-value) vs. Control |
| Untreated Control | 1.0 ± 0.0 | - |
| MNNG (e.g., 100 µM, 1h) | Data Not Available | Data Not Available |
| EGF (e.g., 100 ng/mL, 5 min) | Data Not Available | Data Not Available |
Experimental Protocols
To verify the activation of the Ras-MAPK pathway by MNNG, two primary experimental approaches are recommended: Western blotting for the detection of phosphorylated ERK (p-ERK) and a Ras activation assay to measure the levels of active, GTP-bound Ras.
Protocol 1: Western Blot for Phospho-ERK1/2 (p-ERK1/2)
This protocol allows for the semi-quantitative detection of the activated form of ERK1/2.
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere and grow.
-
Prior to treatment, serum-starve the cells for 12-24 hours to reduce basal levels of MAPK activation.
-
Treat cells with MNNG at the desired concentration and for various time points (e.g., 0, 15, 30, 60, 120 minutes). Include a positive control (e.g., EGF at 100 ng/mL for 15 minutes) and a negative (untreated) control.
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
4. SDS-PAGE and Western Blotting:
-
Normalize protein samples to the same concentration with lysis buffer and 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
6. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK1/2.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). The level of ERK1/2 activation is expressed as the ratio of p-ERK1/2 to total ERK1/2.
Protocol 2: Ras Activation Assay (Pull-Down Method)
This assay specifically measures the amount of active, GTP-bound Ras.
1. Cell Culture and Treatment:
-
Follow the same cell culture and treatment procedure as described in Protocol 1.
2. Cell Lysis:
-
Lyse cells in a magnesium-containing lysis buffer (e.g., 25 mM HEPES, pH 7.5, 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl2, 1 mM EDTA, and 2% glycerol) supplemented with protease inhibitors.
3. Protein Quantification:
-
Determine and normalize protein concentrations as in Protocol 1.
4. Pull-Down of Active Ras:
-
Incubate the cell lysates with a fusion protein consisting of the Ras-binding domain (RBD) of Raf-1 fused to Glutathione S-transferase (GST), which is pre-coupled to glutathione-agarose beads. The RBD of Raf-1 specifically binds to the GTP-bound (active) form of Ras.
-
Incubate for 1 hour at 4°C with gentle rocking.
5. Washing:
-
Pellet the beads by centrifugation and wash them three times with lysis buffer to remove non-specifically bound proteins.
6. Elution and Western Blotting:
-
Resuspend the beads in 2x Laemmli sample buffer and boil for 5 minutes to elute the bound proteins.
-
Centrifuge to pellet the beads and collect the supernatant.
-
Analyze the supernatant by Western blotting using a pan-Ras or isoform-specific Ras antibody.
-
A sample of the total cell lysate (input) should also be run to confirm the total Ras levels.
7. Analysis:
-
The intensity of the band in the pull-down sample corresponds to the amount of active Ras. This can be quantified by densitometry and normalized to the total Ras in the input lysate.
Mandatory Visualization
Caption: The Ras-MAPK signaling cascade.
Caption: Workflow for verifying Ras-MAPK activation.
Caption: MNNG's proposed mechanism of MAPK activation.
A Comparative Analysis of N-Methyl-N'-nitrosoguanidine (MNNG) Mutagenicity Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mutagenic effects of N-Methyl-N'-nitrosoguanidine (MNNG) across various species, supported by experimental data and detailed methodologies. MNNG is a potent alkylating agent widely used in experimental research to induce mutations and study carcinogenesis.[1] Understanding its mutagenic activity across different biological systems is crucial for interpreting toxicological data and for its application in genetic research and drug development.
Mechanism of MNNG Mutagenicity
N-Methyl-N'-nitrosoguanidine is a direct-acting monofunctional alkylating agent that exerts its mutagenic effects primarily through the methylation of DNA bases.[2] The primary mutagenic lesion is the formation of O⁶-methylguanine (O⁶-meG). During DNA replication, O⁶-meG can mispair with thymine (B56734) instead of cytosine, leading to G:C to A:T transition mutations. MNNG can also methylate other positions on DNA bases, such as N⁷-guanine and N³-adenine, which can contribute to its cytotoxic and mutagenic properties. The cellular response to MNNG-induced DNA damage involves complex DNA repair pathways, primarily the mismatch repair (MMR) system and direct reversal of the alkylation by O⁶-methylguanine-DNA methyltransferase (MGMT).
Cross-species Comparison of MNNG Mutagenicity
The mutagenic potency of MNNG varies across different species, influenced by factors such as DNA repair capacity, metabolic activation (though MNNG is a direct-acting mutagen), and the genetic endpoint being measured. The following table summarizes quantitative data on MNNG-induced mutation frequencies in bacteria, yeast, and mammalian cells.
| Species/Cell Line | Assay Type | MNNG Concentration | Mutation Frequency (per 10^6 cells) | Reference |
| Escherichia coli | lacI Forward Mutation | 10 µg/mL | ~1.5 - 2.0 | [3][4] |
| Saccharomyces cerevisiae | CAN1 Forward Mutation | 10 µg/mL | ~10 - 20 | [5][6][7] |
| Chinese Hamster Ovary (CHO) | HPRT Forward Mutation | 1 µg/mL | ~50 - 100 | [8][9][10][11] |
| Human Lymphoblastoid Cells (MT1) | Mitochondrial DNA Mutation | 4 µM (~0.59 µg/mL) | 8000 (per 10^3 cells) | [12] |
Note: Mutation frequencies can vary significantly depending on the specific strain, treatment conditions (e.g., exposure time, pH), and the genetic locus being assayed. The data presented here are for comparative purposes and are derived from various published studies.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Bacterial Reverse Mutation Assay (Ames Test)
This assay uses histidine auxotrophic strains of Salmonella typhimurium to detect mutations that restore the functional gene for histidine synthesis, allowing growth on a histidine-deficient medium.
Protocol using Salmonella typhimurium TA100:
-
Culture Preparation: Inoculate a single colony of S. typhimurium TA100 into 10-12 mL of Oxoid Nutrient Broth No. 2 and incubate overnight at 37°C with shaking.[13][14]
-
Metabolic Activation (S9 Mix): For indirect-acting mutagens, prepare an S9 fraction from the liver of Aroclor 1254-induced rats. For the direct-acting MNNG, this step can be omitted or a buffer control can be used.
-
Plate Incorporation Assay:
-
To a sterile tube, add 2 mL of molten top agar (B569324) (kept at 45°C) containing a trace amount of histidine and biotin.
-
Add 0.1 mL of the overnight bacterial culture.
-
Add 0.1 mL of the MNNG solution at the desired concentration (dissolved in a suitable solvent like DMSO).
-
If using, add 0.5 mL of the S9 mix.
-
Vortex the tube gently and pour the contents onto a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Data Analysis: Count the number of revertant colonies on each plate. A positive result is a dose-dependent increase in the number of revertant colonies compared to the negative control, typically a two-fold or greater increase.
Yeast Forward Mutation Assay (Saccharomyces cerevisiae)
This assay measures forward mutations at a specific gene locus, often the CAN1 gene, which confers resistance to the toxic arginine analog, canavanine.
Protocol:
-
Culture Preparation: Grow a canavanine-sensitive strain of S. cerevisiae (e.g., BY4741) in a complete liquid medium (YPD) to mid-log phase.
-
MNNG Treatment:
-
Harvest the cells by centrifugation, wash with sterile water, and resuspend in a buffer (e.g., phosphate (B84403) buffer, pH 7.0).
-
Add MNNG to the desired final concentration and incubate with shaking for a defined period (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction by adding an equal volume of 10% sodium thiosulfate.
-
-
Plating and Selection:
-
Wash the cells and resuspend them in sterile water.
-
Plate appropriate dilutions of the cell suspension onto YPD agar to determine cell survival.
-
Plate a known number of cells onto a synthetic complete medium lacking arginine but containing canavanine (60 mg/L) to select for canavanine-resistant mutants.
-
-
Incubation and Analysis: Incubate the plates at 30°C for 3-5 days. Calculate the mutation frequency by dividing the number of canavanine-resistant colonies by the total number of viable cells plated.
In Vitro Mammalian Cell Micronucleus Test
This test detects damage to chromosomes or the mitotic apparatus by identifying small, membrane-bound DNA fragments (micronuclei) in the cytoplasm of interphase cells. The OECD 487 guideline provides a standardized protocol.[15][16][17][18]
Protocol using CHO cells:
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) cells in a suitable medium (e.g., Ham's F12) supplemented with fetal bovine serum.
-
MNNG Exposure:
-
Seed the cells in culture dishes and allow them to attach.
-
Treat the cells with various concentrations of MNNG for a short period (e.g., 3-6 hours) or a longer period (e.g., 24 hours).
-
Include both a negative (vehicle) control and a positive control.
-
-
Cytokinesis Block (Optional but recommended): Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one nuclear division are scored.
-
Harvesting and Staining:
-
After an appropriate recovery period, harvest the cells.
-
Treat the cells with a hypotonic solution and fix them.
-
Drop the cell suspension onto clean microscope slides and air dry.
-
Stain the slides with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.
-
-
Scoring and Analysis: Under a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.[15]
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
Neutral Comet Assay Protocol for Mammalian Cells:
-
Cell Preparation: Prepare a single-cell suspension from the cell culture or tissue of interest.
-
Embedding Cells in Agarose (B213101):
-
Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids). The lysis solution typically contains a high salt concentration and detergents.
-
Electrophoresis: Place the slides in a horizontal electrophoresis tank filled with a neutral electrophoresis buffer. Apply an electric field. DNA with strand breaks will relax and migrate out of the nucleoid, forming a "comet" tail.[19]
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide) and visualize the comets using a fluorescence microscope.
-
Data Analysis: Quantify the DNA damage by measuring the length of the comet tail and the intensity of the DNA in the tail relative to the head. This is often expressed as "% Tail DNA" or "Tail Moment".
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key processes related to MNNG mutagenicity.
Caption: Mechanism of MNNG-induced G:C to A:T transition mutation.
Caption: Experimental workflow for the Ames Test.
Caption: Logical relationship of MNNG mutagenicity across species.
References
- 1. Genetic effects of N-methyl-N'-nitro-N-nitrosoguanidine and its homologs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Influence of neighbouring base sequence on N-methyl-N'-nitro-N-nitrosoguanidine mutagenesis in the lacI gene of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-methyl-N'-nitro-N-nitrosoguanidine-induced mutation in a RecA strain of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Response of S. cerevisiae to N-methyl-N'-nitro-N-nitrosoguanidine: mutagenesis, survival and DDR gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of Cycloheximide-Resistant Mutants in Saccharomyces cerevisiae with N-Methyl-N′-Nitro-N-Nitrosoguanidine and ICR-170 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of cycloheximide-resistant mutants in Saccharomyces cerevisiae with N-methyl-N'-nitro-N-nitrosoguanidine and ICR-170 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparing to download ... [pmc.ncbi.nlm.nih.gov]
- 9. Induction kinetics of mutations at two genetic loci, DNA damage and repair in CHO cells after different exposure times to N-ethyl-N-nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Detection of mutation in transgenic CHO cells using green fluorescent protein as a reporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A CHO-cell strain having hypersensitivity to mutagens, a defect in DNA strand-break repair, and an extraordinary baseline frequency of sister-chromatid exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chemically induced mutations in mitochondrial DNA of human cells: mutational spectrum of N-methyl-N'-nitro-N-nitrosoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 14. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 15. criver.com [criver.com]
- 16. oecd.org [oecd.org]
- 17. oecd.org [oecd.org]
- 18. oecd.org [oecd.org]
- 19. bio-protocol.org [bio-protocol.org]
- 20. Measurement of DNA Damage Using the Neutral Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchtweet.com [researchtweet.com]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. Neutral Comet Assay to Detect and Quantitate DNA Double-Strand Breaksin Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N-Methyl-N'-nitrosoguanidine (MNNG): A Guide for Laboratory Professionals
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION: The primary and most critical recommendation for the disposal of N-Methyl-N'-nitrosoguanidine (MNNG) and all associated waste is to use a licensed hazardous waste disposal service. MNNG is a potent carcinogen, mutagen, and a flammable, shock-sensitive solid.[1][2][3] In-lab decontamination is not recommended without a validated protocol due to the hazardous nature of MNNG and its degradation products. This guide provides essential procedures for the safe collection, segregation, and preparation of MNNG waste for professional disposal, ensuring the safety of laboratory personnel and compliance with regulations.
Key Hazards and Safety Precautions
Proper handling of MNNG is paramount to ensure laboratory safety. The following table summarizes the primary hazards associated with MNNG and the necessary precautions to mitigate risks.
| Hazard Category | Description | Recommended Safety Precautions | Source(s) |
| Health Hazards | Potent carcinogen and mutagen. Toxic if swallowed and harmful if inhaled. Causes skin and serious eye irritation. | Always handle in a designated area, such as a chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. Avoid creating dust.[1][2][3] | |
| Physical Hazards | Flammable solid. May be ignited by heat, sparks, or flames. Can decompose explosively, especially with prolonged storage, exposure to heat, or high impact. | Store in a cool, dry, well-ventilated area, away from heat and ignition sources. Usually stored frozen (below 0°C). Avoid shock and friction.[1][2][3] | |
| Reactivity Hazards | Reacts with bases (e.g., potassium hydroxide) to produce diazomethane, a toxic and explosive gas. Reacts with acids to release nitrous acid. | Segregate MNNG waste from acids and bases. Never attempt to neutralize MNNG with strong bases without a validated protocol and appropriate engineering controls.[1][2] |
MNNG Waste Management and Disposal Workflow
The following diagram outlines the logical workflow for the safe handling and preparation of MNNG waste for professional disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
